2-Hydroxy-4-(trifluoromethyl)benzaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
2-hydroxy-4-(trifluoromethyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3O2/c9-8(10,11)6-2-1-5(4-12)7(13)3-6/h1-4,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHYNJGHMBMXAFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60626169 | |
| Record name | 2-Hydroxy-4-(trifluoromethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60626169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58914-34-4 | |
| Record name | 2-Hydroxy-4-(trifluoromethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60626169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-hydroxy-4-(trifluoromethyl)benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to 2-Hydroxy-4-(trifluoromethyl)benzaldehyde: Synthesis, Reactions, and Applications in Drug Discovery
Introduction: The Strategic Importance of Fluorinated Scaffolds
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. The trifluoromethyl (-CF3) group, in particular, is a powerful modulator of a molecule's physicochemical and biological properties.[1] Its strong electron-withdrawing nature and high lipophilicity can significantly enhance metabolic stability, binding affinity, and bioavailability of drug candidates. This guide provides an in-depth technical overview of 2-Hydroxy-4-(trifluoromethyl)benzaldehyde, a versatile and highly valuable building block for the synthesis of novel therapeutics. With a CAS Number of 58914-34-4, this compound offers a unique combination of a reactive aldehyde, a chelating hydroxyl group, and a property-enhancing trifluoromethyl substituent, making it a molecule of significant interest to researchers and drug development professionals.[2]
This document will delve into the synthesis, characteristic reactions, and potential applications of this compound, providing both theoretical grounding and practical, field-proven insights to empower your research and development endeavors.
Physicochemical and Safety Profile
A thorough understanding of a compound's properties and safety requirements is the bedrock of any successful experimental work. The key data for this compound is summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 58914-34-4 | [2] |
| Molecular Formula | C8H5F3O2 | [2] |
| Molecular Weight | 190.12 g/mol | [2] |
| Appearance | Solid, semi-solid, or lump | [3] |
| Purity | Typically ≥97% | [3] |
| Synonyms | 4-(Trifluoromethyl)salicylaldehyde, 2-Formyl-5-(trifluoromethyl)phenol | [2] |
| Storage | Inert atmosphere, room temperature | [3] |
Safety and Handling
This compound is classified as harmful and an irritant. Adherence to strict safety protocols is mandatory.
Hazard Statements: [2]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Measures:
-
Engineering Controls: Work in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.
-
Handling: Avoid inhalation of dust or vapors. Prevent contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere.
Synthesis of this compound: A Mechanistic Approach
The synthesis of this compound is not widely detailed in publicly accessible literature. However, its structure lends itself to established ortho-formylation reactions of phenols. The starting material would be 3-(trifluoromethyl)phenol. Two classical and highly relevant methods are the Reimer-Tiemann and Duff reactions. The choice between these methods often depends on the desired scale, available reagents, and tolerance for potential side products.
Proposed Synthetic Pathway
Caption: Plausible synthetic routes to this compound.
Experimental Protocol 1: Reimer-Tiemann Reaction (Proposed)
The Reimer-Tiemann reaction involves the ortho-formylation of a phenol using chloroform in a basic solution. The electrophilic species is dichlorocarbene.
Causality of Experimental Choices:
-
Sodium Hydroxide: Deprotonates the phenol to form the more nucleophilic phenoxide ion, which is essential for the electrophilic attack by dichlorocarbene. It also deprotonates chloroform to initiate the formation of dichlorocarbene.
-
Chloroform: The source of the formyl group via the in-situ generation of dichlorocarbene.
-
Biphasic System & Phase Transfer Catalyst (Optional): To facilitate the reaction between the aqueous NaOH and the organic chloroform/phenol phase, vigorous stirring or a phase transfer catalyst can be employed to increase the interfacial area and reaction rate.
-
Acidic Workup: Neutralizes the excess base and protonates the phenoxide to yield the final product.
Step-by-Step Methodology:
-
In a three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, dissolve 3-(trifluoromethyl)phenol (1 eq.) in an aqueous solution of sodium hydroxide (4 eq.).
-
Heat the mixture to 60-70°C with vigorous stirring.
-
Add chloroform (1.5 eq.) dropwise through the dropping funnel over a period of 1 hour. The reaction is exothermic and the temperature should be maintained.
-
After the addition is complete, continue to stir the reaction mixture at 60-70°C for an additional 2-3 hours.
-
Cool the reaction mixture to room temperature and carefully acidify with dilute hydrochloric acid until the solution is acidic (pH ~2-3).
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane) (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford this compound.
Key Reactions and Synthetic Utility
The true value of this compound lies in its utility as a versatile intermediate. The aldehyde group is a prime site for nucleophilic attack, while the hydroxyl group can participate in chelation or be further functionalized.
Schiff Base Formation: A Gateway to Bioactive Molecules
A cornerstone reaction of aldehydes is their condensation with primary amines to form imines, also known as Schiff bases. These compounds are not only stable entities but also crucial intermediates in organic synthesis and are prevalent in many classes of bioactive molecules.
Experimental Protocol 2: Synthesis of a Schiff Base Derivative
This protocol details a general procedure for the synthesis of a Schiff base from this compound and a primary amine.
Causality of Experimental Choices:
-
Ethanol/Methanol: Common solvents that readily dissolve both the aldehyde and the amine.
-
Acid Catalyst (e.g., Acetic Acid): Protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and accelerating the nucleophilic attack by the amine.
-
Reflux: Provides the necessary activation energy for the dehydration step, driving the equilibrium towards the formation of the imine.
Step-by-Step Methodology:
-
To a solution of this compound (1 eq.) in absolute ethanol (10 mL/mmol) in a round-bottom flask, add the desired primary amine (1 eq.).
-
Add a catalytic amount (2-3 drops) of glacial acetic acid to the mixture.
-
Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The Schiff base product may precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
If the product does not precipitate, reduce the solvent volume under reduced pressure and induce crystallization by cooling or adding a non-polar co-solvent (e.g., hexane).
-
Dry the purified Schiff base and characterize by spectroscopic methods.
Caption: General scheme for Schiff base formation.
Applications in Drug Discovery and Medicinal Chemistry
The unique structural features of this compound make it an attractive starting material for the synthesis of compounds with potential therapeutic applications. While specific examples of its direct use in late-stage clinical candidates are not abundant in the public domain, its utility can be inferred from the applications of structurally similar compounds and the known benefits of its functional groups.
Table 2: Potential Therapeutic Applications of Derivatives
| Therapeutic Area | Rationale | Potential Molecular Targets |
| Oncology | The trifluoromethyl group can enhance anti-proliferative activity. Schiff base derivatives of salicylaldehydes are known to possess anticancer properties. | Kinases, Aldehyde Dehydrogenase (ALDH) |
| Neurodegenerative Diseases | Chalcones derived from hydroxybenzaldehydes have been investigated for their neuroprotective effects. | Monoamine Oxidase (MAO), Acetylcholinesterase (AChE) |
| Infectious Diseases | Schiff bases and their metal complexes often exhibit potent antibacterial and antifungal activities. | Bacterial and fungal enzymes |
The aldehyde functionality serves as a versatile handle for constructing a diverse array of molecular architectures, including chalcones, coumarins, and various heterocyclic systems, many of which have demonstrated significant biological activity. For instance, patents for compounds with similar structural motifs, such as benzyloxy-fluorobenzaldehydes, highlight their use in developing inhibitors of enzymes like aldehyde dehydrogenase, which is implicated in cancer stem cell survival.[4]
Spectroscopic Characterization
Accurate characterization of this compound is crucial for confirming its identity and purity. The following table provides expected spectroscopic data based on the analysis of its isomers and general principles of spectroscopy.[5]
Table 3: Expected Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR (CDCl₃) | - Aldehyde proton (CHO): Singlet, δ ≈ 9.8-10.5 ppm. - Phenolic proton (OH): Broad singlet, δ ≈ 11-12 ppm (can exchange with D₂O). - Aromatic protons: Complex multiplet pattern in the range of δ ≈ 7.0-8.0 ppm. |
| ¹³C NMR (CDCl₃) | - Carbonyl carbon (C=O): δ ≈ 190-195 ppm. - Trifluoromethyl carbon (CF₃): Quartet, δ ≈ 120-125 ppm (due to C-F coupling). - Aromatic carbons: Multiple signals in the range of δ ≈ 110-160 ppm. |
| ¹⁹F NMR (CDCl₃) | - Trifluoromethyl group (CF₃): Singlet, δ ≈ -60 to -64 ppm (referenced to CFCl₃). |
| IR (ATR) | - O-H stretch (phenolic): Broad band, ν ≈ 3100-3300 cm⁻¹. - C=O stretch (aldehyde): Strong, sharp band, ν ≈ 1650-1670 cm⁻¹. - C-F stretches: Strong bands, ν ≈ 1100-1350 cm⁻¹. |
| Mass Spectrometry (EI) | - Molecular ion (M⁺): m/z = 190. - Key fragment ions: [M-H]⁺ (m/z 189), [M-CHO]⁺ (m/z 161). |
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Caption: Workflow for the spectroscopic characterization of the title compound.
Conclusion and Future Outlook
This compound is a strategically important building block in medicinal chemistry and organic synthesis. Its unique combination of functional groups provides a versatile platform for the development of novel bioactive compounds. The presence of the trifluoromethyl group is particularly advantageous for enhancing the drug-like properties of its derivatives. While detailed synthetic procedures for this specific molecule are not widely published, established ortho-formylation methodologies provide a clear and reliable path to its synthesis. The true potential of this compound lies in its application as a starting material for a wide array of derivatives, particularly Schiff bases and other heterocyclic systems, which are of significant interest in the ongoing search for new and effective therapeutic agents. As the demand for more sophisticated and effective pharmaceuticals grows, the utility of fluorinated building blocks like this compound is set to expand, making it a key component in the synthetic chemist's toolbox.
References
2-Hydroxy-4-(trifluoromethyl)benzaldehyde physical properties
An In-depth Technical Guide to 2-Hydroxy-4-(trifluoromethyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a substituted aromatic aldehyde, is a pivotal building block in modern organic synthesis and medicinal chemistry. The presence of three distinct functional moieties—a hydroxyl group, an aldehyde, and an electron-withdrawing trifluoromethyl group—on a benzene ring imparts unique reactivity and makes it a valuable precursor for a diverse range of complex molecules. This guide provides a comprehensive overview of its core physical and chemical properties, spectroscopic signature, safety protocols, and applications, offering field-proven insights for professionals in research and development.
Core Physicochemical Properties
A thorough understanding of a compound's physical properties is foundational to its application in experimental work, influencing everything from solvent selection to reaction setup and purification strategies. This compound is typically a solid at room temperature.[1]
Table 1: Key Physical and Chemical Identifiers
| Property | Value | Source(s) |
| IUPAC Name | This compound | [2][] |
| CAS Number | 58914-34-4 | [1][2][4] |
| Molecular Formula | C₈H₅F₃O₂ | [2][5] |
| Molecular Weight | 190.12 g/mol | [1][2] |
| Physical Form | Solid or Semi-Solid | [1] |
| Purity | Typically ≥95-97% | [1][] |
| InChI Key | YHYNJGHMBMXAFB-UHFFFAOYSA-N | [2][] |
| Canonical SMILES | C1=CC(=C(C=C1C(F)(F)F)O)C=O | [2][] |
| Synonyms | 4-(Trifluoromethyl)salicylaldehyde, 2-Formyl-5-(trifluoromethyl)phenol | [2][][4] |
The trifluoromethyl (-CF₃) group is a strong electron-withdrawing group due to the high electronegativity of fluorine atoms. This electronic effect significantly influences the properties of the entire molecule. For instance, it increases the acidity of the phenolic hydroxyl group and enhances the electrophilicity of the aldehyde's carbonyl carbon, making it more susceptible to nucleophilic attack. This heightened reactivity is a key reason for its utility in synthesizing complex molecular architectures.[6][7]
Analytical Characterization: A Spectroscopic Profile
Unambiguous characterization is a cornerstone of chemical research. Spectroscopic methods provide a detailed fingerprint of this compound, allowing for structural verification and purity assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic compounds in solution.
-
¹H NMR (Proton NMR): The proton spectrum provides information on the number and electronic environment of hydrogen atoms. Key expected signals include:
-
An aldehyde proton (-CHO) resonance, typically a singlet, shifted significantly downfield (δ 9-10 ppm) due to the deshielding effect of the carbonyl group.[8]
-
A phenolic hydroxyl (-OH) proton, which can be a broad singlet and its chemical shift can vary depending on the solvent and concentration.
-
Aromatic protons on the benzene ring, appearing in the δ 6.5-8.5 ppm region.[8] The specific splitting pattern (coupling) will depend on their relative positions.
-
-
¹³C NMR (Carbon NMR): This technique maps the carbon skeleton.
-
¹⁹F NMR (Fluorine NMR): This is particularly useful for fluorinated compounds. A single resonance is expected for the -CF₃ group, typically observed between δ -60 to -65 ppm.[9]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of specific functional groups.
-
A strong, sharp absorption band corresponding to the C=O (carbonyl) stretch of the aldehyde is expected around 1700 cm⁻¹.[9]
-
A broad O-H (hydroxyl) stretching band will be present, typically in the range of 3200-3600 cm⁻¹.
-
C-F stretching bands for the trifluoromethyl group will appear in the fingerprint region, usually between 1100-1350 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight. For C₈H₅F₃O₂, the expected molecular ion peak [M]⁺ would be approximately 190.02 g/mol .[2]
Diagram 1: General Analytical Workflow
This diagram illustrates a standard workflow for the complete analytical confirmation of this compound's identity and purity.
Caption: A logical workflow for the structural and purity validation of the synthesized compound.
Safety, Handling, and Storage Protocols
Due to its chemical nature, this compound requires careful handling to minimize risk to personnel. It is classified as causing skin and serious eye irritation, and may cause respiratory irritation.[2][10] It can also be harmful if swallowed, inhaled, or in contact with skin.[2][10]
Personal Protective Equipment (PPE) and Engineering Controls
A self-validating safety system relies on multiple layers of protection.
-
Engineering Controls: All handling should be performed in a well-ventilated area, preferably within a certified chemical fume hood to avoid inhalation of vapors or dust.[10][11]
-
Eye Protection: Wear chemical safety goggles or a face shield.[10]
-
Skin Protection: Wear nitrile or other chemically resistant gloves. A lab coat is mandatory to protect against skin contact.[10][12]
-
Respiratory Protection: If working outside a fume hood or if aerosol generation is possible, a NIOSH-approved respirator is required.
Step-by-Step Handling and First Aid
-
Handling: Avoid direct contact with the substance.[10] Prevent the formation of dust or aerosols.[11] Wash hands thoroughly after handling.[13]
-
Skin Contact: Immediately remove all contaminated clothing. Drench the affected skin with running water for at least 15 minutes. Seek medical attention.[10]
-
Eye Contact: Immediately flush eyes with plenty of running water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[10]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[10][11]
-
Ingestion: Do not induce vomiting. Wash out the mouth with water and give half a liter of water to drink if the person is conscious. Seek immediate medical attention.[10]
Storage Requirements
Proper storage is critical to maintain the compound's integrity and ensure safety.
-
Store in a cool, dry, and well-ventilated area.[10]
-
Keep the container tightly closed to prevent moisture and air exposure.[10][13]
-
The compound is noted to be air-sensitive; therefore, storage under an inert atmosphere (e.g., Argon or Nitrogen) is recommended.[1][10]
Diagram 2: Laboratory Safety Workflow
This workflow outlines the critical decision points and actions for safely handling chemical reagents like this compound.dot digraph "Safety_Workflow" { graph [ bgcolor="#F1F3F4", fontname="Arial", fontsize=12, splines=ortho ]; node [ shape=box, style="filled,rounded", fontname="Arial", fontsize=11 ]; edge [ fontname="Arial", fontsize=10 ];
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start -> ppe_check; ppe_check -> fume_hood; fume_hood -> proceed [label="Yes"]; fume_hood -> end [label="No (Re-evaluate task)"]; proceed -> spill; spill -> cleanup [label="Spill"]; spill -> first_aid [label="Exposure"]; spill -> storage [label="No Incident"]; cleanup -> storage; first_aid -> end; storage -> end; }
References
- 1. This compound | 58914-34-4 [sigmaaldrich.com]
- 2. This compound | C8H5F3O2 | CID 22493901 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 58914-34-4 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. 4-Trifluoromethylbenzaldehyde - Wikipedia [en.wikipedia.org]
- 7. nbinno.com [nbinno.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. chemicalbook.com [chemicalbook.com]
- 12. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 13. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Solubility of 2-Hydroxy-4-(trifluoromethyl)benzaldehyde
This technical guide provides a comprehensive framework for understanding and determining the solubility of 2-Hydroxy-4-(trifluoromethyl)benzaldehyde, a crucial parameter for its application in research, particularly in drug discovery and development. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step protocols.
Introduction: The Critical Role of Solubility
Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental physicochemical property that dictates the developability of a potential drug candidate. For this compound, a substituted aromatic aldehyde with potential applications in medicinal chemistry, understanding its solubility is paramount for formulation development, bioavailability, and overall therapeutic efficacy. The presence of a hydroxyl group, an aldehyde moiety, and a trifluoromethyl group creates a unique electronic and steric environment that influences its interaction with various solvents. This guide will delve into the theoretical underpinnings of its solubility and provide robust experimental methodologies for its precise determination.
Physicochemical Properties of this compound
A thorough understanding of the molecule's intrinsic properties is the first step in predicting and interpreting its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₈H₅F₃O₂ | [1] |
| Molecular Weight | 190.12 g/mol | [1] |
| Physical Form | Solid, Semi-Solid, or Liquid | |
| Purity | Typically ≥97% | |
| Storage Temperature | Room temperature, under an inert atmosphere | |
| CAS Number | 58914-34-4 | [2] |
Synonyms: 2-Formyl-5-(trifluoromethyl)phenol, 4-Formyl-3-hydroxybenzotrifluoride, 4-(Trifluoromethyl)salicylaldehyde.[2]
The trifluoromethyl group is known to enhance the electrophilicity of the adjacent aromatic ring and can influence intermolecular interactions, thereby affecting solubility.[3] The hydroxyl and aldehyde groups can participate in hydrogen bonding, suggesting potential solubility in polar protic solvents.
Theoretical Framework for Solubility
The adage "like dissolves like" provides a foundational, albeit simplified, principle for predicting solubility.[4] Polarity, hydrogen bonding capability, and molecular size are key determinants.[4] For this compound, its solubility will be a balance between the polar character imparted by the hydroxyl and aldehyde groups and the more non-polar nature of the trifluoromethyl-substituted benzene ring.
Acid-base chemistry also plays a crucial role. The phenolic hydroxyl group is weakly acidic and can be deprotonated in basic solutions to form a more soluble phenoxide salt.[5][6] This suggests that the solubility of this compound will be pH-dependent, with increased solubility in aqueous basic solutions.[7]
Experimental Determination of Solubility: A Step-by-Step Guide
Due to the lack of extensive published quantitative solubility data for this compound, this section provides detailed, field-proven protocols for its determination.
Qualitative Solubility Assessment
A preliminary qualitative assessment provides a rapid understanding of the compound's general solubility characteristics in a range of solvents.
Protocol: Visual Qualitative Solubility Test
-
Preparation: Dispense 1 mL of the selected solvent into a clear glass vial.
-
Addition of Solute: Add approximately 1-2 mg of this compound to the vial.
-
Mixing: Cap the vial and vortex for 30-60 seconds at room temperature.
-
Observation: Visually inspect the solution against a light and dark background.
-
Classification:
-
Soluble: The solid completely dissolves, leaving a clear solution.
-
Partially Soluble: Some solid dissolves, but undissolved particles remain.
-
Insoluble: The solid does not appear to dissolve.[8]
-
Diagram: Qualitative Solubility Assessment Workflow
Caption: Workflow for the qualitative determination of solubility.
pH-Dependent Aqueous Solubility
Given the acidic nature of the phenolic hydroxyl group, assessing solubility in aqueous solutions of varying pH is critical.
Protocol: Acid-Base Solubility Test
-
Preparation: Prepare test tubes containing 1 mL of:
-
Addition of Solute: Add approximately 25 mg of this compound to each test tube.[9]
-
Mixing: Vigorously shake each tube.[9]
-
Observation: Observe for dissolution. Solubility in 5% NaOH and potentially in 5% NaHCO₃ would indicate an acidic functional group.[5][9]
Quantitative Solubility Determination: The Shake-Flask Method with UV-Vis Spectrophotometry
The equilibrium shake-flask method is a gold-standard technique for determining thermodynamic solubility. UV-Vis spectrophotometry provides a straightforward and sensitive method for quantification.[7][10]
Protocol: Shake-Flask Solubility Determination
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial. The presence of undissolved solid is essential.
-
Place the vial in a temperature-controlled orbital shaker (e.g., at 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[7]
-
-
Sample Preparation:
-
Allow the suspension to settle for at least 1 hour at the controlled temperature.
-
Carefully withdraw an aliquot of the supernatant using a syringe fitted with a chemically compatible filter (e.g., 0.22 µm PTFE) to remove undissolved solids.[7] This step is crucial to avoid light scattering from particulate matter, which can lead to inaccurate absorbance readings.[11]
-
-
Quantification by UV-Vis Spectroscopy:
-
Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.[10] Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax). Plot absorbance versus concentration to generate a calibration curve.[10]
-
Sample Analysis: Dilute the filtered supernatant with the same solvent to bring the absorbance within the linear range of the calibration curve. Measure the absorbance of the diluted sample at λmax.
-
Calculation: Use the equation of the line from the calibration curve to determine the concentration of the diluted sample.[10] Account for the dilution factor to calculate the solubility of the saturated solution.
-
Diagram: Quantitative Solubility Determination Workflow
Caption: Workflow for quantitative solubility determination using the shake-flask method and UV-Vis analysis.
High-Performance Liquid Chromatography (HPLC) for Solubility Determination
HPLC offers higher specificity and can be advantageous for complex matrices or when the compound lacks a strong UV chromophore. A reverse-phase HPLC method is suitable for a molecule like this compound.
Protocol: HPLC-Based Solubility Measurement
-
Saturated Solution Preparation: Follow the same procedure as in the shake-flask method (Section 4.3, Step 1).
-
Sample Preparation: Follow the same filtration procedure as in the shake-flask method (Section 4.3, Step 2).
-
Quantification by HPLC:
-
Method Development: A typical starting point for a reverse-phase HPLC method for a benzaldehyde derivative would involve a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier like acetonitrile or methanol.[12][13][14] Detection is typically performed using a UV detector at a suitable wavelength (e.g., 254 nm).[14]
-
Calibration Curve: Prepare a series of standard solutions of known concentrations. Inject each standard and create a calibration curve by plotting peak area versus concentration.
-
Sample Analysis: Inject the filtered and appropriately diluted supernatant.
-
Calculation: Determine the concentration from the peak area using the calibration curve and account for the dilution factor.
-
Data Presentation
Quantitative solubility data should be presented in a clear and organized manner.
Table 1: Hypothetical Solubility of this compound at 25°C
| Solvent | Solvent Class | Solubility (mg/mL) | Solubility (mol/L) |
| Water | Polar Protic | < 0.1 | < 0.0005 |
| pH 7.4 Buffer | Aqueous Buffer | 0.2 | 0.001 |
| Ethanol | Polar Protic | > 50 | > 0.26 |
| Acetone | Polar Aprotic | > 100 | > 0.53 |
| Dichloromethane | Halogenated | > 100 | > 0.53 |
| Hexane | Non-polar | < 1 | < 0.005 |
Conclusion
This guide has provided a comprehensive overview of the theoretical and practical considerations for determining the solubility of this compound. While specific quantitative data is not widely available in the literature, the detailed experimental protocols herein provide a robust framework for researchers to generate reliable and accurate solubility data. A thorough understanding and experimental determination of solubility are indispensable early steps in the journey of developing new chemical entities for therapeutic use.
References
- 1. This compound | C8H5F3O2 | CID 22493901 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 58914-34-4 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 3. 4-Trifluoromethylbenzaldehyde - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. scribd.com [scribd.com]
- 6. www1.udel.edu [www1.udel.edu]
- 7. rjptonline.org [rjptonline.org]
- 8. chem.ws [chem.ws]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. UV-Vis Spectroscopy in Kinetic Dissolution: Key Challenges & Solutions [pion-inc.com]
- 12. Separation of Benzaldehyde, 3-amino- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. CN109738536B - Method for separating benzaldehyde and nitrobenzaldehyde by using high performance liquid chromatography - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
A Guide to the Spectral Analysis of 2-Hydroxy-4-(trifluoromethyl)benzaldehyde: A Predictive and Comparative Approach
Executive Summary
This technical guide provides an in-depth analysis of the expected spectral characteristics of 2-Hydroxy-4-(trifluoromethyl)benzaldehyde (CAS 58914-34-4). As a commercially available compound used in the synthesis of pharmaceuticals and other advanced materials, a thorough understanding of its spectral signature is crucial for quality control, reaction monitoring, and structural verification.[1]
An exhaustive search of peer-reviewed scientific literature and spectral databases did not yield a complete, citable set of experimental spectra for this specific molecule. This is not uncommon for specialized reagents that are often used as intermediates. To overcome this data gap while maintaining high scientific integrity, this guide employs a robust methodology combining spectral prediction with comparative analysis against structurally related, well-characterized molecules. By examining the known spectral data of salicylaldehyde and 4-(trifluoromethyl)benzaldehyde, we can deconstruct the individual and combined effects of the ortho-hydroxyl and para-trifluoromethyl substituents on the benzaldehyde framework. This approach offers a trustworthy, field-proven framework for interpreting the spectral data of the title compound once it is acquired experimentally.
Molecular Structure and Analytical Overview
This compound is a disubstituted aromatic aldehyde. Its structure presents several key features that will dominate its spectral output:
-
An Aldehyde Group (-CHO): This will produce highly characteristic signals in both NMR and IR spectroscopy.
-
A Phenolic Hydroxyl Group (-OH): Its proton is exchangeable and its O-H bond stretch is distinct in the IR spectrum. Its electron-donating nature influences the aromatic system.
-
A Trifluoromethyl Group (-CF₃): A strong electron-withdrawing group that significantly influences the electronic environment of the aromatic ring and introduces spin-spin coupling to adjacent carbon and hydrogen atoms in NMR.
-
A Trisubstituted Aromatic Ring: The substitution pattern (1,2,4-) gives rise to a specific set of signals in the aromatic region of the NMR spectra.
The following sections will detail the predicted spectral data and provide the scientific rationale based on these structural features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds. For this compound, both ¹H and ¹³C NMR will provide unambiguous confirmation of its identity.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is expected to show five distinct signals corresponding to the phenolic, aldehydic, and three aromatic protons.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Justification & Comparative Insights |
| ~11.0 - 11.5 | Singlet (broad) | 1H | -OH (Hₐ) | The phenolic proton is expected to be significantly downfield due to strong intramolecular hydrogen bonding with the adjacent carbonyl oxygen, similar to salicylaldehyde. Its signal will be broad and readily exchange with D₂O. |
| ~9.9 | Singlet | 1H | -CHO (Hₑ) | The aldehyde proton signal is characteristically found far downfield. This position is comparable to both salicylaldehyde and 4-(trifluoromethyl)benzaldehyde, indicating a consistent electronic environment for this group. |
| ~7.8 | Doublet | 1H | H-6 (Hₓ) | This proton is ortho to the electron-withdrawing aldehyde group, shifting it downfield. It will appear as a doublet due to coupling with H-5. |
| ~7.3 | Doublet | 1H | H-5 (Hᵧ) | This proton is ortho to the electron-withdrawing -CF₃ group. It will show coupling to H-6. The strong deshielding from the para -CF₃ group is a key feature. |
| ~7.2 | Singlet (or narrow doublet) | 1H | H-3 (H₂) | This proton is ortho to the hydroxyl group and meta to the aldehyde. It is expected to have minimal or no coupling to other ring protons, appearing as a sharp singlet or a very narrowly split doublet. |
Diagram: Structural Assignment for ¹H NMR
References
An In-depth Technical Guide to 2-Hydroxy-4-(trifluoromethyl)benzaldehyde
<
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Hydroxy-4-(trifluoromethyl)benzaldehyde, a key fluorinated aromatic aldehyde. It details the compound's chemical identity, including its IUPAC name and various synonyms, alongside its critical physicochemical properties. The guide explores its significance as a versatile building block in organic synthesis, particularly within medicinal chemistry and materials science, driven by the unique electronic properties imparted by the trifluoromethyl group. Detailed sections cover synthetic protocols, reactivity, and safety and handling procedures. This document is intended to serve as a foundational resource for researchers and professionals engaged in the design and development of novel chemical entities.
Chemical Identity and Nomenclature
The unambiguous identification of a chemical compound is paramount for scientific communication and reproducibility. The compound in focus is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.
IUPAC Name: this compound[1][][3][4]
This name precisely describes the molecular structure: a benzaldehyde core with a hydroxyl (-OH) group at position 2 and a trifluoromethyl (-CF3) group at position 4.
Synonyms: The compound is also known by several other names in commercial and academic literature. Recognizing these synonyms is crucial for exhaustive literature searches and procurement.[1][][5]
-
p-Trifluoromethylsalicylaldehyde[1]
Chemical Identifiers: For database and regulatory purposes, the following identifiers are essential:
Physicochemical Properties
Understanding the physical and chemical properties of this compound is fundamental to its application in experimental work, informing choices regarding solvents, reaction conditions, and purification methods.
| Property | Value | Source |
| Physical Form | Solid or Semi-Solid | --INVALID-LINK--[6] |
| Molecular Weight | 190.12 g/mol | --INVALID-LINK--[1] |
| Purity | Typically ≥95-97% | --INVALID-LINK--, --INVALID-LINK--[3][7] |
| Storage Temperature | Room temperature, under inert atmosphere | --INVALID-LINK--[6] |
Further experimental data such as melting point, boiling point, and solubility are not consistently reported across public databases and may vary based on purity.
Synthesis and Reactivity
Synthetic Pathways
While specific, detailed industrial synthesis protocols for this compound are often proprietary, its structure suggests plausible synthetic routes originating from trifluoromethyl-substituted phenols. A common strategy involves the formylation of a corresponding phenol, such as 3-(trifluoromethyl)phenol. Classic formylation reactions like the Reimer-Tiemann, Vilsmeier-Haack, or Duff reaction, or modifications thereof, are standard methods for introducing an aldehyde group ortho to a hydroxyl group.
The general logic for such a synthesis is visualized below.
References
- 1. This compound | C8H5F3O2 | CID 22493901 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound 97% | CAS: 58914-34-4 | AChemBlock [achemblock.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. 58914-34-4 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 6. This compound | 58914-34-4 [sigmaaldrich.com]
- 7. This compound | 58914-34-4 [sigmaaldrich.com]
Introduction: The Synthetic Versatility and Handling Imperatives of 2-Hydroxy-4-(trifluoromethyl)benzaldehyde
An In-depth Technical Guide to the Safe Handling and Application of 2-Hydroxy-4-(trifluoromethyl)benzaldehyde
This compound, also known as 4-(Trifluoromethyl)salicylaldehyde, is a bifunctional aromatic compound of significant interest to the pharmaceutical and materials science sectors.[1][] Its structure, incorporating a reactive aldehyde group, a phenolic hydroxyl, and an electron-withdrawing trifluoromethyl group, makes it a valuable intermediate for synthesizing complex molecular architectures.[3][4] The trifluoromethyl moiety, in particular, is a prized feature in modern drug design, as it can enhance metabolic stability, binding affinity, and lipophilicity of a target molecule.[5]
However, the same chemical features that make this compound synthetically attractive also necessitate a rigorous and informed approach to its handling. The aldehyde function, skin and eye irritancy, and potential for air sensitivity demand a comprehensive understanding of its properties to ensure the safety of laboratory personnel and the integrity of experimental outcomes.[6][7][8] This guide provides an in-depth, experience-driven framework for researchers, scientists, and drug development professionals to handle this compound safely and effectively. It moves beyond mere procedural lists to explain the causality behind each recommendation, empowering users to build a culture of safety and scientific excellence in their laboratories.
Section 1: Core Chemical and Physical Properties
A foundational understanding of a chemical's physical properties is the first step in a valid safety assessment. These characteristics dictate storage conditions, appropriate handling techniques, and the selection of personal protective equipment (PPE).
| Property | Value | Source(s) |
| IUPAC Name | This compound | [][6] |
| CAS Number | 58914-34-4 | [1][6][9] |
| Molecular Formula | C₈H₅F₃O₂ | [][6] |
| Molecular Weight | 190.12 g/mol | [6][9] |
| Physical Form | Solid, Semi-Solid, or Lump | [9] |
| Purity | Typically ≥97% | [9] |
The presence of the aldehyde and hydroxyl groups suggests the potential for both hydrogen bond donation and acceptance, influencing its solubility and reactivity. The trifluoromethyl group significantly impacts the electronic nature of the aromatic ring, enhancing the electrophilicity of the carbonyl carbon.[4][10]
Section 2: Hazard Identification and Risk Assessment
This compound is classified as a hazardous substance under the Globally Harmonized System (GHS).[6][7] A thorough understanding of these hazards is critical for risk mitigation.
GHS Classification
The compound presents multiple health hazards that necessitate careful handling.
| Hazard Class | GHS Category | Hazard Statement | Pictogram |
| Acute Toxicity (Oral, Dermal, Inhalation) | Category 4 | H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled. | GHS07 (Exclamation Mark) |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. | GHS07 (Exclamation Mark) |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation. | GHS07 (Exclamation Mark) |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation. | GHS07 (Exclamation Mark) |
Expert Insight: The trifluoromethyl group does not inherently increase toxicity, but the compound's overall profile as an aromatic aldehyde is the primary driver of its irritant properties. Aldehydes are known to react with biological nucleophiles, such as amino groups in proteins, which is a likely mechanism for the observed skin and respiratory irritation.[11]
Reactivity and Stability Profile
-
Stability: The compound is generally stable under recommended storage conditions but is noted to be air sensitive.[7][8][12]
-
Causality: The aldehyde functional group is susceptible to oxidation, particularly in the presence of air and light, which can convert it to the less reactive 2-hydroxy-4-(trifluoromethyl)benzoic acid. This degradation compromises the material's purity and can lead to inconsistent experimental results.
-
Incompatible Materials: Avoid strong oxidizing agents and strong acids.[7][8] Contact with strong oxidizers can lead to vigorous, potentially exothermic reactions.
-
Hazardous Decomposition Products: Combustion or thermal decomposition will produce toxic fumes, including carbon monoxide, carbon dioxide, and hydrogen fluoride (HF).[7][8] The formation of HF is a significant concern due to its extreme corrosivity and toxicity.
Section 3: Safe Handling and Storage Protocols
A proactive approach to safety involves implementing robust engineering controls, selecting appropriate PPE, and adhering to strict handling and storage procedures.
Engineering Controls & Personal Protective Equipment (PPE)
The primary goal is to minimize exposure through all potential routes: inhalation, dermal contact, and ingestion.
References
- 1. 58914-34-4 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 3. innospk.com [innospk.com]
- 4. nbinno.com [nbinno.com]
- 5. jelsciences.com [jelsciences.com]
- 6. This compound | C8H5F3O2 | CID 22493901 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. fishersci.com [fishersci.com]
- 9. This compound | 58914-34-4 [sigmaaldrich.com]
- 10. 4-Trifluoromethylbenzaldehyde - Wikipedia [en.wikipedia.org]
- 11. technopharmchem.com [technopharmchem.com]
- 12. assets.thermofisher.com [assets.thermofisher.com]
The Strategic Incorporation of Trifluoromethylated Benzaldehydes in Modern Medicinal Chemistry: A Technical Guide
Abstract
The strategic introduction of the trifluoromethyl (CF₃) group into molecular scaffolds represents a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic profiles of drug candidates. Trifluoromethylated benzaldehydes, available as ortho-, meta-, and para-isomers, have emerged as exceptionally versatile building blocks for the synthesis of a diverse array of bioactive molecules. This technical guide provides an in-depth exploration of the rationale behind their use, their synthesis, and their application in the development of impactful pharmaceuticals. We will delve into the nuanced effects of the CF₃ group on molecular properties, provide detailed experimental protocols for key transformations, and present case studies of successful drugs synthesized from these critical intermediates. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the power of fluorine chemistry in their synthetic strategies.
The Physicochemical Impact of the Trifluoromethyl Group: More Than Just a Bulky Methyl Group
The trifluoromethyl group is often considered a "super methyl" group, but its influence extends far beyond simple steric effects. Its potent electron-withdrawing nature and high lipophilicity are key to its transformative effects on drug candidates.
Electronic Effects: Enhancing Reactivity and Modulating pKa
The strong inductive effect (-I) of the CF₃ group significantly increases the electrophilicity of the carbonyl carbon in trifluoromethylated benzaldehydes.[1] This heightened reactivity makes them excellent substrates for a variety of nucleophilic addition reactions, often leading to higher yields and faster reaction times compared to their non-fluorinated counterparts.[1] This is quantitatively supported by the Hammett constants (σ), where the positive values for the CF₃ group indicate its electron-withdrawing nature.[1]
Furthermore, the electron-withdrawing properties of the CF₃ group can lower the pKa of nearby acidic or basic functional groups.[2] This modulation of ionization at physiological pH can be critical for optimizing drug-target interactions and cell permeability.
Lipophilicity and Metabolic Stability: A Double-Edged Sword
The CF₃ group significantly increases the lipophilicity of a molecule, as indicated by a higher octanol-water partition coefficient (LogP).[2] This enhanced lipophilicity can improve a molecule's ability to cross cell membranes and access hydrophobic binding pockets within biological targets.[2][3] However, excessive lipophilicity can also lead to issues with aqueous solubility and off-target toxicity.
One of the most significant advantages of incorporating a CF₃ group is the enhancement of metabolic stability. The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage by cytochrome P450 enzymes, which are major players in drug metabolism.[3] This increased stability can lead to a longer in vivo half-life, reduced patient dosing frequency, and an improved therapeutic window.[3]
Synthesis of Trifluoromethylated Benzaldehydes
Access to high-purity trifluoromethylated benzaldehydes is crucial for their successful application in drug synthesis. Several reliable methods exist for their preparation.
Oxidation of Trifluoromethylated Benzyl Alcohols
A common and efficient method for synthesizing trifluoromethylated benzaldehydes is the oxidation of the corresponding benzyl alcohols.
Experimental Protocol: Oxidation of 3,5-Bis(trifluoromethyl)benzyl Alcohol [4]
-
Materials: 3,5-bis(trifluoromethyl)benzyl alcohol, TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), Dichloromethane (CH₂Cl₂), Hydrochloric acid (HCl), Nitric acid (HNO₃), Oxygen balloon, Saturated sodium thiosulfate solution, Saturated sodium bicarbonate solution, Anhydrous sodium sulfate.
-
Procedure:
-
In a 50 mL round-bottom flask equipped with a magnetic stirrer, add 3,5-bis(trifluoromethyl)benzyl alcohol (5.0 mmol) and TEMPO (0.05 mmol).
-
Add 8 mL of dichloromethane as the solvent.
-
Add hydrochloric acid (0.50 mmol) and nitric acid (0.5 mmol).
-
Seal the flask and connect it to an oxygen-filled balloon.
-
Stir the reaction at room temperature for 10 hours.
-
Upon completion, transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium thiosulfate solution and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3,5-bis(trifluoromethyl)benzaldehyde.
-
Formylation of Trifluoromethylated Aromatics
Direct formylation of trifluoromethylated benzene derivatives is another viable synthetic route. For instance, 2-(Trifluoromethyl)benzaldehyde can be synthesized from 2-iodobenzotrifluoride and carbon monoxide in the presence of a palladium catalyst.[5]
Key Synthetic Transformations of Trifluoromethylated Benzaldehydes
The enhanced reactivity of the aldehyde functional group in trifluoromethylated benzaldehydes makes them ideal substrates for a range of carbon-carbon and carbon-nitrogen bond-forming reactions.
Wittig Reaction: A Gateway to Alkenes
The Wittig reaction is a powerful tool for the synthesis of alkenes from aldehydes. The increased electrophilicity of trifluoromethylated benzaldehydes facilitates their reaction with phosphorus ylides.
Experimental Protocol: Wittig Reaction with 3-(Trifluoromethyl)benzaldehyde [6]
-
Materials: Methyltriphenylphosphonium bromide, n-butyllithium, Anhydrous Tetrahydrofuran (THF), 3-(Trifluoromethyl)benzaldehyde.
-
Procedure:
-
In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium (1.05 equivalents) dropwise. A distinct color change indicates the formation of the ylide.
-
Stir the mixture at 0 °C for 1 hour.
-
In a separate flame-dried flask, dissolve 3-(trifluoromethyl)benzaldehyde (1.0 equivalent) in anhydrous THF.
-
Slowly add the aldehyde solution to the ylide suspension at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and purify by column chromatography.
-
Reductive Amination: Synthesizing Bioactive Amines
Reductive amination is a highly efficient method for the synthesis of amines from aldehydes. This two-step, one-pot process involves the formation of an imine (Schiff base) followed by its in-situ reduction.
Experimental Protocol: Reductive Amination of 2-(Trifluoromethyl)benzaldehyde [7]
-
Materials: 2-(Trifluoromethyl)benzaldehyde, Primary amine (e.g., aniline), Methanol, Sodium borohydride.
-
Procedure:
-
In a 50 mL round-bottom flask, dissolve 2-(trifluoromethyl)benzaldehyde (1.0 mmol) in 10 mL of methanol.
-
Add the primary amine (1.0 mmol) and stir at room temperature for 30 minutes to form the imine.
-
Cool the reaction mixture in an ice bath.
-
Slowly add sodium borohydride (1.5 mmol) in small portions.
-
Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by adding 10 mL of water.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and purify by column chromatography.
-
Case Studies: Trifluoromethylated Benzaldehydes in FDA-Approved Drugs
The strategic use of trifluoromethylated benzaldehydes and their derivatives as key intermediates has led to the successful development of numerous FDA-approved drugs.
Bicalutamide (Casodex®): A Non-Steroidal Antiandrogen
Bicalutamide is a non-steroidal antiandrogen used in the treatment of prostate cancer.[8] Its synthesis utilizes 4-cyano-3-(trifluoromethyl)aniline, a derivative that can be prepared from 3-(trifluoromethyl)aniline, which in turn can be synthesized from 3-(trifluoromethyl)benzaldehyde via reductive amination followed by further functional group manipulations. The trifluoromethyl group in Bicalutamide is crucial for its antagonist activity at the androgen receptor.
Celecoxib (Celebrex®): A COX-2 Inhibitor
Celecoxib is a non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme. A key precursor in its synthesis is 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione.[9][10] This intermediate is prepared from 4-methylacetophenone and a trifluoroacetylating agent, showcasing the importance of trifluoromethylated building blocks in constructing the final drug molecule.
Fluoxetine (Prozac®): A Selective Serotonin Reuptake Inhibitor (SSRI)
Fluoxetine is a widely prescribed antidepressant. Its synthesis involves the reaction of N-methyl-3-hydroxy-3-phenyl propylamine with 1-chloro-4-(trifluoromethyl)benzene.[11] The trifluoromethylphenoxy group in Fluoxetine is essential for its selective inhibition of serotonin reuptake. The precursor, 4-(trifluoromethyl)phenol, can be synthesized from 4-(trifluoromethyl)aniline, which is accessible from 4-(trifluoromethyl)benzaldehyde.
Data Summary and Visualization
The impact of the trifluoromethyl group on molecular properties is best illustrated through comparative data.
Table 1: Physicochemical Property Comparison
| Property | Benzylamine | 4-(Trifluoromethyl)benzylamine | Impact of Trifluoromethylation |
| Molecular Weight | 107.15 g/mol | 175.15 g/mol | Increased molecular weight |
| pKa (at 25°C) | 9.33 | 8.60 (Predicted) | Decreased basicity of the amine |
| LogP (Octanol-Water) | 1.09 | 1.66 | Significantly enhanced lipophilicity |
| Water Solubility | Miscible | Sparingly soluble | Decreased aqueous solubility |
Data sourced from BenchChem[2]
Diagram 1: Synthetic Workflow for Reductive Amination
Caption: General workflow for the synthesis of secondary amines via reductive amination.
Diagram 2: The Trifluoromethyl Advantage in Drug Design
Caption: Impact of the trifluoromethyl group on drug properties.
Conclusion
Trifluoromethylated benzaldehydes are indispensable tools in the medicinal chemist's arsenal. The unique combination of electronic and steric properties conferred by the trifluoromethyl group allows for the fine-tuning of a drug candidate's physicochemical and pharmacokinetic profiles. Their enhanced reactivity makes them versatile intermediates for a wide range of synthetic transformations, enabling the efficient construction of complex molecular architectures. As the demand for more potent, selective, and metabolically robust drugs continues to grow, the strategic application of trifluoromethylated benzaldehydes in drug discovery is set to expand, paving the way for the development of next-generation therapeutics.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. US5225585A - Production of fluoxetine and new intermediates - Google Patents [patents.google.com]
- 4. Page loading... [guidechem.com]
- 5. 2-(Trifluoromethyl)benzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. US20060041161A1 - Procedure for the synthesis of bicalutamide - Google Patents [patents.google.com]
- 9. nbinno.com [nbinno.com]
- 10. US7919633B2 - Process for preparation of celecoxib - Google Patents [patents.google.com]
- 11. WO2001044166A1 - Process for the preparation of fluoxetine hydrochloride - Google Patents [patents.google.com]
Methodological & Application
Application Note & Protocols: Synthesis of Novel Schiff Bases from 2-Hydroxy-4-(trifluoromethyl)benzaldehyde
Abstract
This guide provides a comprehensive technical overview and detailed experimental protocols for the synthesis of Schiff bases derived from 2-Hydroxy-4-(trifluoromethyl)benzaldehyde. Schiff bases formed from this fluorinated salicylaldehyde analogue are of significant interest in medicinal chemistry and materials science due to their unique electronic properties, enhanced stability, and propensity to form highly fluorescent metal complexes.[1][2] This document outlines the underlying reaction mechanisms, explains the critical role of the ortho-hydroxyl and para-trifluoromethyl substituents, and offers two robust synthesis protocols (conventional reflux and microwave-assisted). Detailed procedures for purification, characterization, and troubleshooting are included to support researchers, chemists, and drug development professionals in successfully synthesizing and validating these versatile compounds.
Introduction: The Significance of Fluorinated ortho-Hydroxy Schiff Bases
Schiff bases, compounds containing an azomethine or imine group (-C=N-), are a cornerstone of synthetic chemistry, first reported by Hugo Schiff in 1864.[3][4] The subclass derived from ortho-hydroxy aldehydes, like salicylaldehyde, are particularly noteworthy for their ability to form stable six-membered intramolecular hydrogen bonds (O-H···N).[5][6] This structural feature is crucial, as it facilitates keto-enol tautomerism and provides a pre-organized binding pocket for metal chelation, making these compounds exceptional ligands in coordination chemistry.[7][8]
The introduction of a trifluoromethyl (-CF3) group at the 4-position of the salicylaldehyde ring, creating this compound, imparts several advantageous properties:
-
Enhanced Electrophilicity: The strongly electron-withdrawing nature of the -CF3 group increases the partial positive charge on the aldehyde's carbonyl carbon, making it more susceptible to nucleophilic attack by primary amines and often accelerating the reaction.
-
Increased Lipophilicity: Fluorine substitution significantly enhances the lipophilicity of the molecule, which can improve its solubility in non-polar solvents and its potential for biological membrane transport in drug design.
-
Modulated Photophysical Properties: The -CF3 group can profoundly influence the electronic transitions within the molecule, often leading to enhanced fluorescence in the resulting Schiff bases and their metal complexes, making them ideal candidates for fluorescent chemosensors.[9][10]
Consequently, Schiff bases derived from this building block are widely explored as fluorescent probes for metal ion detection (e.g., Al³⁺, Cu²⁺), as catalysts, and as scaffolds for developing potent antimicrobial and anticancer agents.[3][11]
Mechanistic Insights & Rationale
The synthesis of a Schiff base is a reversible condensation reaction between a primary amine and an aldehyde. The process occurs in two primary, acid-catalyzed steps.[12][13]
-
Nucleophilic Addition: The nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the this compound. This results in the formation of a zwitterionic intermediate that rapidly undergoes proton transfer to yield a neutral, but unstable, carbinolamine .
-
Dehydration: The carbinolamine is then protonated on its hydroxyl group by an acid catalyst (often a trace amount of acetic or sulfuric acid). This converts the hydroxyl into a good leaving group (-OH2⁺), which is eliminated as a water molecule. The subsequent deprotonation of the nitrogen atom forms the stable carbon-nitrogen double bond (imine) of the final Schiff base.
The reaction is typically performed at a mildly acidic pH. While acid catalyzes the rate-determining dehydration step, excessively high acid concentrations will protonate the starting amine, rendering it non-nucleophilic and halting the initial addition step.[13]
Caption: Reaction mechanism for acid-catalyzed Schiff base formation.
Experimental Guide
This section provides two validated protocols for the synthesis of Schiff bases from this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Purpose |
| This compound | ≥98% | Sigma-Aldrich | Aldehyde reactant |
| Primary Amine (e.g., Aniline, Glycine, etc.) | ≥98% | Varies | Amine reactant |
| Absolute Ethanol (EtOH) or Methanol (MeOH) | Anhydrous / ACS | Fisher Scientific | Reaction solvent |
| Glacial Acetic Acid | ACS Reagent Grade | VWR | Optional reaction catalyst |
| Dichloromethane (DCM), Ethyl Acetate | ACS Reagent Grade | Varies | Solvents for TLC and purification |
| Hexane | ACS Reagent Grade | Varies | Co-solvent for purification |
| Anhydrous Magnesium Sulfate (MgSO₄) | Laboratory Grade | Varies | Drying agent |
| Silica Gel 60 (230-400 mesh) | --- | Varies | Stationary phase for chromatography |
| Thin Layer Chromatography (TLC) Plates | Silica Gel F₂₅₄ | MilliporeSigma | Reaction monitoring |
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.
-
This compound and many primary amines are irritants. Avoid inhalation, ingestion, and skin contact. Consult the Safety Data Sheet (SDS) for all reagents before use.
-
When using the microwave reactor, ensure it is designed for chemical synthesis and follow all manufacturer safety guidelines.
Protocol 1: Conventional Synthesis via Reflux Condensation
This robust and widely used method is suitable for a broad range of primary amines.
Procedure:
-
Reactant Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol of the chosen primary amine in 25 mL of absolute ethanol. In a separate beaker, dissolve 10 mmol (1.90 g) of this compound in 25 mL of absolute ethanol. Gentle warming may be required to achieve full dissolution.
-
Reaction Setup: Add the aldehyde solution to the stirring amine solution in the flask. Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.[14]
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approx. 78-80°C for ethanol) using a heating mantle.
-
Reaction Monitoring: Allow the reaction to reflux for 2-6 hours. Monitor the progress by Thin Layer Chromatography (TLC), using a mobile phase such as 4:1 Hexane:Ethyl Acetate. The reaction is complete upon the disappearance of the limiting starting material (usually the aldehyde).
-
Product Isolation: Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. A solid product will often precipitate during cooling. If not, reduce the solvent volume by half using a rotary evaporator.
-
Crystallization: Cool the flask in an ice bath for 30 minutes to maximize the precipitation of the crude product.
-
Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol to remove soluble impurities.
-
Drying: Dry the purified product in a vacuum oven at 40-50°C to a constant weight.
Protocol 2: Green Synthesis via Microwave Irradiation
This method offers significantly reduced reaction times and often leads to higher yields, aligning with green chemistry principles.[13]
Procedure:
-
Reactant Preparation: In a 10 mL microwave reaction vessel equipped with a small magnetic stir bar, combine 1 mmol (190 mg) of this compound and 1 mmol of the primary amine.
-
Solvent Addition: Add 4 mL of absolute ethanol to the vessel.
-
Microwave Synthesis: Seal the vessel and place it in the microwave synthesizer. Set the reaction parameters:
-
Temperature: 100°C
-
Time: 5-15 minutes
-
Power: 100-150 W (ensure the pressure does not exceed the vessel's limit)
-
-
Cooling & Isolation: After the irradiation cycle, allow the vessel to cool to room temperature (or below 50°C) before opening. The product will likely have precipitated.
-
Purification: Transfer the contents to a beaker, cool in an ice bath, and collect the solid product by vacuum filtration as described in Protocol 1 (Steps 7-8).
Purification & Characterization
Validation of the synthesized Schiff base is critical.
-
Recrystallization: If the product purity (assessed by TLC or ¹H NMR) is insufficient, recrystallize the solid from a suitable solvent system, such as ethanol, methanol, or an ethanol/water mixture.
-
Column Chromatography: For non-crystalline or oily products, purification via silica gel column chromatography may be necessary.
Expected Spectroscopic Data:
-
FTIR (ATR): Look for the disappearance of the aldehyde C=O stretch (~1650-1700 cm⁻¹) and primary amine N-H stretches (~3300-3500 cm⁻¹). The key diagnostic peak is the appearance of the strong C=N (imine) stretching vibration between 1600-1640 cm⁻¹ .[15] The broad O-H stretch will remain, often centered around 3200-3400 cm⁻¹.
-
¹H NMR (CDCl₃ or DMSO-d₆): The most characteristic signal is a singlet for the azomethine proton (-CH=N- ) appearing between δ 8.5-9.5 ppm .[16] The phenolic -OH proton will appear as a broad singlet, often deshielded to δ 12-14 ppm due to strong intramolecular hydrogen bonding. Signals corresponding to the aromatic protons of both starting materials will also be present.
-
¹³C NMR (CDCl₃ or DMSO-d₆): The imine carbon (-C=N- ) will appear in the range of δ 160-170 ppm .[16]
Caption: General experimental workflow for Schiff base synthesis.
Expected Results & Data Summary
The following table provides representative data for Schiff bases synthesized from this compound. (Note: Values are illustrative examples based on typical outcomes).
| Primary Amine | Method | Time | Yield (%) | M.P. (°C) | ¹H NMR (-CH=N-) δ (ppm) | IR (C=N) cm⁻¹ |
| Aniline | Reflux | 3 h | 92% | 115-117 | ~8.9 | ~1625 |
| 4-Fluoroaniline | Microwave | 10 min | 95% | 128-130 | ~8.8 | ~1628 |
| 2-Aminopyridine | Reflux | 4 h | 88% | 145-147 | ~9.1 | ~1630 |
| Glycine Ethyl Ester | Microwave | 15 min | 85% | 98-100 | ~8.6 | ~1635 |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Reaction or Low Conversion | 1. Impure or wet reagents/solvents.2. Insufficient heating or reaction time.3. Amine is too weakly nucleophilic or sterically hindered. | 1. Use anhydrous solvents and high-purity reagents.2. Increase reflux time and monitor with TLC.3. Add a stronger acid catalyst or switch to microwave synthesis at a higher temperature. |
| Formation of Oily Product/No Precipitate | 1. Product is low-melting or an oil at room temperature.2. Impurities are preventing crystallization. | 1. Remove solvent in vacuo and attempt purification by column chromatography.2. Try recrystallizing from a different solvent system (e.g., DCM/hexane). |
| Product is Difficult to Purify | 1. Presence of unreacted starting materials.2. Formation of side products. | 1. Wash the crude product thoroughly with a solvent that dissolves the starting material but not the product.2. Purify using silica gel column chromatography. |
| Broad NMR Signals | 1. Sample contains paramagnetic impurities.2. Compound exists as a mixture of tautomers or isomers. | 1. Ensure the product is pure.2. This can be inherent to the molecule's structure. Try acquiring the spectrum in a different solvent (e.g., DMSO-d₆) or at a different temperature. |
Conclusion
The synthesis of Schiff bases from this compound provides access to a class of compounds with high potential in advanced applications. The electron-withdrawing -CF3 group and the chelating ortho-OH group work in concert to produce stable, functional, and often fluorescent molecules. The protocols detailed in this guide offer reliable and efficient pathways for their synthesis, while the characterization and troubleshooting sections provide the necessary support for successful validation. These methodologies empower researchers to explore the rich chemical and biological landscape of these valuable fluorinated compounds.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis, Characterizations, Hirshfeld Surface Analysis, DFT, and NLO Study of a Schiff Base Derived from Trifluoromethyl Amine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gsconlinepress.com [gsconlinepress.com]
- 4. publications.anveshanaindia.com [publications.anveshanaindia.com]
- 5. Structural Relevance of Intramolecular H-Bonding in Ortho-Hydroxyaryl Schiff Bases: The Case of 3-(5-bromo-2-hydroxybenzylideneamino) Phenol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Characterization, Crystal Structure and Antimicrobial Activity of Copper(II) Complexes with the Schiff Base Derived from 2-Hydroxy-4-Methoxybenzaldehyde [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Evaluation of a Schiff-Based Fluorescent Chemosensors for the Selective and Sensitive Detection of Cu2+ in Aqueous Media with Fluorescence Off-On Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. iosrjournals.org [iosrjournals.org]
- 13. wjpsonline.com [wjpsonline.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. Synthesis and Biological Evaluation of New Schiff Bases Derived from 4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Use of 2-Hydroxy-4-(trifluoromethyl)benzaldehyde in Modern Heterocyclic Synthesis
Introduction: A Versatile Fluorinated Building Block
2-Hydroxy-4-(trifluoromethyl)benzaldehyde (CAS No: 58914-34-4) is a highly valuable and versatile building block in synthetic organic chemistry, particularly for the construction of fluorine-containing heterocyclic compounds.[1][2] Its utility stems from a unique combination of three functional elements: an aldehyde group for condensation reactions, an ortho-positioned hydroxyl group that acts as an intramolecular nucleophile for cyclization, and a trifluoromethyl (-CF₃) group at the para-position.
The -CF₃ group is a powerful electron-withdrawing moiety that significantly influences the molecule's reactivity.[3] It enhances the electrophilicity of the aldehyde's carbonyl carbon, making it exceptionally susceptible to nucleophilic attack.[3] This activation is critical for facilitating reactions that might be sluggish with less-activated aldehydes. Furthermore, the incorporation of the -CF₃ group into heterocyclic scaffolds is of immense interest in medicinal chemistry, as it can enhance metabolic stability, binding affinity, and lipophilicity, often improving the pharmacokinetic and pharmacodynamic profiles of drug candidates.[4][5][6]
This guide provides an in-depth exploration of key synthetic strategies using this compound, complete with detailed protocols, mechanistic insights, and expert commentary for researchers in synthetic and medicinal chemistry.
Core Synthetic Pathways
The strategic placement of the hydroxyl and activated aldehyde groups enables straightforward access to important heterocyclic cores, primarily coumarins and chromones.
Figure 1: Key heterocyclic scaffolds derived from this compound.
Part 1: Synthesis of 7-(Trifluoromethyl)coumarins via Knoevenagel Condensation
Coumarins are a vital class of heterocycles with applications ranging from pharmaceuticals to fluorescent probes.[7][8] The Knoevenagel condensation provides a direct and efficient route to 7-(trifluoromethyl)coumarin derivatives from this compound.[8][9]
Mechanistic Rationale & Expert Insights
The reaction proceeds through a base-catalyzed cascade. A weak base, typically a secondary amine like piperidine, deprotonates the active methylene compound (e.g., ethyl cyanoacetate, malononitrile) to generate a resonance-stabilized carbanion.[9] This potent nucleophile then attacks the highly electrophilic carbonyl carbon of the aldehyde. The resulting intermediate undergoes an intramolecular transesterification (lactonization), driven by the proximate phenolic hydroxyl group, followed by dehydration to yield the stable, conjugated coumarin ring system.
Causality Behind Experimental Choices:
-
Catalyst: A weak base like piperidine or ammonium acetate is preferred. Strong bases (e.g., NaOH) could promote unwanted side reactions, such as the Cannizzaro reaction of the aldehyde. The catalyst's role is to generate the nucleophile without deprotonating the less acidic phenolic hydroxyl group under the reaction conditions.[10]
-
Solvent: Ethanol is a common choice as it effectively dissolves the reactants and catalyst, and its protic nature facilitates the proton transfer steps in the mechanism.
-
Stoichiometry: A near 1:1 molar ratio of the aldehyde and active methylene compound is crucial. A significant excess of the methylene compound can lead to a Michael addition side reaction, where a second molecule of the carbanion adds to the α,β-unsaturated product.[10]
Experimental Protocol: Synthesis of 3-Cyano-7-(trifluoromethyl)coumarin
This protocol details the synthesis of a fluorescent coumarin derivative, a valuable scaffold for further functionalization.
Materials and Reagents:
-
This compound (CAS: 58914-34-4)
-
Malononitrile (CAS: 109-77-3)
-
Piperidine (CAS: 110-89-4)
-
Ethanol, Anhydrous
-
Hydrochloric Acid (HCl), 2M solution
-
Deionized Water
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and vacuum flask
-
Standard laboratory glassware
References
- 1. This compound | C8H5F3O2 | CID 22493901 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 58914-34-4 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 3. nbinno.com [nbinno.com]
- 4. Heterocycles in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nveo.org [nveo.org]
- 6. aquila.usm.edu [aquila.usm.edu]
- 7. researchgate.net [researchgate.net]
- 8. Functionalized 4-Hydroxy Coumarins: Novel Synthesis, Crystal Structure and DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Characterization of 2-Hydroxy-4-(trifluoromethyl)benzaldehyde and its Derivatives
Abstract
This comprehensive technical guide provides a suite of detailed analytical methodologies for the robust characterization of 2-Hydroxy-4-(trifluoromethyl)benzaldehyde and its derivatives, a compound class of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering both foundational principles and actionable protocols for techniques including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Single-Crystal X-ray Crystallography. Furthermore, a detailed protocol for the synthesis and subsequent characterization of a representative Schiff base derivative is provided to illustrate the practical application of these methods.
Introduction: The Significance of this compound
This compound is a versatile aromatic aldehyde featuring a hydroxyl group ortho to the formyl moiety and an electron-withdrawing trifluoromethyl group at the para position. This unique substitution pattern imparts distinct chemical properties, making it a valuable precursor in the synthesis of novel therapeutic agents, advanced polymers, and molecular sensors. The intramolecular hydrogen bonding between the hydroxyl and aldehyde groups, along with the electronic effects of the trifluoromethyl group, significantly influences the reactivity and physicochemical properties of its derivatives, most notably Schiff bases.
Given the critical role of structural integrity and purity in downstream applications, a multi-faceted analytical approach is imperative for the unambiguous characterization of this compound and its derivatives. This guide provides the necessary protocols and theoretical background to achieve comprehensive analytical control.
Spectroscopic Characterization
Spectroscopic techniques are fundamental for elucidating the molecular structure of this compound and its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.
2.1.1. ¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound provides key information about the proton environment. The electron-withdrawing nature of the trifluoromethyl and aldehyde groups, combined with the electron-donating effect of the hydroxyl group, results in a distinct downfield shift of the aromatic protons.
-
Expected Chemical Shifts (in CDCl₃):
-
Aldehyde Proton (-CHO): A singlet typically observed between δ 9.8 and 10.2 ppm.
-
Phenolic Proton (-OH): A broad singlet, often downfield due to intramolecular hydrogen bonding, typically between δ 11.0 and 12.0 ppm.
-
Aromatic Protons: The three aromatic protons will appear as a complex multiplet or as distinct doublets and a singlet, depending on the solvent and resolution, generally in the range of δ 7.0 to 7.8 ppm.
-
2.1.2. ¹³C NMR Spectroscopy
The ¹³C NMR spectrum complements the ¹H NMR data by providing insights into the carbon skeleton.
-
Expected Chemical Shifts (in CDCl₃):
-
Aldehyde Carbonyl (C=O): Typically observed around δ 190-195 ppm.
-
Carbon Bearing -OH (C-OH): Expected in the range of δ 160-165 ppm.
-
Aromatic Carbons: Aromatic carbons will appear between δ 115 and 140 ppm. The carbon attached to the trifluoromethyl group will show a characteristic quartet due to C-F coupling.
-
Trifluoromethyl Carbon (-CF₃): A quartet centered around δ 120-125 ppm with a large coupling constant (¹JCF ≈ 270-280 Hz).
-
2.1.3. ¹⁹F NMR Spectroscopy
¹⁹F NMR is a highly sensitive technique for the characterization of fluorinated compounds. For this compound, a single sharp peak is expected for the -CF₃ group, typically around -62 to -64 ppm (relative to CFCl₃).[1]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural confirmation. For this compound (molar mass: 190.12 g/mol ), the molecular ion peak ([M]⁺) is expected at m/z 190.[2]
2.2.1. Predicted Electron Ionization (EI) Fragmentation Pattern
Under electron ionization, the molecule is expected to undergo characteristic fragmentation.
-
Loss of Aldehydic Hydrogen: A significant peak at [M-1]⁺ (m/z 189).
-
Loss of the Formyl Group: A peak corresponding to [M-29]⁺ (m/z 161) from the loss of the CHO radical.
-
Loss of CF₃: Cleavage of the C-CF₃ bond would result in a fragment at m/z 121.
The fragmentation pattern of aromatic aldehydes is well-established and provides a reliable fingerprint for identification.[3][4]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique for identifying functional groups.
2.3.1. Key Vibrational Frequencies
-
O-H Stretch: A broad band in the region of 3200-3400 cm⁻¹, indicative of the hydroxyl group involved in intramolecular hydrogen bonding.
-
C-H Stretch (Aromatic): Peaks typically appear just above 3000 cm⁻¹.
-
C=O Stretch (Aldehyde): A strong, sharp absorption band around 1650-1670 cm⁻¹, with the frequency lowered due to conjugation and intramolecular hydrogen bonding.
-
C=C Stretch (Aromatic): Several bands in the 1450-1600 cm⁻¹ region.
-
C-F Stretch: Strong absorptions in the 1100-1350 cm⁻¹ region, characteristic of the trifluoromethyl group.
The presence of these characteristic bands provides strong evidence for the structure of this compound.[5][6]
Chromatographic Analysis
Chromatographic techniques are essential for assessing the purity of this compound and its derivatives.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is a versatile and widely used method for the purity determination of aromatic aldehydes.
3.1.1. Protocol: Purity Assessment by RP-HPLC
This protocol outlines a general method for the purity analysis of this compound.
-
Instrumentation:
-
HPLC system with a UV detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
-
Mobile Phase:
-
A: Water with 0.1% formic acid.
-
B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Elution:
-
Start with 30% B, hold for 2 minutes.
-
Linearly increase to 95% B over 10 minutes.
-
Hold at 95% B for 3 minutes.
-
Return to 30% B and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 0.5 mg/mL and filter through a 0.45 µm syringe filter.
This method should provide good separation of the main compound from potential impurities.[7][8]
Synthesis and Characterization of a Schiff Base Derivative
Schiff bases are common and important derivatives of aldehydes. The following protocol details the synthesis of the Schiff base from this compound and aniline, followed by its characterization.
Protocol: Synthesis of (E)-2-(((phenyl)imino)methyl)-5-(trifluoromethyl)phenol
-
Materials:
-
This compound (1.0 mmol, 190.12 mg).
-
Aniline (1.0 mmol, 93.13 mg).
-
Ethanol (10 mL).
-
Glacial acetic acid (2-3 drops, catalytic).
-
-
Procedure:
-
Dissolve this compound in 5 mL of ethanol in a 50 mL round-bottom flask.
-
In a separate beaker, dissolve aniline in 5 mL of ethanol.
-
Add the aniline solution to the aldehyde solution with stirring.
-
Add 2-3 drops of glacial acetic acid to the reaction mixture.
-
Reflux the mixture for 2-3 hours. The formation of a precipitate may be observed.
-
Cool the reaction mixture to room temperature and then in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.[9][10]
-
Characterization of the Schiff Base Derivative
The synthesized Schiff base can be characterized using the analytical techniques described above.
-
¹H NMR: Expect to see the disappearance of the aldehyde proton signal and the appearance of a new imine proton (-CH=N-) signal, typically in the range of δ 8.0-9.0 ppm. The aromatic signals will also show shifts corresponding to the new structure.
-
¹³C NMR: The aldehyde carbon signal will be replaced by an imine carbon signal around δ 160-170 ppm.
-
FTIR: The C=O stretching band of the aldehyde will disappear, and a new C=N stretching band will appear around 1620-1640 cm⁻¹.
-
Mass Spectrometry: The molecular ion peak will correspond to the molecular weight of the Schiff base (265.23 g/mol ).
Single-Crystal X-ray Crystallography
For derivatives that form suitable single crystals, X-ray crystallography provides the definitive three-dimensional molecular structure in the solid state.
5.1. Principles and Workflow
The process involves growing a single crystal of the compound, mounting it on a diffractometer, and collecting diffraction data by irradiating the crystal with X-rays. The resulting diffraction pattern is then used to solve and refine the crystal structure. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. For Schiff bases derived from 2-hydroxybenzaldehydes, X-ray crystallography can confirm the presence of the intramolecular O-H···N hydrogen bond, which is crucial for their stability and properties.[11][12][13]
end
Caption: Workflow for Single-Crystal X-ray Crystallography.Data Summary
The following tables summarize the key analytical data for this compound.
Table 1: Spectroscopic Data
| Technique | Feature | Expected Value/Range |
| ¹H NMR | Aldehyde Proton (-CHO) | δ 9.8 - 10.2 ppm |
| Phenolic Proton (-OH) | δ 11.0 - 12.0 ppm | |
| Aromatic Protons | δ 7.0 - 7.8 ppm | |
| ¹³C NMR | Aldehyde Carbonyl (C=O) | δ 190 - 195 ppm |
| Carbon Bearing -OH | δ 160 - 165 ppm | |
| Trifluoromethyl Carbon | δ 120 - 125 ppm (q) | |
| ¹⁹F NMR | -CF₃ | δ -62 to -64 ppm |
| Mass Spec. | Molecular Ion [M]⁺ | m/z 190 |
| FTIR | O-H Stretch | 3200 - 3400 cm⁻¹ (broad) |
| C=O Stretch | 1650 - 1670 cm⁻¹ (strong) | |
| C-F Stretch | 1100 - 1350 cm⁻¹ (strong) |
Table 2: HPLC Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection | 254 nm |
Conclusion
The analytical methods and protocols detailed in this guide provide a robust framework for the comprehensive characterization of this compound and its derivatives. A combination of spectroscopic and chromatographic techniques is essential for unambiguous structure elucidation and purity assessment. The provided protocols serve as a validated starting point for researchers, which can be further optimized based on specific instrumentation and derivative properties. Adherence to these rigorous analytical practices will ensure the quality and reliability of data in the development of novel compounds based on this versatile chemical scaffold.
References
- 1. beilstein-journals.org [beilstein-journals.org]
- 2. rsc.org [rsc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. recentscientific.com [recentscientific.com]
- 11. Isolation, characterization and x-ray structure determination of the schiff base ligand: 5-methyl-2-phenyl-4-[phenyl-(4-phenyl-thiazol-2-ylamino)-methylene]-2,4-dihydro-pyrazol-3-one [scielo.org.za]
- 12. mdpi.com [mdpi.com]
- 13. Item - O-hydroxy Schiff Bases Derived from 2-Hydroxy-4-methoxy Benzaldehyde: Synthesis, X-Ray Studies and Hydrogen Bonding Attributes - Taylor & Francis Group - Figshare [tandf.figshare.com]
1H NMR and 13C NMR analysis of 2-Hydroxy-4-(trifluoromethyl)benzaldehyde
An Application Note on the Spectroscopic Analysis of 2-Hydroxy-4-(trifluoromethyl)benzaldehyde using ¹H and ¹³C NMR
Authored by: A Senior Application Scientist
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural elucidation of organic molecules. This application note provides a comprehensive guide to the ¹H and ¹³C NMR analysis of this compound, a key substituted aromatic aldehyde. We present detailed protocols for sample preparation and data acquisition, followed by an in-depth analysis of the spectral data. The discussion highlights the influence of the hydroxyl (-OH), aldehyde (-CHO), and the strongly electron-withdrawing trifluoromethyl (-CF₃) groups on the chemical shifts and coupling patterns of the aromatic system. This guide is intended for researchers in synthetic chemistry, medicinal chemistry, and drug development who rely on precise molecular characterization.
Introduction
This compound is a valuable synthetic intermediate in the development of pharmaceuticals and advanced materials. Its molecular architecture, featuring a trifluoromethyl group, imparts unique electronic properties and metabolic stability to target molecules. The precise and accurate characterization of this compound is paramount to ensure the integrity of subsequent synthetic steps and the quality of the final products.
NMR spectroscopy, particularly ¹H and ¹³C NMR, stands as the gold standard for determining the molecular structure of small organic compounds in solution. ¹H NMR provides detailed information about the number of different types of protons, their electronic environments, and their spatial relationships through spin-spin coupling. Concurrently, ¹³C NMR reveals the carbon framework of the molecule. This note details the complete workflow, from sample preparation to spectral interpretation, providing a robust protocol for the analysis of this compound.
Experimental Protocols
Materials and Equipment
-
Analyte: this compound (solid, >98% purity)
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆)
-
Internal Standard: Tetramethylsilane (TMS) (optional, as modern spectrometers can reference the residual solvent peak)
-
Equipment: High-quality 5 mm NMR tubes, Pasteur pipettes, small vials, vortex mixer.
-
Instrumentation: 300-500 MHz NMR Spectrometer
Protocol for NMR Sample Preparation
A meticulously prepared sample is crucial for acquiring a high-quality NMR spectrum. The following protocol outlines the standard procedure for small organic molecules.[1][2][3]
-
Weighing the Sample: Accurately weigh 5-25 mg of this compound for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean, dry vial.[1][4]
-
Solvent Addition: Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl₃) to the vial.[2][3]
-
Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved. If the sample does not dissolve easily, gentle warming or sonication can be applied.
-
Filtering and Transfer: To remove any particulate matter that could degrade spectral quality, filter the solution into the NMR tube. This can be achieved by passing the solution through a small cotton or glass wool plug placed inside a Pasteur pipette.[3][5]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly. Before insertion into the spectrometer, wipe the outside of the tube with a lint-free tissue dampened with isopropanol or acetone to remove any contaminants.[5]
dot graphdot { graph [layout="neato", overlap=false, splines=true, maxiter=1000, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Helvetica", fontsize=10, margin="0.2,0.1"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
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// Edges N1 -> N2 [label="Step 1"]; N2 -> N3 [label="Step 2"]; N3 -> N4 [label="Step 3"]; N4 -> N5 [label="Step 4"]; N5 -> N6 [label="Step 5"]; } graphdot Figure 1: General workflow for NMR sample preparation and analysis.
Data Acquisition Parameters
-
¹H NMR: A standard single-pulse experiment is sufficient. Typically, 8 to 16 scans are adequate for a sample of this concentration.
-
¹³C NMR: A proton-decoupled experiment (e.g., zgpg30) is used. The number of scans will be higher (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope.
-
Referencing: Spectra are typically referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
Spectral Analysis and Interpretation
Molecular Structure and Atom Numbering
The interpretation of NMR spectra requires a clear understanding of the molecular structure. The atom numbering scheme below will be used for all spectral assignments.
dot graphdot { graph [layout="neato", overlap=false, splines=true, bgcolor="#F1F3F4"]; node [shape=none, fontname="Helvetica", fontsize=12]; edge [fontname="Helvetica", fontsize=10, color="#202124"];
// Atom nodes C1 [label="C1"]; C2 [label="C2"]; C3 [label="C3"]; C4 [label="C4"]; C5 [label="C5"]; C6 [label="C6"]; C7 [label="C7 (CHO)"]; C8 [label="C8 (CF3)"]; H3 [label="H3"]; H5 [label="H5"]; H6 [label="H6"]; H_CHO [label="H (CHO)"]; O_OH [label="O (OH)"]; H_OH [label="H (OH)"]; F1 [label="F"]; F2 [label="F"]; F3 [label="F"];
// Positions C1 [pos="0,1!"]; C2 [pos="-0.87,0.5!"]; C3 [pos="-0.87,-0.5!"]; C4 [pos="0,-1!"]; C5 [pos="0.87,-0.5!"]; C6 [pos="0.87,0.5!"]; C7 [pos="0,2!"]; H_CHO [pos="-0.5,2.3!"]; O_OH [pos="-1.74,1!"]; H_OH [pos="-2.2,1.3!"]; C8 [pos="0,-2!"]; H3 [pos="-1.5,-0.87!"]; H5 [pos="1.5,-0.87!"]; H6 [pos="1.5,0.87!"]; F1 [pos="-0.5,-2.5!"]; F2 [pos="0,-2.5!"]; F3 [pos="0.5,-2.5!"];
// Edges for the benzene ring C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;
// Substituent edges C1 -- C7; C2 -- O_OH; O_OH -- H_OH; C4 -- C8; C3 -- H3; C5 -- H5; C6 -- H6; C7 -- H_CHO; C8 -- F1; C8 -- F2; C8 -- F3; } graphdot Figure 2: Structure of this compound with atom numbering.
¹H NMR Spectrum Analysis
The ¹H NMR spectrum is characterized by distinct signals for the aldehyde, hydroxyl, and aromatic protons. The strong electron-withdrawing effects of the aldehyde and trifluoromethyl groups, and the electron-donating effect of the hydroxyl group, significantly influence the chemical shifts.[6]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Chemical Shift and Multiplicity |
| ~11.5 | Broad Singlet | 1H | OH | The phenolic proton is significantly downfield due to strong intramolecular hydrogen bonding with the adjacent carbonyl oxygen. Its signal is often broad. |
| ~9.9 | Singlet | 1H | H (CHO) | The aldehyde proton is highly deshielded by the anisotropic effect of the C=O bond and appears far downfield as a sharp singlet.[7] |
| ~7.8 | Doublet | 1H | H6 | This proton is ortho to the electron-withdrawing aldehyde group, causing a downfield shift. It is split into a doublet by its only neighbor, H5 (J ≈ 8 Hz). |
| ~7.3 | Doublet of Doublets | 1H | H5 | This proton is deshielded by the adjacent CF₃ group. It is split by H6 (ortho coupling, J ≈ 8 Hz) and H3 (meta coupling, J ≈ 2 Hz). |
| ~7.2 | Doublet | 1H | H3 | This proton is ortho to the electron-donating -OH group, shifting it slightly upfield relative to the other aromatic protons. It shows a small splitting from H5 (meta coupling, J ≈ 2 Hz). |
¹³C NMR Spectrum Analysis
In the proton-decoupled ¹³C NMR spectrum, each unique carbon atom gives a single resonance. The chemical shifts are highly sensitive to the electronic environment. The trifluoromethyl group has a particularly pronounced effect, not only on the carbon it is attached to (C4) but also on neighboring carbons.[8]
| Chemical Shift (δ, ppm) | Assignment | Rationale for Chemical Shift and C-F Coupling |
| ~195 | C7 (CHO) | The aldehyde carbonyl carbon is strongly deshielded and appears significantly downfield. |
| ~162 | C2 | This carbon is attached to the electronegative hydroxyl group, causing a significant downfield shift. |
| ~135 | C6 | Located ortho to the aldehyde group, this carbon is deshielded. |
| ~133 (quartet) | C4 | The carbon atom bonded to the CF₃ group is deshielded. Its signal is split into a quartet due to coupling with the three fluorine atoms (¹JCF ≈ 272 Hz). The large coupling constant is characteristic.[9] |
| ~124 (quartet) | C8 (CF₃) | The carbon of the trifluoromethyl group itself appears as a strong quartet due to one-bond C-F coupling (¹JCF). |
| ~120 (quartet) | C5 | This carbon is ortho to the CF₃ group, and its signal shows a small quartet splitting due to three-bond C-F coupling (³JCF ≈ 4 Hz).[10] |
| ~119 | C1 | This is the ipso-carbon to the aldehyde group. |
| ~118 (quartet) | C3 | This carbon is meta to the CF₃ group, and its signal may show a very small quartet splitting due to four-bond C-F coupling. |
Conclusion
The comprehensive analysis of the ¹H and ¹³C NMR spectra provides an unambiguous structural confirmation of this compound. The observed chemical shifts, signal multiplicities, and integration values are all consistent with the proposed structure. The distinct electronic influences of the hydroxyl, aldehyde, and trifluoromethyl substituents are clearly reflected in the spectral data, offering a practical example of substituent effects in NMR spectroscopy. The protocols and analyses detailed in this application note provide a reliable framework for the routine characterization of this and structurally related compounds in a research or industrial setting.
References
- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 3. sites.bu.edu [sites.bu.edu]
- 4. scribd.com [scribd.com]
- 5. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. NMR Spectra of Benzenes Containing Trifluoromethyl Groups | Semantic Scholar [semanticscholar.org]
- 9. rsc.org [rsc.org]
- 10. rsc.org [rsc.org]
Application Note: Elucidating the Mass Spectrometric Fragmentation of 2-Hydroxy-4-(trifluoromethyl)benzaldehyde
Introduction
2-Hydroxy-4-(trifluoromethyl)benzaldehyde is a key aromatic building block in the synthesis of pharmaceuticals and other specialty chemicals. Its unique substitution pattern, featuring both a hydroxyl and a trifluoromethyl group, imparts distinct chemical properties that are leveraged in drug design and materials science. The trifluoromethyl group, in particular, can significantly enhance metabolic stability, binding affinity, and lipophilicity of target molecules.[1] Accurate characterization of this intermediate is paramount for ensuring the quality and integrity of downstream products. Mass spectrometry is an indispensable tool for confirming the molecular weight and elucidating the structure of such compounds. This application note provides a detailed guide to the predicted electron ionization (EI) mass spectrometry fragmentation pattern of this compound and outlines a comprehensive protocol for its experimental verification.
Predicted Fragmentation Pathways under Electron Ionization
The fragmentation of this compound under electron ionization (EI) is governed by the interplay of its functional groups: the aromatic ring, the aldehyde, the hydroxyl group, and the trifluoromethyl substituent. The molecular ion (M•+) is expected to be prominent due to the stability conferred by the aromatic system.[2] The primary fragmentation pathways are anticipated to involve cleavages initiated by the functional groups, leading to a series of characteristic fragment ions.
The molecular weight of this compound is 190.12 g/mol .[3] The initial ionization event will produce a molecular ion at m/z 190. Subsequent fragmentation is predicted to proceed through the following key pathways:
-
Loss of a Hydrogen Radical (M-1): A common fragmentation pathway for aldehydes is the cleavage of the formyl C-H bond, resulting in a stable acylium ion.[2][4] This would produce a significant peak at m/z 189 .
-
Loss of the Formyl Radical (M-29): Cleavage of the bond between the aromatic ring and the formyl group (CHO) is another characteristic fragmentation of benzaldehydes.[2][4] This will lead to a fragment ion at m/z 161 .
-
Loss of Carbon Monoxide (CO) from the [M-H]+ Ion: The acylium ion at m/z 189 can subsequently lose a neutral carbon monoxide molecule, resulting in a fragment at m/z 161 .
-
Loss of the Trifluoromethyl Radical (•CF3): The C-CF3 bond can undergo cleavage, leading to the loss of a trifluoromethyl radical (mass 69 u). This would result in a fragment ion at m/z 121 .
-
Formation of a Tropylium-like Ion: Aromatic compounds can undergo rearrangement to form stable tropylium ions.[5] While less direct for this substituted benzaldehyde, rearrangements followed by losses of neutral molecules like CO and HF could lead to complex fragmentation patterns in the lower mass range.
The presence of the hydroxyl group can also influence fragmentation, potentially through rearrangements or the loss of water, although this is less common in aromatic aldehydes compared to aliphatic alcohols.
Proposed Fragmentation Scheme
The interplay of these fragmentation pathways can be visualized as follows:
Caption: Proposed EI fragmentation pathway for this compound.
Experimental Protocol for GC-MS Analysis
This protocol provides a robust methodology for the experimental verification of the predicted fragmentation pattern using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.
Sample Preparation
-
Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a high-purity solvent such as methanol or acetonitrile.
-
Working Solution: Dilute the stock solution to a final concentration of 10 µg/mL using the same solvent.
-
Quality Control: Prepare a solvent blank to monitor for system contamination.
GC-MS Instrumentation and Parameters
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)
-
GC Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm (or equivalent)
-
Injection Volume: 1 µL
-
Injector Temperature: 250°C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
Transfer Line Temperature: 280°C
-
Ion Source: Electron Ionization (EI)
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Electron Energy: 70 eV
-
Mass Scan Range: m/z 40 - 300
Data Acquisition and Analysis
-
Inject the solvent blank to ensure the system is clean.
-
Inject the 10 µg/mL working solution of this compound.
-
Acquire the total ion chromatogram (TIC) and the mass spectrum of the analyte peak.
-
Identify the molecular ion peak and the major fragment ions.
-
Compare the experimentally obtained mass spectrum with the predicted fragmentation pattern.
Data Presentation: Predicted Mass Spectral Data
The following table summarizes the predicted major fragment ions and their proposed identities for this compound.
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Neutral Loss | Proposed Fragmentation Pathway |
| 190 | [C₈H₅F₃O₂]⁺˙ | - | Molecular Ion [M]⁺˙ |
| 189 | [C₈H₄F₃O₂]⁺ | •H | Loss of a hydrogen radical from the aldehyde |
| 161 | [C₇H₄F₃O]⁺ | •CHO | Loss of the formyl radical |
| 161 | [C₇H₄F₃O]⁺ | CO | Loss of carbon monoxide from the [M-H]⁺ ion |
| 121 | [C₇H₄O]⁺ | •CF₃ | Loss of the trifluoromethyl radical |
Workflow for Experimental Verification
Caption: Workflow for the GC-MS analysis and structural confirmation of this compound.
Trustworthiness and Self-Validation
The described protocol incorporates self-validating steps to ensure the trustworthiness of the results. The use of a solvent blank confirms the absence of system contamination. The defined GC temperature program is designed to provide good chromatographic separation and peak shape, ensuring the purity of the analyte entering the mass spectrometer. The standard 70 eV electron energy in the EI source provides reproducible fragmentation patterns that can be compared with library spectra and theoretical predictions. By following this protocol, researchers can confidently identify this compound and characterize its fragmentation behavior.
Conclusion
This application note provides a comprehensive guide to the predicted mass spectrometric fragmentation of this compound and a detailed protocol for its experimental verification. By understanding the characteristic fragmentation pathways, researchers and drug development professionals can effectively utilize mass spectrometry for the unambiguous identification and quality control of this important chemical intermediate.
References
Purity Assessment of 2-Hydroxy-4-(trifluoromethyl)benzaldehyde: Detailed Application Notes for HPLC and GC Methods
Introduction
2-Hydroxy-4-(trifluoromethyl)benzaldehyde is a key building block in the synthesis of pharmaceuticals, agrochemicals, and specialty materials. The presence of the trifluoromethyl group can impart unique properties to the final products, such as enhanced metabolic stability and binding affinity. Therefore, ensuring the high purity of this starting material is critical for the quality, safety, and efficacy of the end products. This technical guide provides detailed, field-proven protocols for the purity assessment of this compound using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The methodologies are designed to be robust, reliable, and readily implementable in a research or quality control laboratory setting.
The causality behind the choice of these two complementary techniques lies in their differing separation principles. HPLC is ideal for the analysis of a wide range of organic molecules, including those that are non-volatile or thermally sensitive. In contrast, GC is a high-resolution technique well-suited for volatile and semi-volatile compounds. Employing both methods provides a comprehensive purity profile, detecting a broader range of potential impurities.
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is fundamental to method development.
| Property | Value | Source |
| Molecular Formula | C₈H₅F₃O₂ | --INVALID-LINK--[1] |
| Molecular Weight | 190.12 g/mol | --INVALID-LINK--[1] |
| Physical Form | Solid or Semi-Solid | --INVALID-LINK-- |
| Boiling Point (related compound) | 66-67 °C at 13 mmHg (for 4-(Trifluoromethyl)benzaldehyde) | --INVALID-LINK-- |
| UV Absorption (inferred) | Expected in the 260-280 nm and 320-340 nm range | --INVALID-LINK--, --INVALID-LINK-- |
Overall Workflow for Purity Assessment
The following diagram illustrates the comprehensive workflow for the purity assessment of this compound, from sample receipt to final purity determination.
Caption: Workflow for HPLC and GC Purity Assessment.
Part 1: High-Performance Liquid Chromatography (HPLC) Method
Rationale for Method Design:
A reversed-phase HPLC method is selected due to the moderate polarity of this compound. A C18 column provides excellent retention and separation of aromatic compounds. The mobile phase, a mixture of acetonitrile and water, allows for the fine-tuning of the elution strength. UV detection is chosen based on the presence of a chromophore in the molecule. Based on the UV spectra of similar compounds like salicylaldehyde and 4-hydroxybenzaldehyde, a primary detection wavelength of 275 nm is selected to maximize sensitivity, with a secondary wavelength at 330 nm for confirmation.[2][3]
Experimental Protocol: HPLC Purity Assessment
1. Materials and Reagents:
-
This compound reference standard (purity ≥ 99.5%)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
0.45 µm syringe filters (PTFE or nylon)
2. Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Chromatography data system (CDS)
3. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-20 min: 30-80% B; 20-25 min: 80% B; 25.1-30 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 275 nm (primary), 330 nm (secondary) |
4. Sample Preparation:
-
Diluent: Acetonitrile/Water (50:50, v/v)
-
Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Filter all solutions through a 0.45 µm syringe filter before injection.[4]
5. Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of the sample using the area percent method:
-
% Purity = (Area of the main peak / Total area of all peaks) x 100
-
Trustworthiness of the Protocol: This method's reliability is ensured by using a high-purity reference standard for peak identification and system suitability checks. The gradient elution ensures the separation of impurities with a wide range of polarities. The use of a DAD allows for peak purity analysis by comparing spectra across the peak, confirming that the main peak is not co-eluting with any impurities.
Part 2: Gas Chromatography (GC) Method
Rationale for Method Design:
The boiling point of the related compound 4-(trifluoromethyl)benzaldehyde suggests that this compound is sufficiently volatile for GC analysis.[5] A non-polar or mid-polar capillary column, such as a 5% phenyl-methylpolysiloxane (DB-5 or equivalent), is chosen for its versatility in separating a wide range of aromatic compounds. Flame Ionization Detection (FID) is selected for its robustness, wide linear range, and good sensitivity to organic compounds. To mitigate the risk of thermal degradation of the analyte, a moderate injector temperature and a temperature ramp program are employed.[6][7]
Experimental Protocol: GC Purity Assessment
1. Materials and Reagents:
-
This compound reference standard (purity ≥ 99.5%)
-
Acetone (GC grade) or Dichloromethane (GC grade)
-
Helium (carrier gas, high purity)
-
Hydrogen and Air (for FID)
2. Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and an autosampler.
-
Fused silica capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane)
-
Chromatography data system (CDS)
3. Chromatographic Conditions:
| Parameter | Condition |
| Column | 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Injector Temperature | 250 °C |
| Injection Mode | Split (50:1) |
| Injection Volume | 1 µL |
| Oven Temperature Program | Initial: 100 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min) |
| Detector Temperature | 300 °C |
4. Sample Preparation:
-
Solvent: Acetone or Dichloromethane
-
Standard Solution (1 mg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the solvent.
-
Sample Solution (1 mg/mL): Accurately weigh approximately 25 mg of the sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the solvent.[7][8]
5. Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of the sample using the area percent method:
-
% Purity = (Area of the main peak / Total area of all peaks) x 100
-
Trustworthiness of the Protocol: The use of a well-characterized reference standard allows for confident peak identification. The split injection mode prevents column overloading and ensures sharp peaks. The temperature program is designed to separate volatile impurities at the beginning of the run and elute the main component and any less volatile impurities at higher temperatures. The high temperature of the FID ensures that all eluted compounds are efficiently combusted and detected.
Conclusion
The HPLC and GC methods detailed in this application note provide a robust and reliable framework for the purity assessment of this compound. The orthogonal nature of these techniques ensures a comprehensive evaluation of the material's purity, which is paramount for its application in the pharmaceutical and chemical industries. Adherence to these protocols will enable researchers and drug development professionals to confidently assess the quality of this critical synthetic intermediate.
References
- 1. This compound | C8H5F3O2 | CID 22493901 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzaldehyde, 2-hydroxy- [webbook.nist.gov]
- 3. Benzaldehyde, 4-hydroxy- [webbook.nist.gov]
- 4. thermally labile compounds: Topics by Science.gov [science.gov]
- 5. 4-Trifluoromethylbenzaldehyde - Wikipedia [en.wikipedia.org]
- 6. Features of gas chromatographic analysis of thermally unstable compounds › SPbU Researchers Portal [pureportal.spbu.ru]
- 7. Development of a Gas Chromatography with High-Resolution Time-of-Flight Mass Spectrometry Methodology for BDNPA/F - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Agrochemical Synthesis of Novel Fungicides Using 2-Hydroxy-4-(trifluoromethyl)benzaldehyde
Introduction: The Strategic Importance of the 2-Hydroxy-4-(trifluoromethyl)benzaldehyde Scaffold in Agrochemicals
In the continuous endeavor to develop novel and effective agrochemicals, the strategic incorporation of specific structural motifs is paramount to enhancing biological activity, metabolic stability, and target specificity. The this compound scaffold is a prime example of a highly valuable building block in modern agrochemical synthesis. The trifluoromethyl (-CF3) group, a bioisostere of a methyl group, is strongly electron-withdrawing and significantly increases the lipophilicity of a molecule. These properties can enhance the binding affinity of the molecule to its biological target, improve its transport across cell membranes, and increase its resistance to metabolic degradation by plant and fungal enzymes. The salicylaldehyde moiety, with its ortho-hydroxyl group and reactive aldehyde, provides a versatile platform for synthesizing a diverse range of derivatives, particularly Schiff bases, which are known to exhibit a wide spectrum of biological activities, including fungicidal and herbicidal properties.[1]
This document provides detailed application notes and a comprehensive protocol for the synthesis of a novel potential fungicide derived from this compound. The described methodology is designed to be a self-validating system, with clear rationales for each experimental choice, ensuring scientific integrity and reproducibility for researchers, scientists, and drug development professionals in the agrochemical sector.
Synthetic Pathway Overview
The synthesis of a novel salicylaldimine-based fungicide from this compound is proposed via a two-step process. The first step involves the synthesis of a key amine intermediate, followed by a Schiff base condensation with this compound.
Caption: General synthetic workflow for the preparation of a fungicide candidate.
Experimental Protocols
Protocol 1: Synthesis of a Novel Salicylaldimine Fungicide Candidate
This protocol details the synthesis of N-(2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethyl)-2-hydroxy-4-(trifluoromethyl)benzaldimine, a novel compound with potential fungicidal activity. The synthesis is based on the well-established Schiff base formation from salicylaldehydes.[2]
Materials:
| Reagent | CAS Number | Molecular Formula | Supplier |
| This compound | 58914-34-4 | C₈H₅F₃O₂ | Sigma-Aldrich |
| 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine | 117718-60-2 | C₈H₈ClF₃N₂ | Combi-Blocks |
| Ethanol (anhydrous) | 64-17-5 | C₂H₆O | Fisher Scientific |
| Glacial Acetic Acid | 64-19-7 | C₂H₄O₂ | VWR Chemicals |
| Dichloromethane | 75-09-2 | CH₂Cl₂ | Sigma-Aldrich |
| Anhydrous Sodium Sulfate | 7757-82-6 | Na₂SO₄ | EMD Millipore |
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.90 g, 10 mmol) in 100 mL of anhydrous ethanol.
-
Addition of Amine: To the stirred solution, add 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine (2.38 g, 10 mmol). The amine is a key component of several commercial fungicides and introduces a toxophore with a known mode of action.
-
Catalysis: Add 3-4 drops of glacial acetic acid to the reaction mixture. The acid catalyzes the nucleophilic attack of the amine on the aldehyde's carbonyl carbon, facilitating the formation of the imine.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the mobile phase.
-
Work-up: After the reaction is complete (as indicated by the disappearance of the starting materials on TLC), cool the reaction mixture to room temperature.
-
Isolation of Product: Reduce the volume of the solvent to approximately 20 mL using a rotary evaporator. Add 100 mL of distilled water to the concentrated mixture to precipitate the crude product.
-
Purification: Filter the precipitated solid using a Büchner funnel and wash with cold water. Recrystallize the crude product from a mixture of ethanol and water to obtain the pure N-(2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethyl)-2-hydroxy-4-(trifluoromethyl)benzaldimine as a crystalline solid.
-
Drying and Characterization: Dry the purified product in a vacuum oven at 50°C for 12 hours. The final product should be characterized by ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry to confirm its structure and purity.
Caption: Schiff base condensation reaction.
Protocol 2: In-vitro Antifungal Activity Assay
The synthesized compound can be screened for its antifungal activity against a panel of common plant pathogenic fungi.
Materials:
| Reagent/Material | Supplier |
| Synthesized Fungicide Candidate | - |
| Potato Dextrose Agar (PDA) | Difco |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich |
| Fungal Cultures (e.g., Fusarium graminearum, Botrytis cinerea) | ATCC |
| Sterile Petri Dishes | VWR |
Procedure:
-
Preparation of Fungal Plates: Prepare PDA medium according to the manufacturer's instructions and pour it into sterile Petri dishes. Allow the plates to solidify.
-
Inoculation: Inoculate the center of each PDA plate with a 5 mm mycelial plug of the test fungus.
-
Preparation of Test Compound: Prepare a stock solution of the synthesized fungicide candidate in DMSO at a concentration of 10 mg/mL.
-
Application of Test Compound: Apply 10 µL of the stock solution to a sterile filter paper disc and place it on the agar surface at a distance of 2 cm from the mycelial plug. Use a disc with 10 µL of DMSO as a negative control and a commercial fungicide as a positive control.
-
Incubation: Incubate the plates at 25°C for 5-7 days, or until the mycelial growth in the control plate reaches the edge of the plate.
-
Data Collection: Measure the diameter of the zone of inhibition (the area around the disc where fungal growth is inhibited) in millimeters.
-
Analysis: Compare the zone of inhibition of the test compound with that of the positive and negative controls to determine its antifungal activity.
Data Presentation
Table 1: Hypothetical Antifungal Activity of the Synthesized Compound
| Compound | Concentration (µ g/disc ) | Zone of Inhibition (mm) against F. graminearum | Zone of Inhibition (mm) against B. cinerea |
| N-(2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethyl)-2-hydroxy-4-(trifluoromethyl)benzaldimine | 100 | 15 ± 1 | 12 ± 2 |
| Commercial Fungicide (e.g., Fluopyram) | 100 | 18 ± 1 | 16 ± 1 |
| DMSO (Negative Control) | - | 0 | 0 |
Trustworthiness and Self-Validation
The protocols provided are designed to be self-validating. The synthesis protocol includes a purification step (recrystallization) and subsequent characterization, which are crucial for confirming the identity and purity of the final product. The biological assay includes both positive and negative controls, which are essential for validating the results of the antifungal screening. The use of a well-characterized starting amine from a known class of fungicides provides a strong rationale for the potential activity of the novel compound.
Conclusion
This compound is a versatile and valuable building block for the synthesis of novel agrochemicals. The protocol detailed above provides a clear and reproducible method for the synthesis of a potential salicylaldimine-based fungicide. The unique combination of the trifluoromethyl group and the salicylaldehyde scaffold offers a promising avenue for the development of new and effective crop protection agents. Further derivatization and optimization of the synthesized compound could lead to the discovery of potent fungicides with novel modes of action.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Reactions for 2-Hydroxy-4-(trifluoromethyl)benzaldehyde
Welcome to the technical support guide for 2-Hydroxy-4-(trifluoromethyl)benzaldehyde. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the synthesis and application of this valuable building block. Here, we consolidate field-proven insights and foundational chemical principles to help you troubleshoot common issues and optimize your reaction conditions for higher yield, purity, and reproducibility.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that are frequently encountered when working with this compound.
Q1: What are the most common and reliable methods for synthesizing this compound?
A1: The synthesis of this compound typically starts from 3-(trifluoromethyl)phenol. The primary challenge is the regioselective introduction of a formyl (-CHO) group onto the aromatic ring, ortho to the hydroxyl group. The two most cited methods are:
-
The Duff Reaction: This is a formylation reaction that uses hexamethylenetetramine (HMTA) as the formyl source in an acidic medium (e.g., trifluoroacetic acid or acetic acid).[1][2][3] It is known for its operational simplicity and strong preference for ortho-formylation.[2][4][5]
-
The Reimer-Tiemann Reaction: This classic method involves treating the phenol with chloroform (CHCl₃) in the presence of a strong base, like sodium hydroxide.[6][7][8] The reactive electrophile is dichlorocarbene (:CCl₂).[7][9] While it also favors ortho-formylation, regioselectivity can sometimes be an issue, and yields can be variable.[6][9]
A third, highly effective method involves the use of paraformaldehyde with magnesium chloride and triethylamine, which offers excellent yields and high ortho-selectivity under relatively mild conditions.[10][11]
Q2: How does the trifluoromethyl (-CF₃) group influence the formylation reaction?
A2: The -CF₃ group is a powerful electron-withdrawing group, which has two major effects on the starting material, 3-(trifluoromethyl)phenol:
-
Ring Deactivation: It reduces the overall nucleophilicity of the aromatic ring, making electrophilic aromatic substitution (like formylation) more difficult compared to unsubstituted phenol. This may necessitate slightly harsher reaction conditions or longer reaction times.
-
Directing Effects: In electrophilic substitution, the hydroxyl group (-OH) is a strong ortho-, para- director, while the -CF₃ group is a meta- director. Since the formylation must occur ortho to the hydroxyl group to yield the desired product, the reaction is directed to positions 2 and 6. The strong directing power of the hydroxyl group typically overrides the deactivating effect of the -CF₃ group.
Q3: What are the critical safety precautions for handling the reagents involved?
A3: Safety is paramount. Key hazards include:
-
3-(Trifluoromethyl)phenol: Corrosive and toxic. Avoid inhalation and skin contact.
-
Chloroform (for Reimer-Tiemann): A suspected carcinogen and toxic upon inhalation and ingestion. All work must be performed in a certified chemical fume hood.
-
Acids (TFA, Acetic Acid for Duff): Highly corrosive. Use appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and safety goggles.
-
Hexamethylenetetramine (HMTA): Can cause skin and respiratory irritation.
-
The Product (this compound): May cause skin, eye, and respiratory irritation.[12][13]
Always consult the Safety Data Sheet (SDS) for each reagent before beginning any experiment.
Q4: How can I reliably confirm the identity and purity of my final product?
A4: A combination of spectroscopic and chromatographic methods is recommended:
-
¹H NMR (Proton Nuclear Magnetic Resonance): This is the most definitive method. Look for the characteristic aldehyde proton singlet (~9.5-10.5 ppm), the phenolic hydroxyl proton singlet (~11 ppm, may be broad), and the distinct splitting pattern of the three aromatic protons.
-
¹⁹F NMR (Fluorine Nuclear Magnetic Resonance): This will show a singlet for the -CF₃ group, confirming its presence.
-
IR (Infrared) Spectroscopy: Key stretches to identify are the broad O-H stretch (~3200 cm⁻¹), the sharp C=O stretch of the aldehyde (~1650-1680 cm⁻¹), and C-F stretches (~1100-1300 cm⁻¹).
-
TLC (Thin-Layer Chromatography): Useful for monitoring reaction progress and assessing the purity of column chromatography fractions. The product should appear as a single spot under UV light.
-
GC-MS (Gas Chromatography-Mass Spectrometry): Confirms the molecular weight (190.12 g/mol ) and provides an excellent measure of purity.[12]
Section 2: Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during the synthesis of this compound.
Problem 1: Low or No Product Yield
| Possible Cause | Underlying Science & Recommended Solution |
| Poor Reagent Quality | Explanation: Both the Duff and Reimer-Tiemann reactions are sensitive to reagent purity. Old or improperly stored 3-(trifluoromethyl)phenol may have oxidized. HMTA can absorb moisture, and chloroform can degrade. Solution: • Use freshly opened or purified starting materials. 3-(Trifluoromethyl)phenol can be distilled under reduced pressure. • Ensure HMTA is dry. Store it in a desiccator. • Use stabilized chloroform, preferably from a fresh bottle. |
| Incorrect Reaction Temperature | Explanation: Formylation reactions require precise temperature control. For the Duff reaction, insufficient heat leads to a sluggish reaction. For the Reimer-Tiemann reaction, which can be exothermic, temperatures that are too high can lead to decomposition and tar formation.[7] Solution: • Duff Reaction: Ensure the reaction mixture reaches the target reflux temperature (often in acetic acid or TFA). Use an oil bath for uniform heating.[1] • Reimer-Tiemann: Initiate the reaction with gentle heating (e.g., 60-70 °C).[9] Be prepared to cool the reaction if it becomes too vigorous. |
| Inefficient Mixing (Reimer-Tiemann) | Explanation: The Reimer-Tiemann reaction is often run as a biphasic system (aqueous NaOH and organic chloroform).[7] The reaction occurs at the interface, so inefficient mixing dramatically reduces the reaction rate. Solution: • Use a high-torque mechanical stirrer to ensure vigorous mixing and create a fine emulsion. • Consider using a phase-transfer catalyst (e.g., a quaternary ammonium salt) to shuttle the hydroxide and phenoxide ions into the organic phase.[7] |
Problem 2: Formation of an Unwanted Isomer
| Possible Cause | Underlying Science & Recommended Solution |
| Lack of Regioselectivity | Explanation: While ortho formylation is strongly preferred, some para isomer (4-Hydroxy-2-(trifluoromethyl)benzaldehyde) can form, especially in the Reimer-Tiemann reaction. The hydroxyl group directs to both the ortho (position 2) and para (position 4) positions relative to itself. The desired product forms from attack at position 2, while the unwanted isomer forms from attack at position 6. Solution: • Favor the Duff Reaction: The Duff reaction mechanism, which is thought to proceed via a hydrogen-bonded intermediate, exhibits very high selectivity for the ortho position adjacent to the phenol.[1][4] • Use the MgCl₂/Paraformaldehyde Method: This method is reported to give exclusively ortho-formylation.[14] The magnesium ion is believed to chelate with the phenolic oxygen and the incoming formyl group, directing the substitution.[10] |
Problem 3: Difficult Purification
| Possible Cause | Underlying Science & Recommended Solution |
| Product and Starting Material Co-elution | Explanation: The product, this compound, and the starting material, 3-(trifluoromethyl)phenol, have relatively similar polarities. This can make separation by standard silica gel chromatography challenging. Solution: • Optimize Solvent System: Use a less polar solvent system for column chromatography (e.g., hexane/ethyl acetate or hexane/dichloromethane mixtures). Run gradient elution, starting with a very low polarity to elute nonpolar impurities first. • Drive the Reaction to Completion: Monitor the reaction by TLC. If starting material remains, consider extending the reaction time or adding a small amount of additional reagent to consume it fully. |
| Formation of Polymeric Byproducts | Explanation: Harsher reaction conditions, especially with excess formylating agent, can lead to the formation of dark, tarry, or polymeric materials that complicate work-up and purification. Solution: • Control Stoichiometry: Use a modest excess of the formylating agent (e.g., 1.2-1.5 equivalents). Avoid large excesses. • Aqueous Work-up: After the reaction, perform a thorough aqueous work-up. An acidic wash (e.g., dilute HCl) followed by a basic wash (e.g., saturated NaHCO₃) can help remove unreacted reagents and some byproducts. |
Section 3: Protocols and Data
Recommended Protocol: Modified Duff Reaction
This protocol is recommended for its high regioselectivity and operational simplicity.
Step-by-Step Methodology:
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 3-(trifluoromethyl)phenol (1.0 eq).
-
Reagent Addition: Add trifluoroacetic acid (TFA) as the solvent (approx. 5-10 mL per gram of phenol). Stir until the phenol has completely dissolved.
-
Formylation: Add hexamethylenetetramine (HMTA) (1.5 eq) portion-wise to the solution. The addition may be exothermic.
-
Heating: Heat the reaction mixture to reflux (approximately 80-90 °C) using an oil bath.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 10:1 Hexane:Ethyl Acetate). The reaction is typically complete within 4-8 hours.
-
Hydrolysis: Cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker containing an equal volume of 2M sulfuric acid. Stir vigorously for 1-2 hours to hydrolyze the intermediate imine.
-
Work-up: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid/oil by flash column chromatography on silica gel.
Visualizing the Synthetic Pathway
The following diagram illustrates the key steps in the Duff reaction for the synthesis of this compound.
Caption: Workflow for the Duff Reaction synthesis of the target compound.
Comparative Overview of Formylation Methods
| Method | Key Reagents | Typical Yield | Selectivity (Ortho) | Pros | Cons |
| Duff Reaction | Phenol, HMTA, Acid (TFA/AcOH) | Moderate to Good | Very High[1][5] | Simple, inexpensive reagents, highly selective.[1] | Can require strong acid; yields can be moderate.[2][5] |
| Reimer-Tiemann | Phenol, CHCl₃, Strong Base (NaOH) | Low to Moderate[6] | Good to High[6][7] | Classic, well-studied method. | Biphasic, can form isomers, uses hazardous CHCl₃.[7][9] |
| MgCl₂/Paraformaldehyde | Phenol, MgCl₂, Et₃N, (CH₂O)n | Good to Excellent[10] | Excellent[11][14] | High yields, high selectivity, mild conditions. | Requires careful control of stoichiometry. |
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Duff reaction - Wikipedia [en.wikipedia.org]
- 3. Duff_reaction [chemeurope.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. psiberg.com [psiberg.com]
- 7. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 8. Reimer-Tiemann Reaction | Ambeed [ambeed.com]
- 9. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. chemistry.mdma.ch [chemistry.mdma.ch]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. This compound | C8H5F3O2 | CID 22493901 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. This compound | 58914-34-4 [sigmaaldrich.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Optimizing Reactions with 2-Hydroxy-4-(trifluoromethyl)benzaldehyde
Welcome to the technical support center for 2-Hydroxy-4-(trifluoromethyl)benzaldehyde (CAS 58914-34-4). This guide is designed for researchers, chemists, and drug development professionals to navigate the unique reactivity of this versatile building block and troubleshoot common experimental challenges. Our goal is to empower you with the scientific rationale behind procedural choices to enhance reaction yields and purity.
Understanding the Reactivity Profile
This compound is a unique aromatic aldehyde whose reactivity is governed by the interplay of three key functional groups: the aldehyde, the ortho-hydroxyl group, and the para-trifluoromethyl group.
-
Aldehyde Group (-CHO) : This is the primary site for most transformations. The strong electron-withdrawing effect of the trifluoromethyl group, relayed through the aromatic ring, significantly increases the electrophilicity of the carbonyl carbon. This makes the aldehyde more susceptible to nucleophilic attack compared to non-fluorinated analogues.[1]
-
Hydroxyl Group (-OH) : The phenolic proton is acidic. This acidity is enhanced by the para-trifluoromethyl substituent. In the presence of bases or organometallic reagents, this proton can be readily abstracted, which can complicate reactions by consuming reagents or forming unreactive phenoxides. The ortho-positioning of the hydroxyl group relative to the aldehyde can also lead to intramolecular hydrogen bonding, influencing the aldehyde's conformation and reactivity.
-
Trifluoromethyl Group (-CF3) : As a potent electron-withdrawing group, it deactivates the aromatic ring towards electrophilic substitution but is crucial for enhancing the aldehyde's reactivity. It also imparts lipophilicity, which can influence solvent selection.[2]
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns with this compound?
A1: Like many aldehydes, this compound is susceptible to oxidation to the corresponding carboxylic acid, especially if exposed to air over extended periods, at elevated temperatures, or in the presence of oxidizing impurities. For long-term storage and during reactions, maintaining an inert atmosphere (e.g., nitrogen or argon) is recommended.[3] The solid is generally stable at room temperature in a sealed container.
Q2: How does the trifluoromethyl group affect the aldehyde's reactivity in practice?
A2: The -CF3 group makes the aldehyde carbonyl exceptionally electrophilic.[1] This means that reactions involving nucleophilic attack, such as condensations (e.g., imine formation), Wittig reactions, and aldol additions, often proceed more readily or under milder conditions than with electron-neutral or electron-rich benzaldehydes. However, this enhanced reactivity can also lead to undesired side reactions if not properly controlled.
Q3: Is it necessary to protect the hydroxyl group?
A3: This is one of the most critical considerations.
-
For reactions using strong bases, Grignard reagents, or organolithiums: Yes, protection is almost always mandatory. These reagents are strong bases and will deprotonate the phenol, consuming at least one equivalent of your nucleophile and potentially halting the reaction.
-
For reactions under acidic or neutral conditions (e.g., reductive amination, Wittig reactions, some condensations): Protection may not be necessary. The reaction kinetics of the aldehyde with the desired reagent often outcompete any side reactions involving the hydroxyl group. A preliminary small-scale test is always advised.
Troubleshooting Guide: Enhancing Reaction Yields
This section addresses specific problems you may encounter during your experiments in a question-and-answer format.
Issue 1: Low Conversion or Stalled Reactions
Q: My condensation reaction (e.g., Schiff base/imine formation) is giving low yields. What is the likely cause?
A: Condensation reactions are typically equilibrium-limited. While the aldehyde is highly reactive, the formation of water can drive the reverse reaction (hydrolysis).
-
Causality: According to Le Châtelier's principle, the removal of a product (water) will shift the equilibrium towards the desired imine.
-
Solution:
-
Water Removal: Employ a Dean-Stark apparatus for reactions in solvents like toluene. For smaller scales or lower temperatures, add desiccants like activated molecular sieves (3Å or 4Å).
-
Catalysis: A catalytic amount of a mild acid (e.g., acetic acid, p-toluenesulfonic acid) can accelerate both the forward and reverse reactions. The key is to find the optimal catalyst loading, as too much acid can lead to side product formation.
-
Solvent Choice: Use a non-polar, aprotic solvent that allows for the azeotropic removal of water.
-
Q: My reaction with a carbon nucleophile is sluggish. Why would this happen with such an activated aldehyde?
A: Several factors could be at play beyond the aldehyde's intrinsic reactivity.
-
Causality & Solution:
-
Steric Hindrance: Your nucleophile or the resulting intermediate may be sterically bulky, slowing the reaction rate. Consider increasing the reaction temperature or using a less sterically hindered catalyst if applicable.
-
Solubility: The starting material or intermediates may have poor solubility in the chosen solvent, leading to a heterogeneous mixture with slow reaction kinetics. The -CF3 group suggests good solubility in solvents like dichloromethane (DCM), tetrahydrofuran (THF), or even benzotrifluoride (BTF), which can be an excellent solvent for fluorine-containing compounds.[4]
-
Catalyst Deactivation: In metal-catalyzed reactions, the phenolic hydroxyl could coordinate to the metal center, potentially inhibiting catalytic activity. A non-coordinating solvent or protecting the hydroxyl group may be necessary.
-
Issue 2: Significant Side Product Formation
Q: I am attempting a Grignard reaction and getting a complex mixture with very little of my desired secondary alcohol. What is happening?
A: You are observing the consequences of the acidic phenolic proton.
-
Causality: The Grignard reagent is a strong base and is reacting with the -OH group first. This consumes one equivalent of the Grignard reagent to form a magnesium phenoxide. This phenoxide might be poorly soluble, and any subsequent reaction on the aldehyde is hindered.
-
Solution Workflow: The only reliable solution is to protect the hydroxyl group before introducing the organometallic reagent.
Caption: Decision workflow for nucleophilic additions.
Q: My reaction mixture is darkening, and I'm isolating the corresponding carboxylic acid and other impurities. How can I prevent this?
A: This indicates oxidative or degradation pathways are occurring.
-
Causality: Aldehydes can be sensitive to air oxidation. The darkening suggests the formation of polymeric or complex degradation products, which can be promoted by heat, light, or impurities.
-
Solutions:
-
Inert Atmosphere: Purge the reaction vessel with nitrogen or argon and maintain a positive pressure throughout the experiment.[3]
-
Use High-Purity Reagents: Ensure your solvents are anhydrous and free of peroxides. Use freshly opened or purified starting material. Commercial purity is often around 95-97%.[]
-
Temperature Control: Avoid excessive heating unless necessary. If the reaction is exothermic, provide adequate cooling.
-
Light Protection: For photochemically sensitive reactions, wrap the flask in aluminum foil.[6]
-
Issue 3: Purification Challenges
Q: My desired product is difficult to separate from the unreacted starting material. What purification strategies are effective?
A: The polarity of your product versus the starting material is the key factor.
-
Causality: The starting material contains a free phenolic hydroxyl group, making it relatively polar and capable of hydrogen bonding. If your product has this -OH group converted to a less polar functional group (e.g., an ether or an imine), there will be a significant difference in polarity.
-
Solutions:
-
Chromatography: This is the most common method. A gradient elution on silica gel, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the proportion of a more polar solvent (e.g., ethyl acetate), should provide good separation.
-
Acid-Base Extraction: If your product is neutral but the starting material is phenolic, you can dissolve the crude mixture in an organic solvent (like ethyl acetate or DCM) and wash it with a weak aqueous base (e.g., 1M NaHCO₃ or dilute NaOH). The starting material will be deprotonated and move to the aqueous layer, while your neutral product remains in the organic layer. Be cautious, as some products may not be stable to base.
-
Crystallization: If your product is a solid, crystallization can be a highly effective purification method to achieve high purity.[7]
-
Appendices
Detailed Experimental Protocol: Protection of the Hydroxyl Group
This protocol describes a standard procedure for protecting the hydroxyl group as a tert-butyldimethylsilyl (TBDMS) ether, a common and robust choice for subsequent organometallic reactions.
Materials:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl)
-
Imidazole
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous NH₄Cl solution
-
Saturated aqueous NaCl solution (brine)
-
Anhydrous MgSO₄ or Na₂SO₄
-
Magnetic stirrer and stir bar
-
Round-bottom flask and standard glassware
-
Nitrogen or Argon line
Procedure:
-
Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Dissolution: Dissolve the aldehyde in anhydrous DCM (approx. 0.2 M concentration).
-
Addition of Base: Add imidazole (1.5 - 2.0 eq) to the solution and stir until it dissolves.
-
Addition of Silylating Agent: Add TBDMS-Cl (1.1 - 1.2 eq) portion-wise at room temperature. The reaction is typically exothermic.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).
-
Workup: Quench the reaction by adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer with DCM (2x).
-
Washing: Combine the organic layers and wash sequentially with water and then saturated aqueous NaCl (brine).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude protected aldehyde.
-
Purification: Purify the crude product by flash column chromatography on silica gel (typically using a hexane/ethyl acetate eluent system) to obtain the pure TBDMS-protected aldehyde.
Data Summary Table: Recommended Solvents
| Solvent | Class | Boiling Point (°C) | Key Considerations | Reference |
| Dichloromethane (DCM) | Halogenated | 40 | Excellent general-purpose solvent for solubility. | [2] |
| Tetrahydrofuran (THF) | Ether | 66 | Good for organometallic reactions; must be anhydrous. | [7] |
| Toluene | Aromatic | 111 | Useful for reactions requiring azeotropic water removal. | - |
| Acetonitrile (MeCN) | Nitrile | 82 | Polar aprotic solvent, useful in a range of catalytic reactions. | [8] |
| Benzotrifluoride (BTF) | Fluorous | 102 | Excellent choice for fluorous compounds, can improve solubility and reaction rates. | [4] |
| N,N-Dimethylformamide (DMF) | Amide | 153 | High-boiling polar aprotic solvent, good for SNAr type reactions. | [7] |
References
- 1. 4-Trifluoromethylbenzaldehyde - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. WO2019049173A1 - An improved process for preparation of trifluoromethylbenzaldehydes and intermediates thereof - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 6. The Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN115124410A - Preparation method of 2-fluoro-4-hydroxybenzaldehyde - Google Patents [patents.google.com]
- 8. Cooperative NHC and Photoredox Catalysis for the Synthesis of β‐Trifluoromethylated Alkyl Aryl Ketones - PMC [pmc.ncbi.nlm.nih.gov]
Stability issues and degradation of 2-Hydroxy-4-(trifluoromethyl)benzaldehyde
Technical Support Center: 2-Hydroxy-4-(trifluoromethyl)benzaldehyde
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for this compound. This guide is designed to provide you, as a discerning scientist, with in-depth insights and practical solutions to common challenges encountered when working with this versatile but sensitive reagent. Structured in a user-friendly question-and-answer format, this resource addresses specific stability issues, degradation pathways, and troubleshooting strategies to ensure the integrity and success of your experiments.
Section 1: Compound Stability and Storage
This section focuses on the fundamental properties of this compound, offering guidance on proper storage and handling to mitigate degradation.
FAQ 1: My solid this compound has developed a yellowish or brownish tint over time. What causes this discoloration and is the compound still usable?
Answer:
The discoloration of this compound is a common indicator of degradation, primarily due to oxidation. The aldehyde functional group (-CHO) is susceptible to aerial oxidation, converting it into the corresponding carboxylic acid, 2-Hydroxy-4-(trifluoromethyl)benzoic acid.[1] This impurity is often less soluble and can appear as a different colored solid.
Causality: Aromatic aldehydes are prone to autoxidation, a process that can be accelerated by exposure to light, air (oxygen), and trace metal impurities.[1][2] The electron-withdrawing nature of the trifluoromethyl group can influence the rate of this oxidation. The phenolic hydroxyl group may also be susceptible to oxidation, contributing to color change.
Is it still usable? The usability of the discolored reagent depends on the extent of degradation and the tolerance of your specific reaction to acidic impurities. For many sensitive reactions, such as those involving organometallics or precise stoichiometric control, using the degraded material is not recommended as it can lead to lower yields and the formation of side products.
Recommendation: Before use, it is crucial to assess the purity of the discolored reagent. A simple Thin Layer Chromatography (TLC) analysis against a pure standard can quickly reveal the presence of impurities. For quantitative assessment, techniques like HPLC or ¹H NMR are recommended. If significant degradation has occurred, purification by recrystallization or column chromatography may be necessary.
FAQ 2: What are the optimal storage conditions to maximize the shelf-life of this compound?
Answer:
To ensure the long-term stability of this compound, it is imperative to minimize its exposure to atmospheric oxygen and moisture. The recommended storage conditions are as follows:
| Parameter | Recommendation | Rationale |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen).[3] | Prevents aerial oxidation of the aldehyde group. |
| Temperature | Room temperature is generally acceptable for short-term storage. For long-term storage, refrigeration (2-8 °C) is advisable. | Lower temperatures slow down the rate of chemical degradation. |
| Container | Use a tightly sealed, amber glass bottle. | Protects the compound from light, which can catalyze oxidation, and prevents moisture ingress. |
| Location | Store in a cool, dry, and well-ventilated area away from incompatible materials.[3][4] | Ensures safety and prevents accidental reactions. |
Incompatible Materials: Avoid storing near strong oxidizing agents and strong bases, as these can violently react with or promote the degradation of the aldehyde.[3]
Section 2: Troubleshooting Experimental Issues
This section provides practical solutions to common problems encountered during reactions involving this compound.
FAQ 3: I am experiencing low yields in a reaction where this compound is a substrate. What are the potential causes related to the reagent's quality?
Answer:
Low yields in reactions involving this aldehyde can often be traced back to the purity and handling of the reagent. The primary culprit is the presence of the corresponding carboxylic acid impurity due to oxidation.
Impact on Reactions:
-
Nucleophilic Additions (e.g., Grignard, Wittig): The acidic proton of the carboxylic acid impurity will quench organometallic reagents (like Grignard reagents) or basic ylides (in Wittig reactions), reducing the effective concentration of the nucleophile and thus lowering the yield of the desired product.[5]
-
Reductive Aminations: The presence of the carboxylic acid can interfere with the pH of the reaction medium, which is often critical for the efficiency of imine formation and subsequent reduction.
Troubleshooting Workflow:
The following workflow can help diagnose and resolve issues related to reagent quality.
Caption: A logical workflow for troubleshooting low-yielding reactions.
FAQ 4: I observe the formation of an unexpected, highly polar side product in my reaction. Could this be related to the degradation of this compound?
Answer:
Yes, this is highly likely. The primary degradation product, 2-Hydroxy-4-(trifluoromethyl)benzoic acid, is significantly more polar than the starting aldehyde due to the presence of the carboxylic acid group. This increased polarity would result in a much lower Rf value on a normal-phase TLC plate and a shorter retention time in reverse-phase HPLC.
Mechanism of Oxidation:
The oxidation of an aldehyde to a carboxylic acid in the presence of water proceeds through a gem-diol intermediate.[1][6]
Caption: Simplified mechanism of aldehyde oxidation.
If your reaction conditions are not strictly anhydrous, this degradation pathway can be facilitated.
Section 3: Protocols for Purity Assessment and Purification
This section provides detailed experimental procedures for evaluating the purity of this compound and for its purification.
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
HPLC is a highly effective method for quantifying the purity of this compound and detecting the presence of its carboxylic acid degradation product.[7]
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the aldehyde sample at approximately 1 mg/mL in acetonitrile.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions (Reverse-Phase):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient: Start with 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
-
Data Interpretation:
-
The aldehyde will have a characteristic retention time. The more polar carboxylic acid impurity will elute earlier.
-
Purity can be calculated based on the relative peak areas.
-
Protocol 2: Purification by Recrystallization
If the aldehyde is found to be impure, recrystallization can be an effective method for purification.
Methodology:
-
Solvent Selection: Choose a solvent system in which the aldehyde is soluble at elevated temperatures but sparingly soluble at low temperatures. A mixture of hexane and ethyl acetate is a good starting point.
-
Procedure:
-
Dissolve the impure aldehyde in a minimal amount of hot ethyl acetate.
-
Slowly add hot hexane until the solution becomes slightly turbid.
-
Add a few drops of hot ethyl acetate to redissolve the precipitate.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold hexane.
-
Dry the purified crystals under vacuum.
-
-
Validation: Re-analyze the purified material by HPLC or NMR to confirm its purity.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Aldehydes and Ketones to Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Failed Wittig Reactions with Trifluoromethylated Benzaldehydes
Welcome to the technical support center for navigating the complexities of Wittig reactions with trifluoromethylated benzaldehydes. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this specific class of substrates. The powerful electron-withdrawing nature of the trifluoromethyl (CF₃) group, while beneficial for the properties of the target molecule, introduces unique challenges to this classic olefination reaction.[1] This resource provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you achieve successful outcomes in your synthetic endeavors.
The Challenge: Understanding the Reactivity of Trifluoromethylated Benzaldehydes
The trifluoromethyl group significantly influences the reactivity of the benzaldehyde in two primary ways:
-
Electronic Effects: The potent electron-withdrawing nature of the CF₃ group increases the electrophilicity of the carbonyl carbon.[1] This heightened reactivity makes the aldehyde more susceptible to nucleophilic attack by the phosphorus ylide.[1]
-
Steric Hindrance: In the case of ortho-trifluoromethylbenzaldehyde, the bulky CF₃ group is in close proximity to the aldehyde functionality. This steric congestion can impede the approach of the Wittig reagent, leading to slower reaction rates and lower yields compared to its meta and para counterparts.[1]
These electronic and steric factors are at the core of many of the challenges observed when performing Wittig reactions with these substrates.
Frequently Asked Questions (FAQs)
Here are some of the most common issues encountered by researchers and our recommended starting points for troubleshooting.
Q1: My Wittig reaction with trifluoromethylated benzaldehyde is not proceeding, or the yield is very low. What are the likely causes?
Low or no yield in a Wittig reaction with these substrates can stem from several factors.[2] A primary reason is the stability of the ylide; highly reactive unstabilized ylides may decompose before they can react, while overly stabilized ylides might not be reactive enough.[2][3] Additionally, the quality of the aldehyde is crucial, as they can oxidize or polymerize over time.[2][3] Side reactions, such as the enolization of the carbonyl compound, can also consume starting materials and reduce the yield of the desired product.[2] Finally, incomplete formation of the ylide due to an inappropriate base or the presence of moisture will directly impact the overall yield.[2]
Q2: I am observing the formation of unexpected byproducts in my reaction. What could they be?
Unexpected byproducts can arise from several sources. If using a strong base like n-butyllithium, side reactions with the trifluoromethyl group are a possibility, although less common. More likely, if your starting phosphonium salt was prepared from a secondary halide, you may have competing elimination reactions. With highly reactive ylides, proton exchange with any slightly acidic protons on your substrate can occur. Furthermore, the use of lithium-based strong bases can sometimes lead to side products due to the stabilization of betaine intermediates.[4]
Q3: How does the position of the trifluoromethyl group (ortho, meta, or para) affect the reaction?
The position of the CF₃ group has a significant impact on reactivity. The meta and para isomers generally exhibit higher reactivity and give better yields due to the dominant electron-withdrawing effect.[1] The ortho isomer, while electronically activated, often suffers from steric hindrance from the adjacent bulky CF₃ group, which can lead to lower yields and require longer reaction times.[1]
Q4: I am struggling with the removal of triphenylphosphine oxide from my product.
The removal of triphenylphosphine oxide is a common challenge in Wittig reactions. This byproduct is often of similar polarity to the desired alkene, making chromatographic separation difficult. Recrystallization is a common method for purification. Triphenylphosphine oxide is more soluble in polar solvents that can hydrogen bond, such as 1-propanol, compared to the typically less polar alkene product.[5]
In-Depth Troubleshooting Guides
Guide 1: Addressing Low or No Product Formation
This guide provides a systematic approach to troubleshooting failed Wittig reactions with trifluoromethylated benzaldehydes.
Troubleshooting Decision Tree for Low/No Yield
Caption: A step-by-step decision tree for troubleshooting low-yield Wittig reactions.
Step 1: Scrutinize Your Reagents and Reaction Setup
-
Aldehyde Quality: Trifluoromethylated benzaldehydes can be prone to oxidation to the corresponding benzoic acid. Ensure your aldehyde is pure. If it has been stored for a long time, consider purification by distillation or column chromatography.[2]
-
Phosphonium Salt Purity: Impurities in the phosphonium salt can interfere with ylide formation. Recrystallize if necessary.
-
Solvent and Atmosphere: Ylides, particularly non-stabilized ones, are sensitive to moisture and oxygen.[2] Use flame-dried glassware, anhydrous solvents, and maintain an inert atmosphere (nitrogen or argon) throughout the reaction.
Step 2: Verify Ylide Formation
-
Choice of Base: The pKa of the phosphonium salt dictates the required base strength. For non-stabilized ylides, strong bases like n-butyllithium (n-BuLi), sodium hydride (NaH), or sodium amide (NaNH₂) are necessary.[6] For stabilized ylides, weaker bases such as sodium methoxide or potassium carbonate may suffice.[4][7]
-
Ylide Generation: The formation of the ylide is often accompanied by a distinct color change (e.g., to deep red or orange for non-stabilized ylides).[1] If no color change is observed, ylide formation is likely unsuccessful.
-
Order of Addition: Typically, the ylide is generated first, followed by the addition of the aldehyde. However, for unstable ylides, in situ generation in the presence of the aldehyde can sometimes improve yields.[2][8]
Step 3: Optimize Reaction Conditions
-
Temperature: Ylide formation is often carried out at low temperatures (0 °C to -78 °C) to enhance stability. The subsequent reaction with the aldehyde may require warming to room temperature.[2] For sluggish reactions, gentle heating may be necessary, but be mindful of potential ylide decomposition.
-
Solvent: Tetrahydrofuran (THF) is a common solvent for Wittig reactions. However, for certain substrates, other solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) may be beneficial. The polarity of the solvent can influence the stereochemical outcome.[9]
-
Reaction Time: Monitor the reaction progress by Thin Layer Chromatography (TLC). Reactions involving the sterically hindered ortho-trifluoromethylbenzaldehyde may require significantly longer reaction times.[1]
Step 4: Consider Alternative Reagents and Methods
-
Ylide Stability: If you are using a stabilized ylide and observing low reactivity, consider switching to a more reactive semi-stabilized or non-stabilized ylide.[3][10] Conversely, if your non-stabilized ylide appears to be decomposing, a more stable ylide might be a better choice, though this will likely favor the (E)-alkene.[4][11]
-
Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is an excellent alternative, particularly for the synthesis of (E)-alkenes.[12][13] Phosphonate carbanions are generally more nucleophilic than the corresponding phosphorus ylides and can react effectively with hindered aldehydes.[12] A significant advantage of the HWE reaction is that the phosphate byproduct is water-soluble, simplifying purification.[14]
Guide 2: Managing Stereoselectivity
The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide.
Ylide Type and Expected Stereochemistry
Caption: Relationship between ylide type and the predominant alkene isomer formed.
| Ylide Type | Substituent on Ylide | Reactivity | Predominant Product | Rationale |
| Non-stabilized | Alkyl, Aryl | High | (Z)-alkene | The reaction is under kinetic control, and the formation of the cis-oxaphosphetane intermediate is faster.[15] |
| Semi-stabilized | Allyl, Vinyl, Aryl | Intermediate | Mixture of (E) and (Z) | Stereoselectivity is often poor.[15] |
| Stabilized | -COR, -CO₂R, -CN | Lower | (E)-alkene | The initial steps of the reaction are reversible, allowing for equilibration to the more thermodynamically stable trans-oxaphosphetane intermediate.[3] |
To obtain the (E)-alkene:
-
Use a stabilized ylide . These are less reactive but provide high (E)-selectivity.[4]
-
Employ the Horner-Wadsworth-Emmons (HWE) reaction , which reliably yields (E)-alkenes.[13][14]
-
For non-stabilized ylides, the Schlosser modification can be used to favor the (E)-isomer.[3][16] This involves treating the intermediate betaine with a strong base at low temperatures.[3]
To obtain the (Z)-alkene:
-
Use a non-stabilized ylide under salt-free conditions.[2][4] The presence of lithium salts can decrease (Z)-selectivity.[4][6]
-
Consider the Still-Gennari modification of the HWE reaction, which utilizes phosphonates with electron-withdrawing groups to favor the formation of (Z)-alkenes.[12][17]
Experimental Protocols
Protocol 1: General Procedure for Wittig Reaction with a Non-Stabilized Ylide
This protocol is adapted for the reaction of a trifluoromethylated benzaldehyde with benzyltriphenylphosphonium chloride to form a stilbene derivative.[1]
Materials:
-
Benzyltriphenylphosphonium chloride (1.1 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (1.05 equiv)
-
Trifluoromethylated benzaldehyde (1.0 equiv)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add benzyltriphenylphosphonium chloride.
-
Add anhydrous THF via syringe.
-
Cool the suspension to 0 °C in an ice-water bath.
-
Slowly add n-BuLi dropwise via syringe. A color change to deep red or orange indicates the formation of the ylide.
-
Stir the mixture at 0 °C for 1 hour.
-
In a separate flame-dried flask, dissolve the trifluoromethylated benzaldehyde isomer in anhydrous THF.
-
Slowly add the aldehyde solution to the ylide suspension at 0 °C via a dropping funnel or syringe over 15-20 minutes.
-
After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired stilbene derivative.
Protocol 2: General Procedure for the Horner-Wadsworth-Emmons (HWE) Reaction
This protocol describes the synthesis of an ethyl (E)-3-(trifluoromethylphenyl)acrylate.[1]
Materials:
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Triethyl phosphonoacetate (1.0 equiv)
-
Trifluoromethylated benzaldehyde (1.0 equiv)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and under an inert atmosphere, add the NaH dispersion.
-
Wash the NaH with anhydrous hexanes (3x) to remove the mineral oil, then carefully remove the hexanes via cannula.
-
Add anhydrous THF to the flask and cool the suspension to 0 °C using an ice bath.
-
Slowly add a solution of triethyl phosphonoacetate in anhydrous THF to the NaH suspension via the dropping funnel.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the phosphonate carbanion.
-
Cool the reaction mixture back to 0 °C.
-
Add a solution of the respective trifluoromethylated benzaldehyde isomer in anhydrous THF dropwise via the dropping funnel.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Wittig Reaction [organic-chemistry.org]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
- 12. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 13. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 14. Wittig-Horner Reaction [organic-chemistry.org]
- 15. chemrxiv.org [chemrxiv.org]
- 16. Wittig reaction - Wikipedia [en.wikipedia.org]
- 17. m.youtube.com [m.youtube.com]
Technical Support Center: Reductive Amination of Electron-Deficient Benzaldehydes
Welcome to the technical support center for the reductive amination of electron-deficient benzaldehydes. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this fundamental transformation. Here, we address common challenges and frequently asked questions, providing in-depth, field-proven insights to help you troubleshoot and optimize your reactions.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why is my reductive amination of an electron-deficient benzaldehyde showing low yield, and what are the likely culprits?
Low yields in the reductive amination of electron-deficient benzaldehydes can often be attributed to several competing side reactions. The electron-withdrawing groups on the aromatic ring increase the electrophilicity of the carbonyl carbon, making the aldehyde more susceptible to direct reduction by the hydride reagent before imine formation can occur.[1][2][3] Another common issue is the sluggish formation of the imine or iminium ion, which is a critical intermediate for the desired reaction.[4][5]
Key factors to investigate:
-
Choice of Reducing Agent: Potent reducing agents like sodium borohydride (NaBH₄) can readily reduce the aldehyde to the corresponding alcohol, especially under neutral or acidic conditions which might be employed to catalyze imine formation.[1][6]
-
Reaction Conditions (pH): The formation of the imine is typically favored under mildly acidic conditions (pH 4-5).[1][7] However, if the pH is too low, the amine nucleophile can be protonated, rendering it non-nucleophilic and halting the reaction.[1] Conversely, at neutral or basic pH, imine formation can be slow, allowing for competing aldehyde reduction.
-
Purity of Starting Materials: Impurities in the benzaldehyde or amine can interfere with the reaction. Ensure all reagents are of high purity and the solvent is anhydrous, as water can hydrolyze the imine intermediate.[8]
Section 2: Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common problems encountered during the reductive amination of electron-deficient benzaldehydes.
Issue 1: The primary side product is the alcohol corresponding to my starting benzaldehyde.
This indicates that the reduction of the aldehyde is outcompeting the reductive amination pathway.
Root Cause Analysis and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Reducing agent is too reactive. | Strong hydride reagents like NaBH₄ are not selective for the iminium ion over the highly reactive electron-deficient aldehyde.[1][6] | Switch to a milder, more selective reducing agent such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) .[6][9][10][11] These reagents are sterically hindered and less reactive, showing a strong preference for reducing the protonated imine (iminium ion).[10] |
| One-pot procedure is not optimal. | In a one-pot reaction where all reagents are mixed together, the aldehyde is immediately exposed to the reducing agent. | Consider a two-step procedure . First, form the imine by stirring the aldehyde and amine together, with or without a catalytic amount of acid (like acetic acid), and monitor for completion by TLC or NMR.[4][12] Then, add the reducing agent to the pre-formed imine. |
| Incorrect pH. | At a pH below 5, the activation of the carbonyl group can accelerate its reduction, especially with less selective reducing agents.[13] | Maintain the reaction pH between 5 and 7. This can be achieved by using a buffer or by the choice of reagents. For instance, STAB is often used with a stoichiometric amount of acetic acid, which catalyzes imine formation without excessively lowering the pH.[10] |
Issue 2: My reaction is stalling, and I'm recovering unreacted starting materials.
Incomplete conversion can be due to several factors that inhibit the formation or reduction of the imine intermediate.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low conversion.
Detailed Steps:
-
Verify Imine Formation: Monitor the reaction mixture by TLC or ¹H NMR before and after the addition of the reducing agent to confirm the presence of the imine intermediate.[2]
-
Optimize Imine Formation:
-
Catalytic Acid: Add a catalytic amount of acetic acid to promote the formation of the iminium ion, which is more readily reduced.[2][14]
-
Dehydration: The formation of an imine from an aldehyde and an amine is an equilibrium reaction that produces water.[4] Adding a dehydrating agent like anhydrous magnesium sulfate or molecular sieves can drive the equilibrium towards the imine, increasing its concentration for reduction.
-
-
Check the Reducing Agent:
Issue 3: I am observing the formation of a tertiary amine (over-alkylation).
This side reaction occurs when the newly formed secondary amine product reacts with another molecule of the aldehyde, leading to a second reductive amination.
Preventative Measures:
| Strategy | Mechanism | Practical Implementation |
| Use an excess of the primary amine. | By Le Chatelier's principle, a higher concentration of the primary amine will favor the formation of the desired secondary amine and statistically reduce the chances of the product reacting with the aldehyde. | Use 1.5 to 2 equivalents of the primary amine relative to the aldehyde. The excess amine can typically be removed during aqueous workup. |
| Control the stoichiometry of the aldehyde. | If the amine is the more valuable reagent, use the amine as the limiting reagent and add the aldehyde slowly to the reaction mixture. This keeps the instantaneous concentration of the aldehyde low, minimizing the rate of the second alkylation. | Add the aldehyde dropwise over a period of time to a solution of the amine and the reducing agent. |
| Monitor the reaction closely. | Stop the reaction as soon as the starting aldehyde has been consumed to prevent further reaction of the product. | Use TLC or LC-MS to monitor the disappearance of the starting material and the appearance of the product.[16][17] |
Mechanism of Over-Alkylation:
Caption: Pathway for the formation of tertiary amine byproduct.
Section 3: Experimental Protocols
Protocol 1: General Procedure for Reductive Amination using Sodium Triacetoxyborohydride (STAB)
This protocol is a general guideline for the direct reductive amination of electron-deficient benzaldehydes.[6]
Materials:
-
Electron-deficient benzaldehyde (1.0 equiv)
-
Primary or secondary amine (1.0-1.2 equiv)
-
Sodium triacetoxyborohydride (STAB) (1.3-1.6 equiv)[6]
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (optional, 1.0 equiv for less reactive amines)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
To a solution of the electron-deficient benzaldehyde in the chosen solvent, add the amine.
-
If using, add acetic acid at this stage.
-
Add sodium triacetoxyborohydride in one portion.
-
Stir the reaction mixture at room temperature under a nitrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with an organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify as necessary (e.g., column chromatography, crystallization).[6]
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. reddit.com [reddit.com]
- 3. nbinno.com [nbinno.com]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. youtube.com [youtube.com]
- 8. reddit.com [reddit.com]
- 9. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 10. interchim.fr [interchim.fr]
- 11. Sodium cyanoborohydride [organic-chemistry.org]
- 12. reddit.com [reddit.com]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
Removal of triphenylphosphine oxide from Wittig reactions with 2-Hydroxy-4-(trifluoromethyl)benzaldehyde
Technical Support Center: Wittig Reaction Purification
Topic: Strategies for the Removal of Triphenylphosphine Oxide from Wittig Reactions Involving 2-Hydroxy-4-(trifluoromethyl)benzaldehyde
Welcome to the technical support center. This guide is designed to provide researchers, scientists, and drug development professionals with effective, field-tested strategies for a common and often frustrating challenge in organic synthesis: the removal of triphenylphosphine oxide (TPPO) from Wittig reaction mixtures. Our focus is on the specific case of reactions with this compound, where the polarity of the desired product introduces unique purification hurdles.
Frequently Asked Questions (FAQs)
Q1: Why is triphenylphosphine oxide (TPPO) so difficult to remove from my Wittig reaction with this compound?
The difficulty arises from a combination of factors. TPPO is a highly polar byproduct due to the P=O bond. Your target molecule, an alkene derived from this compound, also possesses significant polarity from the phenolic hydroxyl (-OH) group. This overlap in polarity makes standard chromatographic separation challenging, as both compounds may have similar affinities for silica gel, leading to co-elution. The acidic nature of the phenolic proton can also complicate certain purification techniques if not handled correctly.
Q2: What is the simplest, first-pass method I should attempt for TPPO removal?
The most straightforward initial approach is to exploit the differential solubility of TPPO. TPPO is notoriously insoluble in non-polar solvents like hexanes, pentane, or cold diethyl ether, while being soluble in more polar organic solvents such as dichloromethane (DCM) or toluene.[1][2][3] The first method to try is selective precipitation by adding a non-polar "anti-solvent" to a concentrated solution of your crude product.
Q3: Can I use standard silica gel column chromatography to separate my product from TPPO?
While possible, it is often inefficient for this specific separation. The polarity of your hydroxyl-containing product can cause it to move slowly on the column, close to the elution profile of TPPO. If you must use chromatography, consider a pre-purification step to remove the bulk of the TPPO first. For the column itself, solvent systems containing more polar modifiers, such as acetone in dichloromethane, have sometimes proven effective where traditional ethyl acetate/hexane systems fail.[4]
Q4: How does the phenolic -OH group on my starting material and product influence the purification strategy?
The hydroxyl group is a critical consideration. Its acidity allows for an acid-base extraction strategy, where the product can be selectively moved into an aqueous basic layer, leaving the neutral TPPO behind in the organic phase. Conversely, the Lewis basicity of the hydroxyl's oxygen atom could potentially lead to undesired chelation if using metal salt precipitation methods, requiring careful control of stoichiometry and conditions.
Troubleshooting Guide: Common Purification Issues
Problem 1: TPPO co-elutes with my product during column chromatography.
This is the most common issue encountered. When the polarity of the desired alkene and TPPO are too similar, alternative or preceding purification steps are necessary.
This method leverages the poor solubility of TPPO in non-polar hydrocarbons.[1][3] It is the recommended first step before attempting chromatography.
Underlying Principle: TPPO has low solubility in non-polar solvents such as hexanes, pentane, or diethyl ether.[1][5] By dissolving the crude reaction mixture in a minimal amount of a more polar solvent and then adding a non-polar "anti-solvent," the TPPO can be selectively precipitated.[1]
Experimental Protocol:
-
Concentrate the crude reaction mixture in vacuo to obtain a viscous oil or solid.
-
Dissolve the residue in a minimum volume of a solvent in which both your product and TPPO are soluble (e.g., dichloromethane, toluene, or diethyl ether).
-
While stirring vigorously, slowly add a non-polar solvent like hexanes or pentane (typically 10-20 volumes).
-
Observe for the formation of a white precipitate (TPPO). To maximize precipitation, cool the mixture in an ice bath or refrigerate for 1-2 hours.
-
Collect the precipitated TPPO by vacuum filtration, washing the solid with a small amount of the cold non-polar solvent.
-
The filtrate, now depleted of TPPO, contains your product and can be concentrated and subjected to chromatography if further purification is needed.
This is a highly effective and scalable non-chromatographic method, particularly useful when simple precipitation fails or when working in more polar solvents.
Underlying Principle: As a Lewis base, the phosphoryl oxygen of TPPO readily forms insoluble coordination complexes with certain Lewis acidic metal salts, such as zinc chloride (ZnCl₂), magnesium chloride (MgCl₂), or calcium bromide (CaBr₂).[2][6][7] These complexes can be easily removed by filtration.[1] The use of CaBr₂ is particularly advantageous for reactions run in ethereal solvents like THF.[7]
Experimental Protocol (using ZnCl₂):
-
After the reaction is complete, concentrate the mixture. If the reaction solvent was non-polar, dissolve the crude residue in a polar solvent like ethanol or ethyl acetate.
-
Prepare a 1.8 M solution of ZnCl₂ in warm ethanol.[8]
-
Add the ZnCl₂ solution to the crude product solution at room temperature (a 2:1 molar ratio of ZnCl₂ to theoretical TPPO is often effective).[8]
-
Stir the mixture. A white precipitate of the ZnCl₂(TPPO)₂ adduct should form.[1][8] Scraping the inside of the flask can help induce precipitation.
-
Filter the mixture to remove the insoluble complex.
-
Concentrate the filtrate. The remaining residue can be further purified by a simple silica plug or column to remove any excess inorganic salts.
Problem 2: My product precipitates along with TPPO when adding a non-polar solvent.
This occurs when your desired alkene product also has poor solubility in the chosen anti-solvent system, a likely scenario given its polar nature.
This elegant solution uses the acidic nature of your product's phenolic group to achieve a clean separation.
Underlying Principle: The phenolic proton on your product is acidic and will be deprotonated by a mild aqueous base to form a water-soluble phenoxide salt. The neutral TPPO byproduct will remain in the organic layer.
Experimental Protocol:
-
Dissolve the crude reaction mixture in a water-immiscible organic solvent like ethyl acetate or dichloromethane.
-
Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (e.g., 1 M) solution of sodium hydroxide (NaOH). Repeat the extraction 2-3 times.
-
Expert Tip: Use NaHCO₃ first, as it is a weaker base and less likely to cause side reactions. If extraction is incomplete, move to dilute NaOH.
-
-
Combine the aqueous layers. The TPPO remains in the original organic layer, which can now be discarded.
-
Wash the combined aqueous layers with a fresh portion of ethyl acetate or ether to remove any residual TPPO.
-
Slowly re-acidify the aqueous layer by adding 1 M HCl with stirring until the solution is acidic (test with pH paper). Your product should precipitate out as a solid or oil.
-
Extract your purified product back into an organic solvent (e.g., ethyl acetate or DCM), dry the organic layer with MgSO₄ or Na₂SO₄, filter, and concentrate to yield the purified product.
Visualizing the Workflow
A logical approach is key to efficient purification. The following diagram outlines a decision-making process for tackling TPPO removal in your specific reaction.
Caption: Decision tree for selecting a TPPO purification strategy.
Data Summary: TPPO Removal Methods
| Method | Underlying Principle | Pros | Cons | Scalability |
| Precipitation | Low solubility of TPPO in non-polar solvents.[1][5] | Simple, fast, inexpensive. | May not be effective if product is also non-polar; can co-precipitate product. | Good |
| Column Chromatography | Differential adsorption on a stationary phase (silica). | Can achieve high purity in ideal cases. | Often ineffective due to polarity overlap; not ideal for large scale.[5] | Poor |
| Metal Salt Complexation | Lewis acid-base reaction to form an insoluble complex.[2][6][7][9] | Highly effective, even in polar solvents; avoids chromatography.[9][10] | Requires an additional reagent; may require screening of metal salts. | Excellent |
| Acid-Base Extraction | Selective ionization of an acidic or basic product. | Very clean separation; avoids chromatography. | Only applicable if product has an acidic/basic handle; requires multiple steps. | Good |
Data Summary: TPPO Solubility
Knowledge of TPPO's solubility is crucial for designing an effective purification protocol.
| Solvent | Solubility | Reference |
| Water, Cyclohexane, Hexane, Petroleum Ether | Almost Insoluble | [10][11][12] |
| Diethyl Ether | Poorly Soluble (especially when cold) | [2] |
| Ethanol, Methanol, Isopropyl Alcohol | Soluble | [10][12][13] |
| Dichloromethane, Toluene, Ethyl Acetate | Soluble | [11][12] |
| Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Soluble | [13] |
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Triphenylphosphine oxide - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scientificupdate.com [scientificupdate.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents – WEIX RESEARCH GROUP – UW–Madison [weixgroup.chem.wisc.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Catalyst Selection for Optimizing Reactions of 2-Hydroxy-4-(trifluoromethyl)benzaldehyde
Welcome to the Technical Support Center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on catalyst selection and reaction optimization for 2-Hydroxy-4-(trifluoromethyl)benzaldehyde. This molecule, with its unique electronic and steric properties stemming from the hydroxyl, aldehyde, and trifluoromethyl groups, presents both opportunities and challenges in synthetic chemistry. This guide is structured to address common issues encountered in the laboratory, offering not just solutions but also the underlying scientific principles to empower your research.
Section 1: Claisen-Schmidt Condensation for Chalcone Synthesis
The Claisen-Schmidt condensation is a cornerstone reaction for synthesizing chalcones, which are valuable precursors for flavonoids and other biologically active compounds.[1][2] The reaction involves the condensation of an aldehyde, in this case, this compound, with an acetophenone derivative. Catalyst selection is paramount for achieving high yields and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most effective catalysts for the Claisen-Schmidt condensation with this compound?
A1: Strong bases are the most common and effective catalysts for this reaction. Sodium hydroxide (NaOH) and potassium hydroxide (KOH) are widely used.[2][3][4] The choice between them is often marginal, but the concentration and solvent system can significantly impact the reaction outcome. For some substrates, solid catalysts like zinc oxide supported on metal oxides have also been explored for a more environmentally friendly approach.[4]
Q2: Why is a strong base necessary for this condensation?
A2: A strong base is required to deprotonate the α-carbon of the acetophenone, forming a reactive enolate ion. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the this compound. The trifluoromethyl group on the benzaldehyde ring is a strong electron-withdrawing group, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[5][6]
Q3: Can acid catalysts be used for this reaction?
A3: While base-catalyzed condensation is more common, acid-catalyzed aldol condensations are also possible.[7] Catalysts such as p-toluenesulfonic acid can be employed.[7] However, with a hydroxyl group present on the benzaldehyde, acid catalysis might lead to side reactions, such as etherification, if not carefully controlled.
Troubleshooting Guide: Low Yield in Chalcone Synthesis
This guide addresses the common issue of low product yield during the synthesis of chalcones from this compound.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Ineffective Deprotonation of Acetophenone | Increase the concentration of the base (e.g., from 40% to 60% KOH solution).[2] Ensure the base is fresh and has not been passivated by atmospheric CO2. | Enhanced formation of the enolate, leading to a higher reaction rate and yield. |
| Side Reactions | Optimize the reaction temperature. Running the reaction at a lower temperature (e.g., 0°C) can minimize side reactions and improve product purity and yield.[4] | Reduced formation of byproducts, leading to a cleaner reaction and easier purification. |
| Poor Solubility of Reactants | Screen different solvents. While ethanol and methanol are common, other solvents like isopropyl alcohol might offer better solubility for the reactants and intermediates, leading to improved yields.[4] | A homogeneous reaction mixture, facilitating better interaction between reactants and the catalyst. |
| Incomplete Reaction | Extend the reaction time and monitor progress using Thin Layer Chromatography (TLC). Some condensations may require several hours to reach completion.[2][3] | Complete consumption of the limiting reagent and maximization of product formation. |
Experimental Protocol: Base-Catalyzed Synthesis of a Chalcone Derivative
This protocol outlines a general procedure for the synthesis of a chalcone from this compound and a substituted acetophenone.
Materials:
-
This compound
-
Substituted acetophenone
-
Potassium hydroxide (KOH)
-
Methanol or Ethanol
-
Hydrochloric acid (HCl), 10% solution
-
Standard laboratory glassware, magnetic stirrer, and TLC apparatus
Procedure:
-
Dissolve this compound (1 equivalent) and the substituted acetophenone (1 equivalent) in methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of KOH (e.g., 60% aqueous solution) dropwise to the stirred mixture.[2]
-
Continue stirring at room temperature for the recommended time (typically 2-16 hours), monitoring the reaction progress by TLC.[2]
-
Once the reaction is complete, neutralize the mixture by adding 10% HCl solution until it is slightly acidic.
-
The crude product will often precipitate. Collect the solid by vacuum filtration and wash it with cold water until the washings are neutral.
-
Purify the crude chalcone by recrystallization from a suitable solvent (e.g., ethanol).
Section 2: Catalytic Hydrogenation of the Aldehyde Group
The selective reduction of the aldehyde group in this compound to a primary alcohol is a crucial transformation in multi-step syntheses.
Frequently Asked Questions (FAQs)
Q1: What are the standard catalysts for the hydrogenation of this compound?
A1: The most common catalysts for the hydrogenation of aldehydes are platinum-group metals on a solid support, such as Palladium on carbon (Pd/C), Platinum on carbon (Pt/C), or Raney Nickel. For milder conditions, manganese-based pincer complexes have shown high efficiency in the chemoselective hydrogenation of aldehydes.[8]
Q2: What are the typical reaction conditions for catalytic hydrogenation?
A2: Hydrogenation is typically carried out in a pressure vessel under a hydrogen gas atmosphere. The pressure can range from atmospheric to several bars.[8] Common solvents include ethanol, methanol, and ethyl acetate. The reaction is usually performed at room temperature but may require gentle heating.
Q3: How can I avoid the reduction of the trifluoromethyl group or the aromatic ring?
A3: The trifluoromethyl group and the aromatic ring are generally stable under the conditions used for aldehyde hydrogenation. Catalysts like Pd/C are highly chemoselective for the reduction of the aldehyde group. More forcing conditions (higher pressure and temperature) would be required to reduce the aromatic ring.
Troubleshooting Guide: Incomplete Hydrogenation
This guide provides solutions for incomplete reduction of the aldehyde functionality.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Catalyst Deactivation | Ensure the catalyst is fresh and active. If using a previously opened bottle, consider using a new batch. Perform the reaction under an inert atmosphere to prevent catalyst oxidation. | Improved catalyst activity and higher conversion to the desired alcohol. |
| Insufficient Hydrogen Pressure | Increase the hydrogen pressure within the safe limits of your equipment. A higher pressure increases the concentration of hydrogen available at the catalyst surface.[8] | Faster reaction rate and complete conversion of the aldehyde. |
| Poor Mass Transfer | Ensure vigorous stirring to keep the solid catalyst suspended and facilitate the transport of hydrogen and the substrate to the catalyst surface. | Enhanced reaction kinetics and a more efficient hydrogenation process. |
| Presence of Catalyst Poisons | Purify the starting material and the solvent to remove any potential catalyst poisons, such as sulfur or nitrogen compounds. | Restoration of catalyst activity and successful hydrogenation. |
Visualization of Catalyst Selection Logic
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ajrconline.org [ajrconline.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. periodicos.ufms.br [periodicos.ufms.br]
- 8. Chemoselective Hydrogenation of Aldehydes under Mild, Base-Free Conditions: Manganese Outperforms Rhenium - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Moisture Sensitivity in Reactions with 2-Hydroxy-4-(trifluoromethyl)benzaldehyde
This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals utilizing 2-Hydroxy-4-(trifluoromethyl)benzaldehyde. It is designed to provide not just protocols, but a foundational understanding of the molecule's reactivity, enabling you to anticipate challenges, troubleshoot effectively, and ensure the integrity and reproducibility of your synthetic work.
Section 1: The Core Challenge - Understanding the Molecule's Dual Personality
This compound is a valuable synthetic intermediate, largely due to the interplay between its three key functional components. The trifluoromethyl group (CF₃) is a powerful electron-withdrawing group, which enhances the electrophilicity of the aldehyde's carbonyl carbon, making it highly susceptible to nucleophilic attack.[1] Simultaneously, the ortho-hydroxyl (-OH) group is phenolic, rendering its proton acidic. This inherent acidity is the primary source of complications in moisture-sensitive reactions.
FAQ 1: Why is this compound so sensitive to moisture and basic reagents?
The phenolic proton is sufficiently acidic to react with a wide range of bases, including common organometallic reagents and even trace amounts of water under certain conditions.[2] Any reagent that is a strong base or a strong nucleophile (e.g., Grignard reagents, organolithiums, phosphonium ylides) will preferentially react in a simple acid-base neutralization with the hydroxyl group before any desired reaction at the aldehyde can occur.[2][3][4] This "quenching" of the reagent is a common cause of reaction failure or significantly reduced yields.
The Competing Reactions:
Caption: Competing reaction pathways for this compound.
Section 2: Troubleshooting Guide for Common Synthetic Transformations
This section addresses specific, frequently encountered issues in a practical question-and-answer format.
Question 1: My Grignard reaction is consuming the starting material, but I'm getting a complex mixture and very little of my target secondary alcohol. What's happening?
Answer:
This is a classic symptom of the Grignard reagent being quenched by the acidic phenolic proton.[3][4][5] The Grignard reagent is a very strong base and will deprotonate the hydroxyl group instantly.[2] This consumes one full equivalent of your expensive organometallic reagent before any nucleophilic addition to the aldehyde can even begin.
Troubleshooting & Solution Workflow:
-
Diagnosis: The primary issue is the acidic proton.
-
Strategy 1 (Stoichiometric Adjustment): Use an excess of the Grignard reagent. The first equivalent acts as a base to deprotonate the phenol, and the subsequent equivalents act as the nucleophile. This can be effective but is often inefficient and can lead to side products from the highly basic reaction mixture.
-
Strategy 2 (Recommended - Protection): The most robust and reliable solution is to temporarily "protect" the hydroxyl group by converting it into a non-acidic functional group, such as a silyl ether.[6] This ensures that your nucleophile reacts exclusively at the aldehyde.
Data Table: Stoichiometric Requirements for Grignard Addition
| Starting Material | Equivalents of Grignard Reagent | Rationale |
| Unprotected Aldehyde | > 2.0 eq. | 1.0 eq. is consumed by the acidic proton; >1.0 eq. is required for the nucleophilic addition. |
| Protected Aldehyde | 1.1 - 1.2 eq. | Only a slight excess is needed to drive the nucleophilic addition to completion. |
Experimental Protocol: Protection of the Hydroxyl Group as a TBDMS Ether
This protocol converts the acidic hydroxyl group to a tert-Butyldimethylsilyl (TBDMS) ether, which is stable to Grignard reagents but can be easily removed later.
-
Setup: To a flame-dried round-bottom flask under an argon atmosphere, add this compound (1.0 eq.), imidazole (2.5 eq.), and anhydrous N,N-Dimethylformamide (DMF).
-
Cooling: Cool the stirred solution to 0 °C using an ice bath.
-
Silylation: Add a solution of tert-Butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq.) in anhydrous DMF dropwise over 15 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Pour the reaction mixture into cold water and extract with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the protected aldehyde, which is now ready for the Grignard reaction.
Question 2: I'm attempting a Wittig reaction, but the reaction mixture immediately loses the characteristic color of the ylide and I only recover my starting aldehyde. Why did it fail?
Answer:
The phosphonium ylide (Wittig reagent) is a very strong base.[7][8] Similar to the Grignard reagent, it will be instantly protonated and destroyed by the acidic hydroxyl group of your aldehyde.[7] Protection of the hydroxyl group is not optional for this reaction; it is mandatory.
Logical Flow: Why Protection is Essential for the Wittig Reaction
Caption: Decision workflow for performing a Wittig reaction.
After protecting the hydroxyl group using the protocol described in the previous question, you can proceed with the Wittig reaction under standard anhydrous conditions.
Section 3: Prophylactic Measures - A Guide to Best Practices
Success with sensitive reagents is built on a foundation of meticulous technique. Adopting these practices will prevent many of the issues discussed above.
FAQ 2: What are the non-negotiable steps for setting up a moisture-sensitive reaction?
Answer:
Excluding atmospheric moisture and oxygen is paramount. This requires a combination of proper glassware preparation, solvent handling, and atmospheric control.[9][10][11]
-
Glassware: All glassware must be rigorously dried, either by placing it in a laboratory oven (>120 °C) overnight or by flame-drying under vacuum immediately before use.
-
Solvents: Use only anhydrous grade solvents, preferably from a sealed bottle (e.g., Sure/Seal™) or freshly distilled from an appropriate drying agent.
-
Inert Atmosphere: Assemble your reaction apparatus while flushing with an inert gas like argon or nitrogen. Conduct the reaction under a positive pressure of this gas using a Schlenk line or in a glovebox.[9][10] All liquid transfers should be done using gas-tight syringes or cannulas.
FAQ 3: I need to perform a reductive amination. Do I still need to be concerned about moisture?
Answer:
Yes, but the considerations are slightly different. Reductive amination involves the formation of an imine or iminium ion intermediate, which is then reduced. While some modern protocols exhibit water tolerance[12], many common and reliable reducing agents for this transformation are themselves moisture-sensitive.
-
Sodium Triacetoxyborohydride (STAB): A very common and selective reagent for reductive amination, STAB is sensitive to water and is incompatible with protic solvents like methanol.[13][14] Reactions using STAB should be performed under anhydrous conditions in solvents like Dichloromethane (DCM) or Dichloroethane (DCE).
-
Sodium Cyanoborohydride (NaBH₃CN): This reagent is less sensitive to moisture and can be used in protic solvents like methanol.[15] However, the acidic phenol can affect the pH of the reaction, which is critical for efficient imine formation.
-
Sodium Borohydride (NaBH₄): This reagent can reduce the starting aldehyde as well as the imine intermediate. Therefore, the procedure often requires the imine to be fully formed before the reducing agent is added.[13][16]
Recommendation: For the most predictable and high-yielding reductive amination with this compound, either protect the hydroxyl group first or use a robust protocol with STAB under strictly anhydrous conditions.
References
- 1. 4-Trifluoromethylbenzaldehyde - Wikipedia [en.wikipedia.org]
- 2. learninglink.oup.com [learninglink.oup.com]
- 3. jove.com [jove.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Grignard Reaction [organic-chemistry.org]
- 6. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. molan.wdfiles.com [molan.wdfiles.com]
- 11. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 12. air.unimi.it [air.unimi.it]
- 13. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Technical Support Center: Oxidation of 2-Hydroxy-4-(trifluoromethyl)benzaldehyde
Welcome to the technical support center for handling 2-Hydroxy-4-(trifluoromethyl)benzaldehyde. This guide is designed for researchers, chemists, and drug development professionals to address the critical challenge of preventing over-oxidation during synthetic procedures. This molecule's aldehyde functional group is susceptible to oxidation to the corresponding carboxylic acid, a common and often undesirable side reaction. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to ensure the selective and high-yield synthesis of your target compounds.
Troubleshooting Guide: Preventing Over-oxidation
This section addresses specific issues encountered during the oxidation of this compound, providing causal explanations and actionable solutions.
Q1: My reaction is producing significant amounts of 2-Hydroxy-4-(trifluoromethyl)benzoic acid. What is causing this and how can I stop it?
A1: The formation of the benzoic acid derivative is a classic case of over-oxidation. The aldehyde group (-CHO) is being converted into a carboxylic acid (-COOH). This is typically caused by reaction conditions that are too harsh for your substrate.
Primary Causes & Solutions:
-
Aggressive Oxidizing Agent: Strong oxidants like potassium permanganate (KMnO₄), Jones reagent (CrO₃/H₂SO₄), or nitric acid will readily oxidize both the aldehyde and potentially other functional groups.[1][2]
-
Solution: Switch to a milder, more selective oxidizing agent. The Pinnick oxidation , which uses sodium chlorite (NaClO₂) under buffered, mild acidic conditions, is the industry standard for converting aldehydes to carboxylic acids with high selectivity and tolerance for other functional groups, including phenols and electron-withdrawing groups.[3][4]
-
-
Elevated Reaction Temperature: Higher temperatures accelerate all reaction rates, including the undesired over-oxidation pathway.[2]
-
Solution: Maintain strict temperature control. For many selective oxidations, running the reaction at 0 °C or even lower can dramatically improve selectivity.[5] It is advisable to add reagents dropwise while monitoring the internal temperature.
-
-
Prolonged Reaction Time: Allowing the reaction to stir for too long after the starting material has been consumed can lead to the slow oxidation of your desired product.
-
Solution: Monitor the reaction progress diligently using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Quench the reaction as soon as the starting aldehyde is no longer detectable.
-
Q2: I'm observing a complex mixture of byproducts, and my starting material is being consumed. What is happening?
A2: A complex byproduct profile suggests that multiple side reactions are occurring. Besides over-oxidation of the aldehyde, the electron-rich phenol ring, activated by the hydroxyl group, can be susceptible to undesired reactions.
Potential Side Reactions & Solutions:
-
Ring Chlorination: If using a chlorine-based oxidant (like NaClO₂), the hypochlorous acid (HOCl) byproduct can react with the electron-rich aromatic ring, leading to chlorinated impurities.[6][4]
-
Phenol Oxidation (Dakin-type Reaction): Under basic conditions with hydrogen peroxide, the aldehyde can be converted to a phenol in what is known as the Dakin oxidation, which is not your intended pathway.[1] While you are intentionally starting with a phenol, other oxidative transformations of the phenol group are possible with strong oxidants.
-
Solution: Maintain the recommended pH for your chosen reaction. The Pinnick oxidation, for instance, is run under weakly acidic buffered conditions (e.g., using NaH₂PO₄), which prevents such side reactions.[3]
-
Q3: My reaction is sluggish and not reaching completion. How can I improve the conversion rate without causing over-oxidation?
A3: Poor conversion with a mild oxidant points to suboptimal reaction kinetics or setup.
Optimization Strategies:
-
Solvent System: The choice of solvent is critical. For Pinnick oxidations, a biphasic system like tert-butanol and water is commonly used to ensure all reagents are sufficiently soluble.[3]
-
Stoichiometry: Ensure you are using an adequate excess of the oxidant and buffer. A common starting point is using 1.5 to 2.0 equivalents of sodium chlorite.[3]
-
pH Control: The active oxidant in the Pinnick reaction, chlorous acid, is formed under acidic conditions.[6][4] Ensure your buffer system (e.g., NaH₂PO₄) is maintaining a pH of around 4-5.
Frequently Asked Questions (FAQs)
Q1: What is the best practice for storing this compound to prevent degradation?
A1: Aromatic aldehydes are susceptible to aerial oxidation, where atmospheric oxygen slowly converts the aldehyde to the carboxylic acid over time.[7][8] To ensure long-term stability:
-
Store Under Inert Atmosphere: Keep the compound in a tightly sealed container, preferably under an inert gas like argon or nitrogen.[7][9]
-
Keep Cool and Dark: Store in a refrigerator (2-8°C) and away from light, as both heat and light can accelerate oxidation.[9][10][11]
-
Consider an Antioxidant: For long-term storage or use in solutions, adding a small amount (0.01-0.1%) of an antioxidant like Butylated Hydroxytoluene (BHT) can inhibit free-radical oxidation pathways.[9][12]
Q2: How can I effectively monitor the progress of my oxidation reaction?
A2: Thin-Layer Chromatography (TLC) is the most common and rapid method.
-
Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 30:70 v/v) is a good starting point.
-
Visualization: Use a UV lamp (254 nm) to visualize the aromatic compounds.
-
Interpretation: The starting aldehyde will be less polar than the product carboxylic acid. Therefore, the product spot will have a lower Rf value (it will travel less distance up the plate) than the starting material spot. The reaction is complete when the starting material spot is no longer visible.
Q3: Are there any "green" or more environmentally friendly oxidation methods?
A3: Yes, research into greener oxidation chemistry is very active. While the Pinnick oxidation is relatively benign, alternatives include:
-
Catalytic Air Oxidation: Systems using catalysts like cobalt or manganese complexes with air or oxygen as the terminal oxidant are being developed for hydroxybenzaldehydes.[13][14][15]
-
Electrochemical Methods: Electrochemical generation of oxidizing agents like peroxodicarbonate offers a sustainable method for oxidizing hydroxybenzaldehydes under mild, aqueous conditions.[16]
Data & Reagent Comparison
To aid in your experimental design, the following table compares common oxidizing agents for aldehydes.
| Oxidizing Agent System | Typical Conditions | Selectivity for Aldehyde | Key Advantages | Key Disadvantages |
| Pinnick Oxidation (NaClO₂ / NaH₂PO₄ / Scavenger) | t-BuOH/H₂O, 0°C to RT | Very High | Tolerates a wide range of functional groups (phenols, double bonds); high yielding; cost-effective.[4] | Requires a scavenger to prevent side reactions; workup can be extensive.[6][4] |
| Tollens' Reagent ([Ag(NH₃)₂]⁺) | Aqueous NH₃, warm | High | Highly selective for aldehydes; gives a visual confirmation (silver mirror).[7][17][18] | Reagent must be freshly prepared; relatively expensive; not suitable for large scale. |
| Jones Reagent (CrO₃ / H₂SO₄) | Acetone, 0°C | Low | Strong and fast. | Toxic chromium waste; readily over-oxidizes aldehydes; oxidizes alcohols.[1] |
| Potassium Permanganate (KMnO₄) | Acetone/H₂O, basic or acidic | Low | Very strong and inexpensive. | Poor selectivity; can cleave other functional groups; produces MnO₂ waste.[2] |
Recommended Protocol: Selective Oxidation using Pinnick Conditions
This protocol provides a reliable method for the oxidation of this compound to 2-Hydroxy-4-(trifluoromethyl)benzoic acid with minimal byproduct formation.
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv).
-
Solvent Addition: Add tert-butanol (t-BuOH) and water in a 2:1 ratio (e.g., 10 mL t-BuOH and 5 mL H₂O per gram of aldehyde). Stir until the aldehyde is fully dissolved.
-
Addition of Buffer and Scavenger: Add sodium dihydrogen phosphate (NaH₂PO₄, 4.0 equiv) and 2-methyl-2-butene (4.0 equiv). Cool the mixture to 0°C in an ice bath.
-
Oxidant Addition: In a separate flask, dissolve sodium chlorite (NaClO₂, 80% purity, 1.5 equiv) in water (e.g., 3 mL per gram of NaClO₂). Add this solution dropwise to the cooled reaction mixture over 15-20 minutes, ensuring the internal temperature does not rise above 5°C.
-
Reaction Monitoring: Allow the reaction to stir at 0°C and warm slowly to room temperature over 2-4 hours. Monitor the consumption of the starting material by TLC.
-
Workup: Once the reaction is complete, cool the mixture back to 0°C. Slowly quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) until a KI-starch paper test is negative (indicates no remaining oxidant).
-
Extraction: Acidify the aqueous mixture to pH ~2-3 with 1M HCl. Extract the product with ethyl acetate (3x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude carboxylic acid can be further purified by recrystallization or flash column chromatography.
Visual Workflow and Diagrams
Reaction Pathway Diagram
The following diagram illustrates the desired reaction and the undesired over-oxidation pathway.
Caption: Reaction pathways for this compound.
Decision-Making Workflow for Aldehyde Oxidation
This workflow guides the selection of an appropriate oxidation strategy.
Caption: Decision workflow for selecting an aldehyde oxidation method.
References
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Pinnick Oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. Pinnick oxidation - 博客 | 文学城 [blog.wenxuecity.com]
- 5. royalsocietypublishing.org [royalsocietypublishing.org]
- 6. Pinnick oxidation - Wikipedia [en.wikipedia.org]
- 7. pearson.com [pearson.com]
- 8. Aldehyde - Oxidation, Reduction, Reactions | Britannica [britannica.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Aldehydes: identification and storage – Pell Wall Blog [pellwallhelp.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. E -Dakin reaction: oxidation of hydroxybenzaldehydes to phenols with electrochemically generated peroxodicarbonate as sustainable ex-cell oxidizer - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC04597H [pubs.rsc.org]
- 17. chemguide.co.uk [chemguide.co.uk]
- 18. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Senior Application Scientist's Guide to Alternatives for 2-Hydroxy-4-(trifluoromethyl)benzaldehyde in Organic Synthesis
In the landscape of modern organic synthesis, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of designing novel pharmaceuticals, agrochemicals, and materials. The trifluoromethyl (-CF3) group, in particular, is prized for its ability to modulate a molecule's lipophilicity, metabolic stability, and binding affinity. 2-Hydroxy-4-(trifluoromethyl)benzaldehyde has emerged as a valuable building block for introducing this moiety into heterocyclic systems such as coumarins, chromenes, and Schiff bases. However, the pursuit of synthetic efficiency, cost-effectiveness, and diverse molecular architectures necessitates a thorough understanding of alternative reagents. This guide provides a comparative analysis of alternative reagents to this compound, offering researchers, scientists, and drug development professionals a data-driven resource for making informed decisions in their synthetic endeavors.
The Role of the Trifluoromethyl Group: A Double-Edged Sword
The potent electron-withdrawing nature of the trifluoromethyl group at the para-position to the hydroxyl group in this compound significantly influences its reactivity. This electronic effect enhances the electrophilicity of the aldehyde's carbonyl carbon, making it more susceptible to nucleophilic attack. This heightened reactivity can be advantageous in certain transformations, potentially leading to higher yields or milder reaction conditions. Conversely, this same property can sometimes lead to undesired side reactions or necessitate carefully controlled conditions. Understanding this inherent reactivity is crucial when selecting the appropriate aldehyde for a specific synthetic target.
Comparative Analysis in Key Synthetic Transformations
This guide will focus on three primary applications of this compound and its alternatives: the synthesis of coumarins, Schiff bases, and chromenes.
Coumarin Synthesis via Knoevenagel Condensation
Coumarins are a prominent class of heterocyclic compounds with a wide range of biological activities. The Knoevenagel condensation is a cornerstone reaction for their synthesis, typically involving the reaction of a salicylaldehyde derivative with an active methylene compound.
The electron-withdrawing -CF3 group in this compound generally accelerates the initial condensation step. However, the overall yield and reaction time can be influenced by the choice of catalyst and reaction conditions.
Table 1: Comparison of Salicylaldehyde Derivatives in Coumarin Synthesis
| Aldehyde | Active Methylene Compound | Catalyst/Conditions | Yield (%) | Reference |
| This compound | Ethyl acetoacetate | Piperidine, Ethanol, Reflux | ~85-95% | [General knowledge, specific yield may vary] |
| Salicylaldehyde | Ethyl acetoacetate | Piperidine, Ethanol, Reflux | ~70-85% | [General knowledge, specific yield may vary] |
| 2-Hydroxy-4-methoxybenzaldehyde | Ethyl acetoacetate | Piperidine, Ethanol, Reflux | ~90-98% | [General knowledge, specific yield may vary] |
| 2-Hydroxy-4-nitrobenzaldehyde | Ethyl acetoacetate | Piperidine, Ethanol, Reflux | ~80-90% | [General knowledge, specific yield may vary] |
Analysis:
As illustrated in Table 1, the presence of an electron-withdrawing group at the 4-position, such as a trifluoromethyl or nitro group, tends to result in higher yields compared to the unsubstituted salicylaldehyde. Conversely, an electron-donating group like a methoxy group can also lead to excellent yields, suggesting that the overall electronic nature of the aromatic ring plays a complex role. The choice between this compound and 2-Hydroxy-4-nitrobenzaldehyde may depend on the desired electronic properties of the final coumarin and the cost and availability of the starting material.
Alternative Synthetic Strategies for Trifluoromethylated Coumarins:
Beyond the direct use of substituted salicylaldehydes, trifluoromethylated coumarins can be accessed through alternative routes, such as the Pechmann condensation using trifluoromethylated phenols or post-synthetic trifluoromethylation of a pre-formed coumarin ring.[1]
Experimental Protocols
Protocol 1: Synthesis of 6-(Trifluoromethyl)-3-acetylcoumarin using this compound (Knoevenagel Condensation)
Objective: To synthesize a trifluoromethyl-substituted coumarin via Knoevenagel condensation.
Materials:
-
This compound (1.0 eq)
-
Ethyl acetoacetate (1.1 eq)
-
Piperidine (catalytic amount, ~0.1 eq)
-
Ethanol (solvent)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in a minimal amount of absolute ethanol.
-
To this solution, add ethyl acetoacetate (1.1 eq).
-
Add a catalytic amount of piperidine (~0.1 eq) to the reaction mixture.
-
Heat the mixture to reflux with constant stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to induce crystallization.
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the product in a vacuum oven to obtain the final 6-(trifluoromethyl)-3-acetylcoumarin.
-
Characterize the product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Schiff Base Formation
Schiff bases, or imines, are formed through the condensation of an aldehyde or ketone with a primary amine. They are versatile intermediates in organic synthesis and often exhibit interesting biological properties.
The enhanced electrophilicity of the carbonyl carbon in this compound facilitates the initial nucleophilic attack by the amine, often leading to faster reaction rates compared to less activated aldehydes.
Table 2: Comparison of Salicylaldehyde Derivatives in Schiff Base Synthesis with Aniline
| Aldehyde | Amine | Catalyst/Conditions | Yield (%) | Reference |
| This compound | Aniline | Acetic acid (cat.), Ethanol, Reflux | >90% | [General knowledge, specific yield may vary] |
| Salicylaldehyde | Aniline | Acetic acid (cat.), Ethanol, Reflux | ~80-90% | [2] |
| 2,4-Dihydroxybenzaldehyde | α-Naphthylamine | Ethanol, Reflux | 82% | [3] |
| 5-Bromosalicylaldehyde | 2-Aminophenol | Not specified | Not specified | [4] |
Analysis:
The data suggests that the presence of an electron-withdrawing group on the salicylaldehyde ring generally leads to high yields in Schiff base formation. Microwave-assisted synthesis has also been shown to be a highly efficient method for preparing Schiff bases from salicylaldehydes, often resulting in shorter reaction times and improved yields.[5][6][7]
Protocol 2: Microwave-Assisted Synthesis of a Schiff Base from this compound and Aniline
Objective: To rapidly synthesize a trifluoromethyl-substituted Schiff base using microwave irradiation.
Materials:
-
This compound (1.0 eq)
-
Aniline (1.0 eq)
-
Ethanol or Methanol (solvent)
-
Microwave reactor
-
Glass vial suitable for microwave synthesis
-
Magnetic stir bar
Procedure:
-
In a microwave-safe glass vial equipped with a small magnetic stir bar, dissolve this compound (1.0 eq) in a minimal amount of ethanol or methanol.
-
Add an equimolar amount of aniline (1.0 eq) to the solution.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a suitable temperature (e.g., 80-100 °C) for a short period (e.g., 5-15 minutes). The optimal time and temperature should be determined empirically.
-
After irradiation, cool the vial to room temperature.
-
The product may precipitate out of the solution upon cooling. If not, the solvent can be removed under reduced pressure.
-
Wash the resulting solid with a small amount of cold solvent and dry it to obtain the pure Schiff base.
-
Characterize the product using appropriate analytical techniques.
Chromene Synthesis
Chromenes are another important class of oxygen-containing heterocycles with diverse biological activities. They are often synthesized through the reaction of a salicylaldehyde derivative with a compound containing an active methylene group, often in a multi-component reaction format.
The reactivity of the salicylaldehyde is a key factor in the success of these syntheses. The electron-withdrawing nature of the trifluoromethyl group can influence the course of the reaction and the yield of the desired chromene.
Alternative Approaches to Trifluoromethylated Chromenes:
An alternative strategy for synthesizing 2-trifluoromethyl chromenes involves the cyclization of o-isopropenylphenols with trifluoroacetic anhydride.[8] This method provides access to a different substitution pattern on the chromene ring compared to the direct use of this compound.
Visualization of Synthetic Workflows
To better illustrate the comparative synthetic pathways, the following diagrams are provided.
Figure 1: Comparative workflow for coumarin synthesis.
Figure 2: Comparison of conventional and microwave-assisted Schiff base synthesis.
Conclusion and Future Perspectives
This compound remains a highly effective and versatile reagent for the synthesis of trifluoromethyl-containing heterocycles. Its enhanced reactivity, driven by the electron-withdrawing nature of the -CF3 group, often translates to high yields and favorable reaction kinetics. However, a comprehensive understanding of the available alternatives is paramount for the modern synthetic chemist.
Structurally similar salicylaldehydes bearing different electron-withdrawing or -donating groups offer a means to fine-tune the electronic properties and reactivity of both the starting material and the final product. Furthermore, alternative synthetic methodologies, such as the Pechmann condensation for coumarins or the use of different starting materials for chromenes, provide access to a broader range of molecular diversity. The advent of techniques like microwave-assisted synthesis also offers significant advantages in terms of reaction time and efficiency for transformations like Schiff base formation.
The choice of reagent and synthetic strategy will ultimately be dictated by a combination of factors including the desired final product, cost considerations, and available laboratory equipment. This guide has aimed to provide a foundational, data-supported framework to aid researchers in navigating these choices and accelerating their research and development efforts.
References
- 1. researchgate.net [researchgate.net]
- 2. globalconference.info [globalconference.info]
- 3. chinesechemsoc.org [chinesechemsoc.org]
- 4. mdpi.com [mdpi.com]
- 5. ikm.org.my [ikm.org.my]
- 6. researchgate.net [researchgate.net]
- 7. Microwave-Assisted Rapid and Green Synthesis of Schiff Bases Using Cashew Shell Extract as a Natural Acid Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of 2-trifluoromethyl chromenes via double carbonyl–ene reaction - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
A Comparative Analysis of Trifluoromethylated Benzaldehydes in Nucleophilic Addition Reactions
Introduction
The incorporation of the trifluoromethyl (-CF3) group is a pivotal strategy in modern medicinal chemistry and materials science.[1] This powerful electron-withdrawing moiety can significantly alter a molecule's reactivity, lipophilicity, and metabolic stability.[1][2] Trifluoromethylated benzaldehydes, available as ortho-, meta-, and para-isomers, are fundamental building blocks that exemplify these effects.[3] The position of the -CF3 group profoundly influences the electrophilicity of the aldehyde's carbonyl carbon, leading to distinct reactivity profiles in nucleophilic addition reactions.[3][4] This guide provides a comparative analysis of these isomers, offering experimental insights and detailed protocols to aid researchers in optimizing synthetic strategies.
The Decisive Influence of the Trifluoromethyl Group
The reactivity of benzaldehyde isomers is dictated by the potent electronic effects of the -CF3 group.[5] Understanding these effects is crucial to predicting and explaining the observed differences in performance.
-
Inductive Effect (-I): The high electronegativity of the fluorine atoms creates a strong dipole, pulling electron density away from the benzene ring through the sigma bond framework. This inductive withdrawal is the primary mechanism by which the -CF3 group operates, significantly increasing the partial positive charge (electrophilicity) on the carbonyl carbon.[4][5] This makes the aldehyde more susceptible to attack by nucleophiles.[6]
-
Resonance Effect (-M): While the inductive effect is dominant, the -CF3 group also exerts a weak deactivating resonance effect from the para position.[4] This further withdraws electron density from the ring, enhancing the electrophilicity of the carbonyl carbon in the para-isomer.[4]
-
Steric Hindrance: In the case of 2-(trifluoromethyl)benzaldehyde (the ortho isomer), the bulky -CF3 group is positioned directly adjacent to the aldehyde functionality.[3] This proximity creates significant steric hindrance, which can impede the approach of a nucleophile, often leading to slower reaction rates or lower yields compared to its meta and para counterparts, despite its electronic activation.[3][7]
Based on these principles, the general order of reactivity for trifluoromethylated benzaldehydes in nucleophilic addition reactions is predicted to be:
Para (4-) > Meta (3-) > Ortho (2-) > Unsubstituted Benzaldehyde
The para isomer benefits from maximum electronic activation without steric hindrance, while the ortho isomer's reactivity represents a trade-off between strong electronic activation and significant steric impediment.[3]
Comparative Performance in Olefination Reactions
To provide a quantitative comparison, we can examine the performance of the isomers in the Horner-Wadsworth-Emmons (HWE) reaction, a cornerstone transformation for alkene synthesis.[3] The data clearly illustrates the interplay of electronic and steric effects.
| Isomer | Product | Reaction Time (h) | Yield (%) |
| 4-(Trifluoromethyl)benzaldehyde | Ethyl (E)-3-(4-trifluoromethylphenyl)acrylate | 2 | 96 |
| 3-(Trifluoromethyl)benzaldehyde | Ethyl (E)-3-(3-trifluoromethylphenyl)acrylate | 2 | 95 |
| 2-(Trifluoromethyl)benzaldehyde | Ethyl (E)-3-(2-trifluoromethylphenyl)acrylate | 5 | 85 |
| Data compiled from typical results for the Horner-Wadsworth-Emmons reaction.[3] Conditions may vary. |
As predicted, the para and meta isomers exhibit nearly identical, high reactivity, affording excellent yields in a short timeframe.[3] The ortho isomer, while still effective, requires a significantly longer reaction time to achieve a lower yield, a direct consequence of the steric hindrance from the adjacent -CF3 group.[3][7]
Visualizing Electronic and Steric Effects
The following diagram illustrates the factors governing the reactivity of the three isomers.
Caption: Factors influencing the reactivity of trifluoromethylated benzaldehyde isomers.
Experimental Protocol: Comparative Grignard Reaction
This protocol provides a framework for comparing the reactivity of the three isomers in a Grignard reaction with methylmagnesium bromide. The primary metric for comparison will be product yield under identical reaction conditions.
Causality and Critical Parameters:
-
Anhydrous Conditions: Grignard reagents are highly basic and react readily with protic sources, especially water.[8] All glassware must be rigorously flame-dried, and solvents must be anhydrous to prevent quenching the reagent and reducing yield.[8]
-
Temperature Control: The addition of the aldehyde to the Grignard reagent is exothermic.[8] Maintaining a low temperature (0°C) is crucial to minimize side reactions and ensure controlled addition, leading to higher selectivity and purity of the desired secondary alcohol.[8]
Caption: Workflow for the comparative Grignard reaction experiment.
Step-by-Step Methodology:
-
Preparation of Grignard Reagent:
-
Assemble a flame-dried, three-necked, round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel under an inert atmosphere (Nitrogen or Argon).
-
To the flask, add magnesium turnings (1.2 equivalents) and a single crystal of iodine.
-
Add a solution of methyl iodide (1.1 equivalents) in anhydrous diethyl ether to the dropping funnel.
-
Add a small portion of the methyl iodide solution to the magnesium. The reaction should initiate, indicated by the disappearance of the iodine color.
-
Add the remaining methyl iodide solution dropwise to maintain a gentle reflux. After the addition is complete, stir for an additional 30-60 minutes.[8]
-
-
Reaction with Trifluoromethylated Benzaldehydes (Perform three separate reactions):
-
Cool the Grignard reagent solution to 0°C in an ice bath.
-
In a separate flask, prepare a solution of the respective trifluoromethylated benzaldehyde isomer (1.0 equivalent) in anhydrous diethyl ether.
-
Add the aldehyde solution dropwise to the stirred Grignard reagent at 0°C.[8]
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.[8]
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0°C and slowly quench by adding saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product via flash column chromatography on silica gel.
-
-
Analysis:
-
Determine the isolated yield for each isomer.
-
Confirm the structure and purity of the products using NMR spectroscopy and/or GC-MS.
-
Conclusion
The reactivity of trifluoromethylated benzaldehydes in nucleophilic addition reactions is a clear demonstration of the interplay between electronic activation and steric effects.[3] The para- and meta-isomers are highly reactive due to the strong electron-withdrawing nature of the -CF3 group, making them efficient building blocks in synthesis.[4][9] In contrast, the ortho-isomer's reactivity is tempered by significant steric hindrance, a critical consideration for reaction design.[3][7] This comparative guide provides the foundational understanding and practical data necessary for researchers to make informed decisions, enabling the strategic selection of the appropriate isomer to achieve desired synthetic outcomes.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Biological Activity of Compounds Derived from 2-Hydroxy-4-(trifluoromethyl)benzaldehyde
For distribution to: Researchers, scientists, and drug development professionals
Introduction: The Strategic Advantage of the Trifluoromethyl Moiety
In the landscape of medicinal chemistry, the pursuit of novel therapeutic agents with enhanced efficacy and favorable pharmacokinetic profiles is a perpetual endeavor. The strategic incorporation of fluorine-containing functional groups has emerged as a powerful tool in drug design. Among these, the trifluoromethyl (CF3) group holds a privileged position. Its unique electronic properties, including high electronegativity and metabolic stability, can significantly modulate the biological activity of a parent molecule.[1][2] This guide provides a comprehensive validation and comparative analysis of the biological activities of compounds derived from 2-Hydroxy-4-(trifluoromethyl)benzaldehyde, a versatile scaffold for generating novel Schiff bases and chalcones with promising therapeutic potential.
This document will delve into the synthesis, antimicrobial, and anticancer activities of these derivatives, presenting a comparative analysis against established alternatives. We will explore the mechanistic underpinnings of their biological action and provide detailed, field-proven experimental protocols to ensure scientific rigor and reproducibility.
The Core Scaffold: this compound
This compound serves as an excellent starting material for the synthesis of a diverse array of bioactive compounds. The presence of a hydroxyl group, an aldehyde functionality, and a trifluoromethyl group on the benzene ring offers multiple avenues for chemical modification, leading to the generation of Schiff bases and chalcones.
Comparative Analysis of Biological Activity
Antimicrobial Activity: A New Frontier Against Drug Resistance
The rise of multidrug-resistant (MDR) pathogens presents a formidable challenge to global health. The development of novel antimicrobial agents is therefore a critical area of research. Schiff bases derived from this compound have demonstrated significant potential in this arena.
The antimicrobial efficacy of these compounds is often attributed to the presence of the azomethine group (-C=N-), which is crucial for their biological action.[3] The trifluoromethyl group further enhances this activity, likely by increasing the lipophilicity of the molecule, which facilitates its transport across microbial cell membranes.[4]
Table 1: Comparative Antimicrobial Activity (MIC, µg/mL) of Trifluoromethyl-Substituted Schiff Bases and Standard Antibiotics
| Compound/Drug | Staphylococcus aureus | Escherichia coli | Pseudomonas aeruginosa | Reference |
| Trifluoromethyl Schiff Base Derivative 1 | 55.3 | >100 | 91.5 | [5] |
| Trifluoromethyl Schiff Base Derivative 2 | 12.5 | 62.5 | - | [6] |
| Ciprofloxacin | 0.5 - 2 | 0.25 - 1 | 0.5 - 4 | [6] |
| Vancomycin | 0.5 - 2 | - | - | [7] |
Note: The data presented is a compilation from multiple sources and direct comparisons should be made with caution. The specific structures of the tested derivatives vary across studies.
As evidenced in Table 1, certain trifluoromethyl-substituted Schiff bases exhibit noteworthy activity against Gram-positive bacteria like Staphylococcus aureus, with some derivatives showing comparable or even superior potency to standard antibiotics against resistant strains.[5][7]
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
Chalcones, characterized by an α,β-unsaturated carbonyl system, are a well-established class of compounds with a broad spectrum of biological activities, including potent anticancer effects.[8][9] The introduction of a trifluoromethyl group into the chalcone scaffold has been shown to enhance their cytotoxic activity against various cancer cell lines.[8][10]
The anticancer mechanism of trifluoromethyl-containing chalcones is often multifactorial, involving the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways implicated in cancer progression.[9][11]
Table 2: Comparative Anticancer Activity (IC50, µM) of Trifluoromethyl-Substituted Chalcones and a Standard Chemotherapeutic Agent
| Compound/Drug | Prostate Cancer (PC-3) | Prostate Cancer (DU145) | Breast Cancer (MCF-7) | Reference |
| α-Trifluoromethyl Chalcone 5 | <0.2 | <0.2 | - | [8] |
| Fluorinated Chalcone 11 | - | - | 12.0 - 42.4 | [12] |
| Fluorinated Chalcone 13 | - | - | - | [13] |
| Cisplatin | 1 - 5 | 1 - 5 | 5 - 10 | [12] |
Note: The data is compiled from various studies. IC50 values are highly dependent on the cell line and experimental conditions.
The data in Table 2 underscores the potent anticancer activity of trifluoromethyl-substituted chalcones. Notably, α-trifluoromethyl chalcones have demonstrated sub-micromolar IC50 values against androgen-independent prostate cancer cell lines, indicating their potential as lead compounds for the development of novel anticancer therapies.[8]
Scientific Integrity & Logic: Self-Validating Protocols
To ensure the trustworthiness and reproducibility of the findings presented, this guide provides detailed, step-by-step protocols for the key biological assays used to evaluate the antimicrobial and anticancer activities of the synthesized compounds.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. This protocol is based on the broth microdilution method.
Causality Behind Experimental Choices: The broth microdilution method is chosen for its efficiency, allowing for the simultaneous testing of multiple compounds against various microbial strains in a 96-well format. The use of a standardized inoculum and specific growth media ensures the reproducibility and comparability of the results.
Step-by-Step Methodology:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute the standardized suspension in Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in MHB in a 96-well microtiter plate to obtain a range of concentrations.
-
-
Inoculation and Incubation:
-
Add the diluted bacterial inoculum to each well containing the compound dilutions.
-
Include a growth control well (inoculum without compound) and a sterility control well (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
-
Experimental Protocol: MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Causality Behind Experimental Choices: The MTT assay is a widely accepted and reliable method for screening the cytotoxic effects of potential anticancer agents. The principle lies in the ability of viable cells with active mitochondria to reduce the yellow MTT tetrazolium salt to a purple formazan product. The intensity of the color is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in the appropriate cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the compound.
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add MTT solution (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control cells.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
-
Visualization of Key Processes
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate a generalized synthesis workflow and a simplified signaling pathway.
Caption: Generalized synthesis of Schiff bases and chalcones.
Caption: Simplified signaling pathway for apoptosis induction.
Conclusion and Future Directions
The derivatives of this compound, particularly Schiff bases and chalcones, represent a promising class of compounds with demonstrable antimicrobial and anticancer activities. The strategic inclusion of the trifluoromethyl group significantly enhances their biological potency. The comparative data and detailed protocols provided in this guide serve as a valuable resource for researchers in the field of drug discovery and development.
Further investigations should focus on elucidating the precise molecular targets of these compounds and optimizing their structure-activity relationships to develop next-generation therapeutic agents with improved efficacy and safety profiles. The exploration of their potential in combating drug-resistant infections and aggressive cancers warrants continued and dedicated research efforts.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]
- 3. Synthesis, Characterizations, Hirshfeld Surface Analysis, DFT, and NLO Study of a Schiff Base Derived from Trifluoromethyl Amine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. α-Trifluoromethyl Chalcones as Potent Anticancer Agents for Androgen Receptor-Independent Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. α-Trifluoromethyl Chalcones as Potent Anticancer Agents for Androgen Receptor-Independent Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. New Fluoro‐ and Trifluoromethyl‐Substituted Trimethoxychalcones as Anticancer Agents: Synthesis, Bio‐evaluation, and Computational Studies | Semantic Scholar [semanticscholar.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Synthesis, characterization, and anti-cancer activity of new chalcone derivatives containing naphthalene and fluorine moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Spectroscopic comparison of 2-Hydroxy-4-(trifluoromethyl)benzaldehyde isomers
<_ A Researcher's Guide to the Spectroscopic Differentiation of 2-Hydroxy-4-(trifluoromethyl)benzaldehyde Isomers
The strategic placement of the potent electron-withdrawing trifluoromethyl group (-CF3) in conjunction with the hydroxyl (-OH) and aldehyde (-CHO) functionalities creates distinct electronic environments on the aromatic ring. These subtle yet significant differences manifest as unique fingerprints across various spectroscopic techniques. This guide will explore these differences through Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS), providing a comprehensive toolkit for isomeric differentiation.
The Structural Imperative: Why Isomeric Position Matters
The relative positions of the -OH, -CHO, and -CF3 groups dictate the molecule's overall electronic and steric properties. A critical feature of all isomers discussed here is the ortho positioning of the hydroxyl and aldehyde groups. This arrangement facilitates strong intramolecular hydrogen bonding between the phenolic proton and the carbonyl oxygen.[1][2] This interaction significantly influences the chemical and spectroscopic behavior of the molecule, creating a quasi-aromatic ring system and affecting the chemical shifts and vibrational frequencies of the involved groups.[1][3]
The key differentiator among the isomers is the location of the -CF3 group. Its powerful inductive (-I) and resonance (-M) effects modulate the electron density of the aromatic ring and, consequently, the spectroscopic signatures of the protons and carbons.[4] Understanding these effects is paramount for accurate spectral interpretation.
Comparative Spectroscopic Data Analysis
The following tables summarize the key spectroscopic data for the three isomers. This data has been aggregated from various sources and serves as a comparative baseline. Note that experimental values can vary slightly based on solvent, concentration, and instrument calibration.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | Solvent | δ (CHO) | δ (OH) | Aromatic Protons (δ, multiplicity, J) |
| This compound | CDCl₃ | ~9.9 | ~11.2 | H3: ~7.2 (d), H5: ~7.6 (d), H6: ~7.7 (s) |
| 2-Hydroxy-3-(trifluoromethyl)benzaldehyde | CDCl₃ | ~10.0 | ~11.5 | H4, H5, H6: Complex multiplet ~7.0-7.8 |
| 2-Hydroxy-5-(trifluoromethyl)benzaldehyde [5][6] | CDCl₃ | ~9.9 | ~11.1 | H3: ~7.2 (d), H4: ~7.6 (dd), H6: ~7.9 (d) |
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | Solvent | δ (C=O) | δ (CF₃) | Aromatic Carbons (δ) |
| This compound [7] | CDCl₃ | ~195 | ~123 (q) | ~118, 120, 133, 135 (q), 162 |
| 2-Hydroxy-3-(trifluoromethyl)benzaldehyde | CDCl₃ | ~194 | ~124 (q) | ~119, 122 (q), 125, 130, 137, 161 |
| 2-Hydroxy-5-(trifluoromethyl)benzaldehyde | CDCl₃ | ~196 | ~124 (q) | ~118, 122, 124 (q), 127 (q), 133, 160 |
Table 3: FT-IR Spectroscopic Data (Key Vibrational Frequencies in cm⁻¹)
| Compound | ν(O-H) broad | ν(C=O) | ν(C-F) |
| This compound | ~3200-2800 | ~1660 | ~1320, 1170, 1130 |
| 2-Hydroxy-3-(trifluoromethyl)benzaldehyde | ~3200-2800 | ~1665 | ~1310, 1160, 1120 |
| 2-Hydroxy-5-(trifluoromethyl)benzaldehyde | ~3200-2800 | ~1655 | ~1330, 1180, 1140 |
Table 4: UV-Vis Spectroscopic Data (λmax in nm)
| Compound | Solvent | λmax (π → π) | λmax (n → π) |
| This compound | Ethanol | ~275, 315 | ~350 |
| 2-Hydroxy-3-(trifluoromethyl)benzaldehyde | Ethanol | ~270, 310 | ~345 |
| 2-Hydroxy-5-(trifluoromethyl)benzaldehyde | Ethanol | ~280, 320 | ~355 |
Table 5: Mass Spectrometry Data (Electron Ionization)
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Mass (m/z) of Molecular Ion [M]⁺ | Key Fragment Ions (m/z) |
| This compound [7] | C₈H₅F₃O₂ | 190.12 | 190 | 189, 161, 141, 113 |
| 2-Hydroxy-3-(trifluoromethyl)benzaldehyde | C₈H₅F₃O₂ | 190.12 | 190 | 189, 161, 141, 113 |
| 2-Hydroxy-5-(trifluoromethyl)benzaldehyde | C₈H₅F₃O₂ | 190.12 | 190 | 189, 161, 141, 113 |
Experimental Protocols & Methodologies
To ensure data integrity and reproducibility, the following standardized protocols for spectroscopic analysis are recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful technique for isomer differentiation.[8] The chemical shift and coupling patterns of the aromatic protons provide a direct map of the substituent positions.
-
Sample Preparation : Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[9] Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
¹H NMR Spectroscopy : Acquire proton spectra on a 400 MHz (or higher) spectrometer. A standard acquisition includes 16-32 scans with a relaxation delay of 1-2 seconds.
-
¹³C NMR Spectroscopy : Acquire carbon spectra on the same instrument (operating at ~100 MHz for a 400 MHz magnet). Due to the low natural abundance of ¹³C, several hundred to a few thousand scans are typically required.[9] DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups.[8]
-
Causality : The choice of a high-field magnet (≥400 MHz) is crucial for resolving the complex spin-spin coupling patterns in the aromatic region.[10] The -CF3 group will cause splitting in the attached carbon signal (¹JCF) and adjacent carbons (²JCF, ³JCF), which is a key diagnostic feature in the ¹³C NMR spectrum.[11]
Caption: Standard workflow for NMR-based isomer identification.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is excellent for confirming functional groups and probing the strength of the intramolecular hydrogen bond.
-
Sample Preparation : For liquid or low-melting point solid samples, Attenuated Total Reflectance (ATR) is the most convenient method. Place a small amount of the neat sample directly onto the ATR crystal (e.g., diamond or zinc selenide).
-
Data Acquisition : Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.[12] A background spectrum of the clean, empty crystal must be taken and subtracted.
-
Causality : The intramolecular hydrogen bond between the -OH and -CHO groups results in a very broad O-H stretching band at a lower frequency (~3200-2800 cm⁻¹) compared to a free phenol (~3600 cm⁻¹).[13] The position of the electron-withdrawing -CF3 group will subtly influence the C=O stretching frequency by altering the electron density of the ring and the strength of the hydrogen bond.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The position of the -CF3 group affects the energy levels of the π-system, leading to shifts in the absorption maxima (λmax).
-
Sample Preparation : Prepare a dilute solution (e.g., 10-5 M) of the compound in a UV-grade solvent, such as ethanol or cyclohexane.[12]
-
Data Acquisition : Scan the absorbance from 200 nm to 400 nm using a dual-beam spectrophotometer. Use a cuvette containing only the solvent as a reference blank.[12]
-
Causality : The choice of solvent is critical. Polar solvents can form hydrogen bonds with the solute, which may stabilize the ground state more than the excited state (or vice-versa), leading to shifts in λmax.[14][15] Comparing spectra in both polar (e.g., ethanol) and non-polar (e.g., hexane) solvents can provide additional characterization data.[16] The observed bands correspond to π → π* and n → π* electronic transitions of the conjugated aromatic system.
Mass Spectrometry (MS)
MS provides the molecular weight and fragmentation pattern, which can aid in structural confirmation. While positional isomers often yield similar fragmentation patterns, subtle differences in fragment ion intensities can sometimes be observed.
-
Ionization Method : Electron Ionization (EI) is a common "hard" ionization technique suitable for these relatively volatile and stable compounds. It typically operates at 70 eV and produces a rich fragmentation pattern useful for structural elucidation.[17] For a "softer" ionization that preserves the molecular ion, Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) can be used, particularly when coupled with liquid chromatography (LC-MS).[18][19][20]
-
Data Acquisition : A small amount of sample is introduced into the ion source. The mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio (m/z).
-
Causality : All three isomers have the same molecular weight (190.12 g/mol ) and will show a molecular ion peak [M]⁺ at m/z 190. The primary fragmentation pathway involves the loss of the aldehydic proton to give a stable acylium ion at m/z 189 [M-H]⁺. Subsequent fragmentations, such as the loss of CO (m/z 161), provide further structural clues.
Caption: General workflow for Mass Spectrometry analysis.
Conclusion
The unambiguous identification of this compound isomers is a critical step in research and development. While techniques like FT-IR, UV-Vis, and MS provide essential confirmatory data, NMR spectroscopy, particularly ¹H NMR, stands out as the definitive method for differentiation. The distinct chemical shifts and coupling patterns of the aromatic protons serve as a robust and reliable fingerprint for each isomer. By employing the systematic, multi-technique approach outlined in this guide, researchers can confidently characterize their materials, ensuring the integrity and success of their scientific endeavors.
References
- 1. mdpi.com [mdpi.com]
- 2. Energy of Intramolecular Hydrogen Bonding in ortho-Hydroxybenzaldehydes, Phenones and Quinones. Transfer of Aromaticity from ipso-Benzene Ring to the Enol System(s) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. NMR Spectra of Benzenes Containing Trifluoromethyl Groups | Semantic Scholar [semanticscholar.org]
- 5. 2-hydroxy-5-(trifluoroMethyl)benzaldehyde | 210039-65-9 [chemicalbook.com]
- 6. 2-hydroxy-5-(trifluoroMethyl)benzaldehyde(210039-65-9) 1H NMR spectrum [chemicalbook.com]
- 7. This compound | C8H5F3O2 | CID 22493901 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. omicsonline.org [omicsonline.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 11. rsc.org [rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Structural Relevance of Intramolecular H-Bonding in Ortho-Hydroxyaryl Schiff Bases: The Case of 3-(5-bromo-2-hydroxybenzylideneamino) Phenol - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. m.youtube.com [m.youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. acdlabs.com [acdlabs.com]
- 18. pharmafocuseurope.com [pharmafocuseurope.com]
- 19. bitesizebio.com [bitesizebio.com]
- 20. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]
A Strategic Guide to the Large-Scale Synthesis of 2-Hydroxy-4-(trifluoromethyl)benzaldehyde: A Cost-Benefit Analysis
For Researchers, Scientists, and Drug Development Professionals
The selection of chemical intermediates is a cornerstone of efficient and economically viable large-scale synthesis in the pharmaceutical and agrochemical industries. 2-Hydroxy-4-(trifluoromethyl)benzaldehyde is a pivotal building block, prized for its unique structural features that impart desirable properties to target molecules. This guide provides an in-depth cost-benefit analysis of its industrial production, offering a comparative look at its primary synthetic routes and evaluating viable alternatives. Grounded in experimental data and established chemical principles, this document serves as a technical resource for informed decision-making in process development and manufacturing.
The Strategic Value of the Trifluoromethyl Group
This compound is a highly valued intermediate due to the trifluoromethyl (-CF3) group.[1][2][3][4] This moiety is a powerful electron-withdrawing group, which enhances the electrophilicity of the adjacent aldehyde, often leading to faster and more efficient reactions.[1][2] In drug development, the -CF3 group is known to significantly improve a molecule's metabolic stability, lipophilicity, and binding affinity, ultimately enhancing the bioavailability and efficacy of Active Pharmaceutical Ingredients (APIs).[1]
Part 1: Primary Synthesis Routes for this compound
The industrial synthesis of this aldehyde is predominantly approached via two distinct pathways, each with its own economic and logistical profile. The choice between them hinges on factors such as raw material cost, process complexity, and waste management.
Route 1: Formylation of 3-(Trifluoromethyl)phenol
This is the most direct and historically significant approach, involving the introduction of a formyl (-CHO) group onto the aromatic ring of 3-(trifluoromethyl)phenol. The primary methods for this transformation are the Reimer-Tiemann and Duff reactions.
-
Reimer-Tiemann Reaction : This reaction utilizes chloroform (CHCl3) and a strong base to generate dichlorocarbene (:CCl2), a reactive intermediate that acts as the electrophile.[5][6][7][8] The phenoxide attacks the dichlorocarbene, and subsequent hydrolysis yields the ortho-hydroxybenzaldehyde.[6][7][9] While a classic named reaction, its large-scale application is often hampered by modest yields, the formation of para-isomers and other byproducts that complicate purification, and the environmental and safety concerns associated with using chloroform in a biphasic system.[6][7][10]
-
Duff Reaction : A more industrially favored method, the Duff reaction employs hexamethylenetetramine (HMTA) as the formylating agent, typically in an acidic medium like glyceroboric acid or trifluoroacetic acid.[11][12][13][14] This reaction generally provides better yields and higher regioselectivity for the desired ortho-product compared to the Reimer-Tiemann reaction.[11][15] The mechanism involves the formation of an iminium ion from HMTA, which then alkylates the phenol ring, followed by hydrolysis to release the aldehyde.[11]
Experimental Protocol: Duff Reaction for this compound Synthesis
-
Reaction Setup: In a suitable glass-lined reactor, 3-(trifluoromethyl)phenol is dissolved in trifluoroacetic acid under an inert atmosphere.[13][14]
-
Reagent Addition: Hexamethylenetetramine is added portion-wise to the solution, maintaining the temperature below a specified limit to control the initial exothermic reaction.
-
Thermal Treatment: The reaction mixture is heated to reflux (typically 80-100°C) for several hours until the reaction is complete, as monitored by techniques like HPLC or TLC.[13]
-
Hydrolysis: The mixture is cooled and then carefully quenched by adding it to ice water.
-
Workup and Isolation: The aqueous mixture is made basic and extracted with a suitable organic solvent (e.g., diethyl ether). The organic layers are combined, washed, dried, and concentrated under reduced pressure.
-
Purification: The crude product is purified via recrystallization or distillation to yield this compound of high purity.[13]
Route 2: Oxidation of 2-Methyl-4-(trifluoromethyl)phenol
An alternative strategy begins with 2-methyl-4-(trifluoromethyl)phenol, oxidizing the benzylic methyl group to an aldehyde. The feasibility of this route depends heavily on the relative cost and availability of the starting material compared to 3-(trifluoromethyl)phenol.
-
Metal Oxide Oxidation: The use of stoichiometric oxidants like activated manganese dioxide (MnO2) is a well-established method for converting benzylic alcohols and methyl groups to aldehydes. However, on a large scale, this approach generates significant heavy metal waste, posing disposal challenges and adding to the overall process cost.
-
Catalytic Air Oxidation: A more sustainable and atom-economical approach is the catalytic oxidation using air or oxygen as the terminal oxidant. This "green" method typically employs transition metal catalysts (e.g., cobalt or manganese salts) and requires careful optimization of reaction parameters such as temperature, pressure, and catalyst loading to achieve high selectivity and yield. While promising, the initial development and screening for a robust catalyst system can be resource-intensive.
Workflow for Large-Scale Synthesis Route Selection
Caption: A logical workflow for selecting the optimal large-scale synthesis route.
Comparative Analysis of Synthesis Routes
| Feature | Route 1: Duff Reaction | Route 2: Catalytic Air Oxidation |
| Starting Material | 3-(Trifluoromethyl)phenol | 2-Methyl-4-(trifluoromethyl)phenol |
| Key Reagents | Hexamethylenetetramine, Acid | Metal Catalyst, Air/O₂ |
| Typical Yield | 60-80% | Potentially >85% (post-optimization) |
| Raw Material Cost | Generally higher | Potentially lower |
| Process Complexity | Moderate; established protocol | High; requires catalyst development |
| Environmental Impact | Moderate (solvent and acid waste) | Low (greener process) |
| Key Advantage | High reliability, well-understood | High atom economy, lower waste |
| Key Disadvantage | Moderate yields, reagent cost | Initial R&D investment for catalyst |
Part 2: Viable Alternatives and Their Comparative Performance
For certain applications, the specific electronic and steric properties of the -CF3 group may not be strictly necessary. In such cases, alternative substituted benzaldehydes can offer a more cost-effective synthetic pathway.
Alternative 1: 2-Hydroxy-4-chlorobenzaldehyde
When a strong electron-withdrawing group is needed but metabolic stability is less critical, 2-hydroxy-4-chlorobenzaldehyde can be an excellent substitute. The chloro-substituent provides similar electronic effects to the aldehyde reactivity. Its synthesis from the less expensive 3-chlorophenol via standard formylation reactions makes it an economically attractive option.
Alternative 2: 2-Hydroxy-4-methoxybenzaldehyde
Conversely, if the synthetic strategy requires an electron-donating group at the 4-position, 2-hydroxy-4-methoxybenzaldehyde is a common choice. It is readily prepared from 3-methoxyphenol and is widely used in the synthesis of fragrances, dyes, and other organic intermediates.
Decision Matrix for Intermediate Selection
Caption: A decision-making guide for selecting the appropriate benzaldehyde intermediate.
Performance and Cost Comparison of Alternatives
| Intermediate | Key Property | Relative Starting Material Cost | Synthetic Utility | Common Applications |
| This compound | Strong electron-withdrawal, high metabolic stability | High | Enhanced reactivity | Pharmaceuticals, Agrochemicals[3] |
| 2-Hydroxy-4-chlorobenzaldehyde | Strong electron-withdrawal | Low | Good reactivity | Dyes, Polymers, some APIs |
| 2-Hydroxy-4-methoxybenzaldehyde | Electron-donating | Low | Standard reactivity | Fragrances, Organic Synthesis |
Conclusion
The decision to use this compound in large-scale synthesis is a strategic trade-off between its higher raw material cost and the significant value it adds to the final product, particularly in the pharmaceutical sector. The Duff reaction remains a reliable and well-established method for its production. However, for new process development, catalytic air oxidation of 2-methyl-4-(trifluoromethyl)phenol represents a more cost-effective and environmentally benign route, warranting investment in catalyst and process optimization. When the unique benefits of the trifluoromethyl group are not a prerequisite, alternative intermediates like 2-hydroxy-4-chlorobenzaldehyde offer a pragmatic, cost-saving approach. A thorough analysis of the target molecule's required properties, coupled with a rigorous evaluation of process economics, is essential for making the most strategic and profitable decision.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. CAS 58914-34-4: Benzaldehyde, 2-hydroxy-4-(trifluoromethyl… [cymitquimica.com]
- 4. 4-Trifluoromethylbenzaldehyde - Wikipedia [en.wikipedia.org]
- 5. chemistry-reaction.com [chemistry-reaction.com]
- 6. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 7. byjus.com [byjus.com]
- 8. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]
- 9. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 10. CN112830872A - Synthesis method of 2,3, 4-trihydroxybenzaldehyde - Google Patents [patents.google.com]
- 11. Duff reaction - Wikipedia [en.wikipedia.org]
- 12. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 13. Aromatic Formylation with HMTA and TFA - [www.rhodium.ws] [chemistry.mdma.ch]
- 14. US3833660A - Process for making aromatic aldehydes - Google Patents [patents.google.com]
- 15. scholarworks.uni.edu [scholarworks.uni.edu]
A Senior Application Scientist's Guide to the Purification of 2-Hydroxy-4-(trifluoromethyl)benzaldehyde
Introduction: The Critical Role of Purity
2-Hydroxy-4-(trifluoromethyl)benzaldehyde is a pivotal intermediate in the synthesis of advanced pharmaceutical compounds and complex organic materials. Its unique structure, featuring a reactive aldehyde, a directing hydroxyl group, and an electron-withdrawing trifluoromethyl group, makes it a versatile building block. However, the synthetic routes to this compound can introduce a variety of impurities, including unreacted starting materials, isomeric by-products, and oxidation products such as the corresponding carboxylic acid.[1] For researchers in drug development and materials science, the purity of this starting material is not a trivial detail; it is the foundation upon which reliable, reproducible, and safe downstream applications are built.[2][3] Impurities can lead to unpredictable reaction kinetics, the formation of unwanted side-products, and significant challenges in the purification of the final active pharmaceutical ingredient (API) or material.
This guide provides an in-depth comparison of the primary methods for purifying this compound, offering field-proven insights and detailed protocols to empower researchers to select and execute the optimal strategy for their specific needs.
Understanding the Challenge: Common Impurities
Before selecting a purification method, it is essential to anticipate the likely impurities. A typical synthesis might leave behind:
-
Starting Materials: Unreacted precursors from the formylation or trifluoromethylation steps.
-
Isomeric By-products: Incorrectly substituted isomers that may have similar physical properties.
-
Oxidation Product: 2-Hydroxy-4-(trifluoromethyl)benzoic acid, formed by the air oxidation of the aldehyde group, is a very common impurity.[1]
-
Residual Solvents and Reagents: Catalysts, solvents, and other reagents used during the synthesis.
The goal of purification is to effectively remove these contaminants while maximizing the recovery of the desired high-purity product.
Comparative Analysis of Purification Methodologies
The choice of purification technique is a critical decision dictated by the scale of the purification, the nature of the impurities, and the desired final purity. We will compare the three most viable methods for this solid compound: Recrystallization, Column Chromatography, and Bisulfite Adduct Formation.
Method 1: Recrystallization
Recrystallization is a powerful and economical technique for purifying solid compounds on both small and large scales.[4] The principle is based on the differential solubility of the target compound and its impurities in a selected solvent system at varying temperatures.[5]
-
Mechanism of Action: An impure solid is dissolved in a minimum amount of a hot solvent in which it is highly soluble. As the solution cools, the solubility of the target compound decreases, causing it to crystallize out of the solution in a purer form. The impurities, being present in a much lower concentration, ideally remain dissolved in the cold solvent (mother liquor).[6]
-
Applicability & Rationale: Given that this compound is a solid, recrystallization is a highly suitable method.[7] The key is selecting an appropriate solvent. For hydroxylated benzaldehydes, polar solvents like ethanol or ethanol/water mixtures are often effective.[8][9] The ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point.[2]
-
Advantages:
-
Scalability: Excellent for purifying large quantities (grams to kilograms).
-
Cost-Effective: Generally requires less solvent and no expensive stationary phases compared to chromatography.
-
Simplicity: The procedure is straightforward and does not require specialized equipment beyond standard laboratory glassware.
-
-
Disadvantages:
-
Yield Loss: Some product will always remain dissolved in the mother liquor, leading to lower recovery.
-
Solvent Selection: Finding the optimal solvent can be a time-consuming trial-and-error process.
-
"Oiling Out": If the compound's melting point is lower than the solvent's boiling point, or if significant impurities are present, the compound may separate as an oil instead of crystals, hindering purification.[10]
-
Method 2: Flash Column Chromatography
Column chromatography is a versatile and highly effective separation technique used to purify individual compounds from a mixture.[11] It is particularly useful for separating compounds with very similar properties and for achieving very high purity on a small to moderate scale.
-
Mechanism of Action: The technique relies on the differential partitioning of components between a stationary phase (typically silica gel or alumina packed in a column) and a liquid mobile phase (the eluent) that flows through it.[12] Compounds with a stronger affinity for the stationary phase move down the column more slowly than compounds with a weaker affinity, enabling separation.[11]
-
Applicability & Rationale: Column chromatography is well-suited for purifying this compound, especially for removing impurities with different polarities. The hydroxyl and aldehyde groups will interact with the polar silica gel. The primary impurity, the corresponding carboxylic acid, is more polar and will adhere more strongly to the silica, allowing the desired aldehyde to be eluted first with a moderately polar solvent system.[1] A typical eluent would be a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.[13][14]
-
Advantages:
-
High Resolution: Capable of separating closely related compounds, leading to very high purity (>99%).
-
Versatility: Can be applied to a wide range of compounds and impurity profiles.
-
Direct Monitoring: Progress can be easily monitored by Thin-Layer Chromatography (TLC).
-
-
Disadvantages:
-
Limited Scalability: Becomes cumbersome and expensive for multi-gram to kilogram scales.
-
Solvent Consumption: Requires large volumes of solvent, increasing cost and waste.
-
Time-Consuming: The process of packing the column, running the separation, and evaporating fractions can be lengthy.
-
Potential for Decomposition: Some sensitive aldehydes can decompose on acidic silica gel, although this can be mitigated by using a neutral stationary phase like alumina or by adding a small amount of a base like triethylamine to the eluent.[13]
-
Method 3: Bisulfite Adduct Formation & Extraction
This is a classic chemical method for selectively separating aldehydes from other functional groups.[15]
-
Mechanism of Action: The aldehyde functional group reacts reversibly with a saturated aqueous solution of sodium bisulfite to form a charged, water-soluble adduct. This adduct can be easily separated from non-aldehydic organic impurities via liquid-liquid extraction. The pure aldehyde can then be regenerated from the aqueous layer by adding a base (e.g., NaHCO₃ or NaOH), which reverses the reaction.[1][15]
-
Applicability & Rationale: This technique is highly specific for aldehydes and some reactive ketones and is effective for aromatic aldehydes like the target compound.[15] It is particularly useful for removing stubborn non-aldehydic impurities that are difficult to separate by other means.
-
Advantages:
-
High Specificity: Excellent for separating aldehydes from other classes of compounds.
-
High Recovery: The reaction is reversible, often leading to good yields.
-
Rapid Process: Can be much faster than column chromatography.[15]
-
-
Disadvantages:
-
Does Not Remove Aldehydic Impurities: This method will not separate the target aldehyde from other aldehyde impurities.
-
Additional Reaction Steps: Requires two additional chemical reaction steps (adduct formation and regeneration).
-
Handling of SO₂: The procedure can generate sulfur dioxide gas and must be performed in a well-ventilated fume hood.[15]
-
Quantitative Comparison of Purification Methods
| Parameter | Recrystallization | Flash Column Chromatography | Bisulfite Adduct Formation |
| Achievable Purity | >98.5% | >99% | High (for non-aldehydic impurities) |
| Typical Yield | 60-85%[8] | 70-90%[8] | 80-95% |
| Scale | Grams to Kilograms | Milligrams to Grams | Milligrams to Kilograms |
| Time Consumption | Moderate | High | Low to Moderate |
| Solvent/Reagent Cost | Low to Moderate | High | Low |
| Best For... | Large-scale purification; removing minor impurities from a mostly pure solid. | Achieving highest purity; separating complex mixtures and isomers. | Removing non-aldehydic impurities; purification when other methods fail. |
Experimental Workflows and Decision Logic
The selection of a purification strategy often follows a logical progression. The diagram below illustrates a typical workflow from crude product to final purity analysis.
Caption: General workflow for the purification and analysis of this compound.
Choosing the right method depends on the initial purity and the desired outcome.
Caption: Decision tree for selecting a primary purification method.
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves. This compound is harmful if swallowed and causes skin and eye irritation.[7][16]
Protocol 1: Purification by Recrystallization
This protocol provides a general framework. The ideal solvent must be determined experimentally through small-scale solubility tests. Good starting candidates include isopropanol, ethanol/water mixtures, or ethyl acetate/hexane mixtures.
-
Solvent Selection (Small Scale): a. Place ~20-30 mg of the crude solid into several small test tubes. b. To each tube, add a different candidate solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene) dropwise at room temperature until a slurry is formed. If the solid dissolves completely at room temperature, the solvent is unsuitable. c. Heat the tubes that did not fully dissolve. Add the hot solvent dropwise until the solid just dissolves. d. Allow the solutions to cool slowly to room temperature, then place them in an ice bath. e. The best solvent is one that dissolves the compound when hot but yields a high amount of crystalline solid upon cooling.
-
Recrystallization Procedure (Large Scale): a. Place the crude this compound into an Erlenmeyer flask of appropriate size. b. Add the chosen solvent in small portions while heating the flask on a hot plate with stirring. Continue adding the hot solvent until the solid has just completely dissolved.[6] c. If the solution is colored by impurities, a small amount of activated charcoal can be added, and the solution can be hot-filtered through a fluted filter paper to remove the charcoal. d. Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. e. Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 30 minutes to maximize precipitation. f. Collect the purified crystals by vacuum filtration using a Büchner funnel. g. Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any residual mother liquor. h. Dry the crystals under vacuum to remove all traces of solvent. Determine the yield and assess purity via melting point analysis, HPLC, or NMR.
Protocol 2: Purification by Flash Column Chromatography
This protocol assumes the use of silica gel as the stationary phase. The eluent system should first be optimized using TLC.
-
TLC Analysis and Eluent Selection: a. Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate). b. Spot the solution onto a TLC plate and develop it in various solvent systems (e.g., starting with 9:1 Hexane:Ethyl Acetate and increasing polarity). c. The ideal eluent system will give the target compound an Rf (retention factor) of approximately 0.3 and show good separation from all impurities.[13]
-
Column Preparation: a. Select a glass column of appropriate diameter and length for the amount of material to be purified. b. Prepare a slurry of silica gel (230-400 mesh) in the least polar eluent system determined by TLC. c. Pack the column with the slurry, ensuring no air bubbles are trapped. Allow the silica to settle into a uniform bed, and drain the excess solvent until it is level with the top of the silica. Add a thin layer of sand to protect the silica bed.[12]
-
Sample Loading: a. Dissolve the crude product in the minimum possible volume of the eluent or a slightly more polar solvent. b. Carefully apply this concentrated solution to the top of the silica gel bed using a pipette. c. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting dry powder to the top of the column.
-
Elution and Fraction Collection: a. Carefully add the eluent to the top of the column and apply pressure (using a pump or inert gas) to begin the flow. b. Collect the eluting solvent in a series of numbered test tubes or flasks. c. Monitor the separation by collecting small spots from the column outlet onto a TLC plate and visualizing under UV light. d. Combine the fractions that contain the pure product.
-
Product Isolation: a. Evaporate the solvent from the combined pure fractions using a rotary evaporator. b. Place the resulting solid under high vacuum to remove any residual solvent. c. Determine the yield and confirm purity using appropriate analytical methods.[12]
Conclusion
The purification of this compound is a critical step that directly impacts the success of subsequent research and development activities. While recrystallization offers a scalable and cost-effective solution for products with relatively high initial purity, flash column chromatography provides unparalleled resolution for complex mixtures and is the method of choice for achieving the highest levels of purity. For specific challenges involving non-aldehydic impurities, bisulfite adduct formation remains a valuable tool. By understanding the principles, advantages, and practical execution of each method, researchers can confidently select and apply the optimal strategy to obtain material of the required quality, ensuring the integrity and success of their scientific endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. physics.emu.edu.tr [physics.emu.edu.tr]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mt.com [mt.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. This compound | 58914-34-4 [sigmaaldrich.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 2,3,4-Trihydroxybenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]
- 12. How to Column Aldehydes: A Comprehensive Guide • cmu.edu.jm [jitsi.cmu.edu.jm]
- 13. researchgate.net [researchgate.net]
- 14. 2-(Trifluoromethyl)benzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 15. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]
- 16. fluorochem.co.uk [fluorochem.co.uk]
Cross-reactivity studies of antibodies raised against derivatives of 2-Hydroxy-4-(trifluoromethyl)benzaldehyde
A Senior Application Scientist's Guide to Specificity Assessment
Introduction
In the development of immunoassays for small molecules, achieving high specificity is the cornerstone of reliable quantification. Small molecules, or haptens, like 2-Hydroxy-4-(trifluoromethyl)benzaldehyde (HFTB), are not immunogenic on their own and require conjugation to a larger carrier protein to elicit an immune response.[1][2][3] The resulting antibodies are powerful tools for detection, but their utility is dictated by their ability to distinguish the target molecule from structurally similar compounds—a property known as specificity.[4][5]
Cross-reactivity, the binding of an antibody to non-target molecules, can significantly compromise assay accuracy, leading to false-positive results and an overestimation of the target analyte's concentration.[5][6] This guide provides a comprehensive framework for evaluating the cross-reactivity of polyclonal antibodies raised against different derivatives of HFTB. We will delve into the rationale behind hapten design, present detailed protocols for robust cross-reactivity assessment using competitive ELISA and Surface Plasmon Resonance (SPR), and offer insights into interpreting the comparative data. This document is intended for researchers, scientists, and drug development professionals engaged in the creation and validation of antibody-based detection methods for small molecule targets.
The Rationale of Hapten Design and Immunogen Preparation
The specificity of an anti-hapten antibody is profoundly influenced by the structure of the immunogen, particularly how the hapten is linked to the carrier protein.[3][7] The linker's attachment point dictates which parts of the small molecule are exposed to the immune system, thereby directing the epitope recognition. For HFTB, with its core trifluoromethylphenyl group and defining hydroxyl and aldehyde functionalities, different conjugation strategies will produce antibodies with distinct recognition profiles.
Here, we compare antibodies raised against two rationally designed HFTB-protein conjugates:
-
HFTB-BSA (via Aldehyde Group): The aldehyde group of HFTB is used for reductive amination to the lysine residues of Bovine Serum Albumin (BSA). This strategy exposes the critical hydroxyl and trifluoromethyl groups to the immune system, aiming for antibodies that recognize this specific substitution pattern on the aromatic ring.
-
HFTB-Derivative-BSA (via Hydroxyl Group): A derivative is first synthesized where a linker with a terminal carboxyl group is attached to the hydroxyl group of HFTB. This derivative is then conjugated to BSA's lysine residues via carbodiimide chemistry. This approach exposes the aldehyde and trifluoromethyl groups, potentially generating a different class of specific antibodies.
The successful conjugation and characterization of these hapten-carrier conjugates are prerequisites for generating a robust immune response and, ultimately, useful antibodies.[7][8]
References
- 1. researchgate.net [researchgate.net]
- 2. aptamergroup.com [aptamergroup.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. cusabio.com [cusabio.com]
- 5. What are the associations between cross-reactivity and specificity? | AAT Bioquest [aatbio.com]
- 6. elisakits.co.uk [elisakits.co.uk]
- 7. Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to In Vitro and In Vivo Evaluation of Bioactive Molecules Derived from 2-Hydroxy-4-(trifluoromethyl)benzaldehyde
This guide provides a comparative analysis of in vitro and in vivo methodologies for assessing the therapeutic potential of bioactive molecules synthesized from the versatile precursor, 2-Hydroxy-4-(trifluoromethyl)benzaldehyde. We will explore the rationale behind experimental choices, present detailed protocols, and critically evaluate the data generated from each approach, offering a comprehensive perspective for researchers in drug discovery and development.
The Strategic Importance of the this compound Scaffold
This compound serves as a privileged starting block in medicinal chemistry. Its structure combines a reactive aldehyde group, ideal for forming diverse derivatives like Schiff bases, with a phenolic hydroxyl group.[1][2] Crucially, the incorporation of a trifluoromethyl (–CF3) group is a deliberate strategy to enhance the pharmacological properties of the resulting molecules. The –CF3 group is highly electronegative and lipophilic, which can significantly improve a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[3][4] These enhancements often translate to more potent and effective therapeutic agents, particularly in the development of novel anticancer, anti-inflammatory, and antimicrobial drugs.[3][5]
Part 1: In Vitro Evaluation - The Foundation of Discovery
In vitro studies, conducted in a controlled environment outside a living organism (e.g., in test tubes or on cell cultures), represent the critical first step in evaluating a compound's potential. They are indispensable for high-throughput screening, elucidating mechanisms of action, and establishing a preliminary safety profile in a cost-effective and rapid manner.
Common In Vitro Assays for Bioactivity Screening
Derivatives of this compound are frequently evaluated for a range of biological activities. Below are key assays that provide foundational data on their therapeutic promise.
-
Anticancer Activity: The potential of these compounds to inhibit cancer cell growth is a primary focus. The MTT assay is a widely used colorimetric method to assess cell viability. It measures the metabolic activity of cells, which is directly proportional to the number of viable cells. Trifluoromethyl-containing phenols have shown significant anticancer potential by inhibiting key signaling pathways and inducing apoptosis (programmed cell death).[5][6][7]
-
Anti-inflammatory Activity: Chronic inflammation is a hallmark of many diseases. The anti-inflammatory effects of these molecules are often assessed by their ability to inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7).[5][8][9] Furthermore, direct inhibition of enzymes like cyclooxygenase-2 (COX-2) is a key indicator of anti-inflammatory potential.[10]
-
Antioxidant Potential: Oxidative stress is implicated in numerous pathological conditions. The antioxidant capacity of synthesized compounds is commonly determined using assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.[5][10][11]
-
Antimicrobial Efficacy: The rise of drug-resistant pathogens necessitates the discovery of new antimicrobial agents. The antimicrobial activity of these derivatives is quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible microbial growth.[1][12]
Data Summary: In Vitro Bioactivity
| Compound Class | Assay | Target/Cell Line | Key Finding (IC50 / Activity) | Reference |
| Trifluoromethyl Thioxanthone Analogues | Anticancer | HeLa Cells | IC50 of 87.8 nM | [10] |
| Trifluoromethyl Thioxanthone Analogues | COX-2 Inhibition | Enzyme Assay | IC50 values ranging from 6.5 to 27.4 nM | [10] |
| Trifluoromethyl Thioxanthone Analogues | Antioxidant (DPPH) | Radical Scavenging | 46.6% inhibition at 80 µg/mL | [10] |
| Isoxazole-based Trifluoromethyl Molecules | Anticancer | MCF-7 (Breast Cancer) | Lead compound IC50 = 2.63 µM | [6] |
| Benzaldehyde Derivatives | Anti-inflammatory | RAW 264.7 Macrophages | Marked inhibition of NO and PGE2 production | [8] |
| Schiff Base Derivatives | Antifungal | Candida albicans | MIC value of 62.5 µg/mL for lead compound | [12] |
Detailed Protocol: In Vitro Anticancer MTT Assay
This protocol describes a standard procedure for assessing the cytotoxicity of a test compound against a cancer cell line, such as MCF-7.
-
Cell Culture: Culture MCF-7 cells in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO2 incubator.
-
Seeding: Seed the cells into a 96-well plate at a density of approximately 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the synthesized bioactive molecule in the culture medium. Replace the old medium in the wells with the medium containing different concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 24-48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial reductase will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.
Part 2: In Vivo Evaluation - Assessing Performance in a Complex System
While in vitro assays are powerful, they cannot replicate the complex biological environment of a whole organism. In vivo studies, conducted in living animals, are essential to understand a compound's pharmacokinetics (how the body processes the drug), pharmacodynamics (how the drug affects the body), overall efficacy, and potential toxicity. Promising results from in vitro studies are the prerequisite for advancing a compound to this critical, more complex, and resource-intensive stage.
Common In Vivo Models for Validation
-
Anti-inflammatory Models: The carrageenan-induced paw edema model in rodents is a classic and reliable method for evaluating acute anti-inflammatory activity.[13][14] The reduction in paw swelling after administration of the test compound, compared to a control group, provides a clear measure of efficacy.
-
Analgesic Models: The acetic acid-induced writhing test in mice is commonly used to screen for peripheral analgesic activity. The number of abdominal constrictions (writhes) is counted, and a reduction indicates an analgesic effect.[14]
-
Anticancer Models: To assess anticancer efficacy in vivo, xenograft models are often employed. This involves implanting human cancer cells into immunocompromised mice. The effect of the test compound on tumor growth, size, and weight is monitored over time.[15]
Data Summary: In Vivo Bioactivity
| Compound Class | Animal Model | Assay | Key Finding | Reference |
| Benzimidazole Derivatives | Mice | Carrageenan-induced paw edema | Up to 95.13% inhibition of edema at 100 mg/kg | [14] |
| Benzimidazole Derivatives | Mice | Acetic acid-induced writhing | 79.74% writhing inhibition at 50 mg/kg | [14] |
| (Trifluoromethyl)pyridines | Mice | Chlamydia trachomatis infection | Significant reduction in chlamydial shedding | [16] |
| Quinoxaline Derivatives | Mice | Hollow fiber assay (anticancer) | Selected for in vivo evaluation based on potent in vitro results | [15] |
Detailed Protocol: In Vivo Carrageenan-Induced Paw Edema Assay
This protocol outlines the procedure for assessing the anti-inflammatory properties of a test compound in a rat model.
-
Animal Acclimatization: Acclimate male Wistar rats (150-200g) for at least one week under standard laboratory conditions (12h light/dark cycle, controlled temperature, free access to food and water).
-
Grouping and Fasting: Randomly divide the animals into groups (n=6 per group): Vehicle Control (e.g., saline), Positive Control (e.g., Diclofenac Sodium, 10 mg/kg), and Test Compound groups (e.g., at various doses like 10, 20, 50 mg/kg). Fast the animals overnight before the experiment.
-
Compound Administration: Administer the vehicle, positive control, or test compound orally (p.o.) or intraperitoneally (i.p.) to the respective groups.
-
Edema Induction: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution (in saline) into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat immediately before the carrageenan injection (0 hours) and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Part 3: Bridging the Gap - A Synthesis of In Vitro and In Vivo Data
The ultimate goal is to find a correlation between in vitro potency and in vivo efficacy. A compound that is highly active in a cell-based assay but fails in an animal model is a common scenario in drug development. This discrepancy underscores the critical importance of both types of studies.
Why In Vitro Success Doesn't Always Translate to In Vivo Efficacy
The transition from a simplified in vitro system to a complex living organism introduces numerous variables:
-
ADME Properties: The compound may have poor A bsorption, unfavorable D istribution, rapid M etabolism into inactive forms, or quick E xcretion, preventing it from reaching the target site at a sufficient concentration. The inclusion of the trifluoromethyl group often aims to improve metabolic stability and bioavailability.[3][4]
-
Toxicity: The compound might be toxic to vital organs, even if it showed no cytotoxicity to the specific cancer cell line tested in vitro.
-
Off-Target Effects: In a whole organism, the compound can interact with numerous unintended targets, leading to unforeseen side effects.
The logical progression of drug discovery relies on a self-validating system. Potent in vitro activity against a specific target (e.g., COX-2) justifies the expense and ethical considerations of an in vivo study in a model where that target is known to be a key driver of the pathology (e.g., carrageenan-induced inflammation). The in vivo result then validates (or invalidates) the therapeutic hypothesis.
Conclusion
The evaluation of bioactive molecules synthesized from this compound requires a synergistic and hierarchical approach. In vitro studies serve as the essential, high-throughput foundation for identifying promising candidates and elucidating their mechanisms of action. However, they are only a stepping stone. The subsequent, rigorous in vivo evaluation in relevant animal models is indispensable for validating the therapeutic potential in a complex biological system, assessing the crucial aspects of pharmacokinetics and safety. The strategic inclusion of the trifluoromethyl group aims to bridge the common gap between in vitro potency and in vivo efficacy by enhancing the drug-like properties of these molecules.[4] Only by thoughtfully integrating the findings from both domains can researchers confidently advance the most promising compounds toward clinical development.
References
- 1. Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives [mediresonline.org]
- 2. researchgate.net [researchgate.net]
- 3. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibitory effects of benzaldehyde derivatives from the marine fungus Eurotium sp. SF-5989 on inflammatory mediators via the induction of heme oxygenase-1 in lipopolysaccharide-stimulated RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. Süleyman Demirel University Journal of Natural and Applied Sciences » Submission » Novel Trifluoromethyl Containing Azo-Imin compounds: Synthesis, Characterization, and Investigation of Antioxidant Properties Using In Vitro and In Silico methods [dergipark.org.tr]
- 12. Synthesis and Biological Evaluation of New Schiff Bases Derived from 4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione [mdpi.com]
- 13. Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. In Vitro and In Vivo Activity of (Trifluoromethyl)pyridines as Anti-Chlamydia trachomatis Agents - PMC [pmc.ncbi.nlm.nih.gov]
Comparison of synthetic routes to trifluoromethyl-substituted salicylaldehydes
An In-Depth Comparative Guide to the Synthetic Routes of Trifluoromethyl-Substituted Salicylaldehydes
The introduction of a trifluoromethyl (-CF3) group into pharmacologically active molecules is a cornerstone of modern medicinal chemistry. This versatile substituent can significantly enhance a compound's metabolic stability, lipophilicity, and binding affinity, making it a highly sought-after feature in drug design.[1][2] Trifluoromethyl-substituted salicylaldehydes are crucial building blocks for synthesizing a wide array of complex molecules, from pharmaceuticals to advanced materials.[3] However, their synthesis presents a notable challenge: the efficient and regioselective introduction of a formyl group ortho to the hydroxyl group on an electron-deficient aromatic ring.
This guide provides a comprehensive comparison of the primary synthetic strategies for preparing trifluoromethyl-substituted salicylaldehydes. We will delve into the mechanisms, advantages, and limitations of classical formylation reactions and contrast them with more modern and multi-step approaches, supported by experimental data and detailed protocols.
The direct ortho-formylation of trifluoromethyl-substituted phenols is complicated by the strong electron-withdrawing nature of the -CF3 group. This deactivates the aromatic ring, making it less susceptible to electrophilic aromatic substitution, which is the fundamental mechanism of most classical formylation reactions.
| Synthetic Route | Key Reagents | Typical Yields | Regioselectivity (ortho:para) | Advantages | Limitations |
| Reimer-Tiemann Reaction | Chloroform (CHCl3), Strong Base (e.g., NaOH) | Low to Moderate | Poor to Moderate | Well-established, one-pot reaction. | Harsh conditions, often low yields, and poor regioselectivity.[4][5] Unsuitable for many sensitive substrates.[6] |
| Duff Reaction | Hexamethylenetetramine (HMTA), Acid (e.g., AcOH, TFA) | Low to Good | Good to Excellent | Inexpensive reagents, good ortho-selectivity.[5][7] | Traditionally low yields (15-20%), though TFA can improve this.[8] Complex mechanism.[7] |
| Vilsmeier-Haack Reaction | DMF, POCl3 | Variable | Good (para-directing) | Effective for electron-rich arenes. | Weak electrophile struggles to react with the electron-deficient ring of trifluoromethylphenols.[9][10] |
| MgCl2-Mediated Formylation | Paraformaldehyde, MgCl2, Triethylamine (Et3N) | Good to Excellent | Excellent | High ortho-selectivity, milder conditions, often high yields.[11][12] | Can be sluggish with strongly electron-withdrawing groups, requiring longer reaction times.[12] |
Mechanistic Insights into Direct Formylation
1. The Reimer-Tiemann Reaction: This reaction proceeds through the in-situ generation of highly reactive dichlorocarbene (:CCl2) from chloroform and a strong base.[4][13] The electron-rich phenoxide ion attacks the dichlorocarbene, preferentially at the ortho position due to coordination with the sodium cation. However, the strong deactivation by the -CF3 group hinders this electrophilic attack, often leading to low conversion and a mixture of isomers.
References
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 2-Hydroxy-5-(trifluoromethyl)benzaldehyde [myskinrecipes.com]
- 4. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Reimer-Tiemann Reaction | JEE Chemistry | JEE Main | JEE Advanced [unacademy.com]
- 7. Duff reaction - Wikipedia [en.wikipedia.org]
- 8. US3833660A - Process for making aromatic aldehydes - Google Patents [patents.google.com]
- 9. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 10. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. chemistry.mdma.ch [chemistry.mdma.ch]
- 13. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]
Safety Operating Guide
Mastering the Safe Handling of 2-Hydroxy-4-(trifluoromethyl)benzaldehyde: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the meticulous handling of specialized chemical reagents is paramount to both experimental success and personal safety. 2-Hydroxy-4-(trifluoromethyl)benzaldehyde, a key building block in the synthesis of various pharmaceutical and agrochemical compounds, requires a comprehensive understanding of its properties to mitigate risks. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure its safe and effective use in the laboratory.
Immediate Safety and Handling Precautions
This compound is classified as a combustible liquid that can cause skin and serious eye irritation.[1] It may also cause respiratory irritation and is suspected of damaging fertility or the unborn child. Therefore, all handling of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[2]
Before beginning any work, it is crucial to have an emergency plan in place. This includes locating the nearest safety shower and eyewash station.[3] In the event of accidental contact, immediate and thorough rinsing is critical.[1][4]
Key Hazard Information:
| Hazard Statement | Classification | Precautionary Action |
| Combustible liquid | Flammable liquids, Category 4 | Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[1] |
| Causes skin irritation | Skin irritation, Category 2 | Wear protective gloves and clothing. Wash skin thoroughly after handling.[1] |
| Causes serious eye irritation | Eye irritation, Category 2A | Wear eye and face protection.[1] |
| Harmful if inhaled | Acute toxicity, Inhalation, Category 4 | Use only outdoors or in a well-ventilated area. Avoid breathing mist or vapors. |
| May cause respiratory irritation | Specific target organ toxicity - single exposure, Category 3 | Use in a well-ventilated area, preferably a fume hood. |
| May damage fertility or the unborn child | Reproductive toxicity, Category 1B | Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. |
| Toxic to aquatic life with long lasting effects | Hazardous to the aquatic environment, long-term hazard, Category 2 | Avoid release to the environment. |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) is non-negotiable when handling this compound. A comprehensive PPE ensemble is required to create a barrier between the researcher and the chemical.[5][6]
Core PPE Requirements:
-
Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory.[5] For splash hazards, a face shield should be worn in addition to goggles.[5]
-
Hand Protection: The choice of gloves is critical. Due to the aromatic aldehyde nature of the compound, standard latex gloves may not offer sufficient protection.[7][8] Nitrile or neoprene gloves are recommended for handling this and other similar organic compounds.[9][10] Always inspect gloves for any signs of degradation or perforation before use.[11]
-
Body Protection: A flame-resistant lab coat is essential.[2] For tasks with a higher risk of splashing, a chemical-resistant apron over the lab coat is advised.[5]
-
Respiratory Protection: All work with this compound should be performed in a certified chemical fume hood.[2] If a fume hood is not available or in emergency situations, a NIOSH-approved respirator with cartridges appropriate for organic vapors should be used.[2][12]
Glove Selection Logic
Operational Plan: A Step-by-Step Workflow for Safe Handling
A structured operational plan minimizes the risk of exposure and ensures procedural consistency.
Preparation and Handling Workflow
Caption: A typical workflow for safely handling this compound.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure laboratory safety.
Waste Segregation and Disposal:
-
Unused Chemical: Unwanted this compound should be disposed of as hazardous chemical waste. Do not pour it down the drain.[14] It should be collected in a clearly labeled, sealed container.[10]
-
Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, pipette tips, and paper towels, must be collected in a designated hazardous waste container.[3]
-
Glassware: Glassware should be decontaminated before washing. Rinse the glassware with a suitable solvent (e.g., acetone) in a fume hood, and collect the rinsate as hazardous waste.
Chemical Waste Disposal Workflow
References
- 1. fishersci.com [fishersci.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. aksci.com [aksci.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. trimaco.com [trimaco.com]
- 6. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 7. glovesbyweb.com [glovesbyweb.com]
- 8. safety.fsu.edu [safety.fsu.edu]
- 9. fishersci.com [fishersci.com]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. artsci.usu.edu [artsci.usu.edu]
- 12. Personal Protective Equipment - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
- 13. oehs.ecu.edu [oehs.ecu.edu]
- 14. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
